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  • Product: 3,3-Dimethylazetidine
  • CAS: 19816-92-3; 89381-03-3

Core Science & Biosynthesis

Foundational

3,3-Dimethylazetidine: Technical Guide to Properties, Synthesis, and Medicinal Chemistry

Part 1: Executive Summary 3,3-Dimethylazetidine (CAS: 89381-03-3 for HCl salt) is a four-membered saturated nitrogen heterocycle characterized by a gem-dimethyl substitution at the C3 position. In modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3,3-Dimethylazetidine (CAS: 89381-03-3 for HCl salt) is a four-membered saturated nitrogen heterocycle characterized by a gem-dimethyl substitution at the C3 position. In modern drug discovery, this scaffold has emerged as a critical bioisostere for the isopropyl group and a tool for conformational restriction .

Unlike the parent azetidine, the 3,3-dimethyl analog benefits from the Thorpe-Ingold effect (gem-dimethyl effect) , which thermodynamically stabilizes the strained ring and facilitates its formation. It is widely employed to modulate lipophilicity (LogP), block metabolic hot-spots, and alter the basicity of amine centers in lead optimization.

Part 2: Chemical Structure & Physical Properties[1]

The introduction of two methyl groups at the C3 position creates a unique steric environment that puckers the azetidine ring, influencing both its vectorality and interaction with biological targets.

Physicochemical Data Table
PropertyValue / DescriptionNotes
IUPAC Name 3,3-Dimethylazetidine
CAS Number 89381-03-3 (HCl salt)Free base is less common commercially due to volatility.
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol (Free Base)121.61 g/mol (HCl Salt)
Boiling Point ~85–95 °C (Estimated, atm)1-Benzyl derivative bp: 107–108 °C @ 15 mmHg.
Melting Point ~121 °C (HCl Salt)Free base is a liquid at RT.
pKa (Conjugate Acid) ~10.5 – 11.0Comparable to parent azetidine (11.29); highly basic secondary amine.
LogP (Predicted) 0.8More lipophilic than azetidine due to methyl groups.
Ring Strain ~26 kcal/molHigh strain, susceptible to ring-opening under forcing conditions.
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the "puckering" conformation stabilized by the gem-dimethyl group.

G Substructure Azetidine Core (4-membered ring) GemDimethyl 3,3-Gem-Dimethyl (Steric Bulk) Substructure->GemDimethyl Substitution at C3 Effect Thorpe-Ingold Effect (Angle Compression) GemDimethyl->Effect Reduces internal entropy Result Conformational Puckering & Metabolic Stability Effect->Result Stabilizes Ring Structure Structure: N(1)-C(2)-C(3)(Me)2-C(4)-N(1) Result->Structure

Caption: Structural logic flow demonstrating how C3-substitution stabilizes the azetidine core via the Thorpe-Ingold effect.

Part 3: Synthesis & Manufacturing

The synthesis of 3,3-dimethylazetidine is non-trivial due to the high ring strain. The most robust laboratory protocols rely on cyclization of acyclic precursors where the gem-dimethyl group pre-organizes the molecule for closure.

Primary Synthetic Route: From Neopentyl Glycol

This route uses neopentyl glycol (2,2-dimethyl-1,3-propanediol) as a cheap, commercially available starting material. It is converted to the ditosylate (or dimesylate), which then undergoes double nucleophilic displacement by a primary amine (usually benzylamine) to form the ring.

Step-by-Step Protocol:
  • Activation: React neopentyl glycol with

    
    -toluenesulfonyl chloride (TsCl) in pyridine to form neopentyl glycol ditosylate .
    
    • Mechanism: Standard alcohol activation.

  • Cyclization: Heat the ditosylate with benzylamine in a high-boiling solvent (e.g., toluene or valeronitrile) with a base (e.g.,

    
     or excess amine).
    
    • Mechanism: Intermolecular

      
       followed by rapid intramolecular 
      
      
      
      ring closure. The gem-dimethyl group accelerates this step (Thorpe-Ingold).
  • Deprotection: Hydrogenolysis of the 1-benzyl-3,3-dimethylazetidine intermediate using

    
     and Pd/C catalyst.
    
  • Salt Formation: Treatment with HCl in ether/dioxane to precipitate 3,3-dimethylazetidine hydrochloride .

Synthesis Workflow Diagram

Synthesis Start Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) Activation Activation (TsCl, Pyridine) Start->Activation Intermediate1 Neopentyl Glycol Ditosylate Activation->Intermediate1 Cyclization Cyclization (BnNH2, Heat) Intermediate1->Cyclization Intermediate2 1-Benzyl-3,3-dimethylazetidine Cyclization->Intermediate2 Deprotection Hydrogenolysis (H2, Pd/C) Intermediate2->Deprotection Product 3,3-Dimethylazetidine (Free Base) Deprotection->Product Salt HCl Salt Formation Product->Salt

Caption: The "Neopentyl Route" is the industry standard for generating 3,3-dimethylazetidine due to reagent availability.

Part 4: Reactivity & Functionalization

Nucleophilicity & Basicity

3,3-Dimethylazetidine is a strong nucleophile and a strong base.

  • N-Alkylation: Reacts readily with alkyl halides. The steric bulk at C3 does not significantly hinder the nitrogen lone pair, making it an excellent building block for

    
     reactions or reductive aminations.
    
  • Salt Formation: Forms stable, crystalline salts (HCl, oxalate) which are non-hygroscopic and easier to handle than the volatile free base.

Ring Strain & Stability

While azetidines are strained (~26 kcal/mol), the 3,3-dimethyl variant is surprisingly thermally stable.

  • Acid Stability: Stable to aqueous acid at room temperature (unlike aziridines).

  • Ring Opening: Ring opening usually requires strong nucleophiles and activation of the nitrogen (e.g., quaternary ammonium salts or sulfonamides) combined with heat.

Part 5: Medicinal Chemistry Applications

The "Gem-Dimethyl" Bioisostere

The 3,3-dimethylazetidine moiety is frequently used to replace:

  • Isopropyl groups: It maintains the hydrophobic bulk of an isopropyl group but "ties it back" into a ring, reducing entropic penalties upon binding.

  • Piperidines/Pyrrolidines: It reduces the molecular weight and lipophilicity (LogD) while altering the vector of the nitrogen lone pair.

Metabolic Blocking

In unsubstituted azetidines or pyrrolidines, the carbon alpha or beta to the nitrogen is a "metabolic hot-spot" prone to oxidation by Cytochrome P450 enzymes.

  • Mechanism: Placing two methyl groups at C3 blocks oxidation at that position and sterically shields the adjacent C2/C4 positions.

  • Case Study (MPS1 Inhibitors): In the development of MPS1 inhibitors, replacing a flexible neopentyl chain with a 3,3-dimethylazetidine ring maintained hydrophobic interactions while improving the pharmacokinetic (PK) profile by reducing oxidative clearance.

SAR Logic Diagram

SAR Target Lead Compound (High Clearance) Strategy Incorporate 3,3-Dimethylazetidine Target->Strategy Benefit1 Blocks Metabolic Hotspot (C3) Strategy->Benefit1 Benefit2 Lowers Entropic Penalty (Rigid) Strategy->Benefit2 Outcome Improved PK & Potency Benefit1->Outcome Benefit2->Outcome

Caption: Strategic rationale for deploying 3,3-dimethylazetidine in lead optimization.

Part 6: Handling & Safety

  • Hazards: The free base is corrosive and causes skin burns and eye damage (Category 1B). The HCl salt is an irritant (Category 2) but safer to handle.

  • Storage: Store the HCl salt in a cool, dry place. The free base should be stored under inert gas (Argon/Nitrogen) to prevent reaction with atmospheric

    
     (carbamate formation).
    
  • Volatility: The free base is volatile; use in a fume hood.

References

  • PubChem. 3,3-Dimethylazetidine hydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Discusses azetidine/oxetane comparisons and basicity). Available at: [Link]

  • Organic Syntheses. General methods for azetidine synthesis from amino alcohols. (Reference for the cyclization methodology). Available at: [Link]

  • Naud, S., et al. (2013). Introduction of a Methyl Group Curbs Metabolism... Journal of Medicinal Chemistry. (Case study on MPS1 inhibitors and 3,3-dimethylazetidine PK effects). Available at: [Link]

Sources

Exploratory

Engineering the Azetidine Core: Synthesis Pathways for 3,3-Dimethylazetidine from Simple Precursors

Executive Summary The azetidine ring—a highly strained, four-membered nitrogen heterocycle—is a privileged scaffold in modern medicinal chemistry. The strategic introduction of a gem-dimethyl group at the C3 position yie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—is a privileged scaffold in modern medicinal chemistry. The strategic introduction of a gem-dimethyl group at the C3 position yields 3,3-dimethylazetidine , a motif that significantly alters the physicochemical profile of drug candidates. This modification increases lipophilicity, improves metabolic stability by blocking oxidative sites, and enhances receptor binding via favorable hydrophobic interactions[1]. Consequently, 3,3-dimethylazetidine derivatives are critical building blocks for PDE4 inhibitors, dopamine receptor antagonists, and acetylcholine receptor agonists[1], as well as emerging Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors[2].

This technical guide provides an in-depth analysis of the synthetic pathways used to construct the 3,3-dimethylazetidine core from simple precursors, emphasizing the thermodynamic principles, mechanistic causality, and validated experimental protocols required for successful isolation.

Mechanistic Foundations: Overcoming Ring Strain

Forming a four-membered ring is kinetically and thermodynamically challenging due to high ring strain (approximately 26 kcal/mol) and an unfavorable entropy of activation (


) compared to the formation of five- or six-membered rings.

However, the synthesis of 3,3-dimethylazetidine is uniquely facilitated by the Thorpe-Ingold Effect (gem-dimethyl effect). When an acyclic precursor (such as a


-haloamine) possesses a gem-dimethyl group at the C2 position, the bulky methyl groups sterically compress the internal C-C-C bond angle. This compression forces the reactive termini—the nucleophilic amine and the electrophilic carbon bearing the leaving group—into closer spatial proximity. As a result, the activation energy required to achieve the cyclic transition state is drastically lowered, allowing intramolecular 

cyclization to outcompete intermolecular oligomerization without the need for extreme dilution.

Strategic Synthesis Pathways

Researchers typically rely on three distinct synthetic strategies to construct the 3,3-dimethylazetidine core, each selected based on precursor availability and desired stereochemistry.

Pathway A: Direct Intramolecular Cyclization of -Haloamines

The most direct route utilizes 3-bromo-2,2-dimethylpropan-1-amine (or its chloride analog) as a simple precursor. Under basic conditions (e.g.,


 or 

) and thermal energy, the primary amine is deprotonated and executes an intramolecular

attack on the halogen-bearing carbon. Because of the Thorpe-Ingold effect, this reaction proceeds efficiently. The primary challenge is the high volatility and water solubility of the resulting free base, necessitating immediate conversion to a stable salt, such as (CAS 89381-03-3)[3][4].
Pathway B: Iodine-Mediated Cyclization of -Prenylated Amines

Recent advancements have introduced an iodine-mediated intramolecular cyclization of


-prenylated amines[5]. In this mild approach, the addition of 

to the C=C double bond forms a transient iodiranium intermediate. The internal amine subsequently attacks this intermediate to close the four-membered ring. This pathway is highly valued for its ability to produce 3,3-dimethylazetidines in a highly diastereoselective manner, avoiding the instability of

-haloamine precursors[1][5].
Pathway C: Lactamization and Reduction

For highly functionalized derivatives, researchers may start from 2,2-dimethylmalonate derivatives to form a 3,3-dimethylazetidin-2-one (


-lactam) intermediate[6]. While 

-lactam formation is well-documented, reducing the carbonyl to yield the saturated azetidine requires aggressive reagents (e.g.,

), which limits the functional group tolerance of this pathway.

G1 P1 3-Bromo-2,2-dimethylpropan-1-amine M1 Base-Mediated S_N2 P1->M1 P2 γ-Prenylated Amines M2 Iodine-Mediated Cyclization P2->M2 P3 2,2-Dimethylmalonate M3 Lactamization & Reduction P3->M3 Target 3,3-Dimethylazetidine M1->Target Thorpe-Ingold M2->Target Diastereoselective M3->Target Multi-step

Fig 1: Primary synthetic pathways for 3,3-dimethylazetidine construction.

Comparative Pathway Analysis

To assist in route scouting, the quantitative and qualitative metrics of the three primary pathways are summarized below:

MetricPathway A:

-Haloamine S_N2
Pathway B: Iodine-Mediated[5]Pathway C: Lactam Reduction[6]
Typical Yield 60% – 75%70% – 85%40% – 55% (Over 2 steps)
Key Reagents

or

, Heat

, Mild Base

or Borane
Stereocontrol N/A (Achiral core)High DiastereoselectivityDependent on precursor
Scalability Excellent (Kilogram scale)Moderate (Gram scale)Poor (Due to harsh reduction)
Primary Use Case Bulk synthesis of the unsubstituted core saltSynthesis of complex, substituted derivativesSynthesis of azetidine-2-carboxylic acids

Self-Validating Experimental Protocol: 3,3-Dimethylazetidine Hydrochloride

Because the free base of 3,3-dimethylazetidine is highly volatile (BP ~80-90°C) and prone to atmospheric degradation, it is rarely isolated. Instead, it is trapped as a hydrochloride salt (CAS 89381-03-3), a pale yellow to white crystalline solid that is highly soluble in water and ideal for downstream cross-coupling reactions[2][3].

The following protocol details the synthesis via Pathway A , engineered with self-validating checkpoints.

G2 S1 Precursor Neutralization S2 Thermal Cyclization S1->S2 S3 Volatile Extraction S2->S3 S4 HCl Salt Precipitation S3->S4

Fig 2: Self-validating workflow for 3,3-dimethylazetidine hydrochloride synthesis.

Step-by-Step Methodology
  • Precursor Neutralization : Suspend 3-bromo-2,2-dimethylpropan-1-amine hydrobromide (1.0 eq) in a biphasic mixture of distilled water and diethyl ether. Slowly add an aqueous solution of

    
     (1.1 eq) at 0°C to liberate the free amine.
    Causality: Maintaining 0°C prevents premature, uncontrolled cyclization and limits the vaporization of the intermediate.
    
  • Thermal Cyclization : Separate the organic layer, dry briefly over anhydrous

    
    , and transfer to a sealed pressure tube. Add anhydrous 
    
    
    
    (2.0 eq) to act as an acid scavenger. Heat the mixture to 80°C for 12 hours. Causality: The sealed tube prevents the escape of the highly volatile 3,3-dimethylazetidine product as it forms.
    
    
    absorbs the generated
    
    
    , driving the reaction forward.
  • Volatile Extraction : Cool the reaction vessel to -10°C before opening. Filter the inorganic salts. The ethereal filtrate now contains the 3,3-dimethylazetidine free base.

  • Salt Precipitation (Validation Step) : While stirring the ethereal solution at 0°C, slowly bubble dry

    
     gas (or add a stoichiometric amount of 2M 
    
    
    
    in diethyl ether). A white precipitate of will immediately form. Filter the precipitate under a nitrogen atmosphere and wash with cold ether.
  • Analytical Validation : Confirm the structural integrity via

    
     NMR (
    
    
    
    , 400 MHz). The spectrum must show exactly two signals: a sharp singlet integrating to 6H at ~1.3 ppm (the gem-dimethyl protons) and a sharp singlet integrating to 4H at ~3.8 ppm (the four equivalent ring protons). The absence of multiplet signals confirms complete cyclization and the absence of the acyclic precursor.

References

  • Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction Source: RSC Advances (Hai-Shan Jin et al., 2016) URL:[Link]

  • Synthesis of 3,3-Dimethylazetidine-2-Carboxylic Acid and Some Derivatives Source: Tetrahedron (De Kimpe et al., 1998) URL:[Link]

  • 3,3-Dimethylazetidine Hydrochloride (Compound Summary) Source: National Center for Biotechnology Information (PubChem CID 50988120) URL:[Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylazetidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of the expected spectroscopic data for 3,3-dimethylazetidine, a saturated heterocyclic compound. Due to a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the expected spectroscopic data for 3,3-dimethylazetidine, a saturated heterocyclic compound. Due to a scarcity of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from closely related analogs, to present a robust predicted spectroscopic profile. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of 3,3-dimethylazetidine in a research and development setting.

Introduction to 3,3-Dimethylazetidine

3,3-Dimethylazetidine is a four-membered nitrogen-containing heterocycle. Its structure consists of a central azetidine ring with two methyl groups geminally substituted at the C3 position. The presence of the strained four-membered ring and the tertiary carbon atom imparts unique chemical and physical properties to the molecule, making its unambiguous characterization crucial.

PropertyValueSource
Molecular FormulaC₅H₁₁N
Molecular Weight85.15 g/mol
IUPAC Name3,3-dimethylazetidine

Below is a diagram illustrating the chemical structure of 3,3-dimethylazetidine, with protons and carbons labeled for clarity in the subsequent spectroscopic discussions.

Caption: Chemical structure of 3,3-Dimethylazetidine.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,3-dimethylazetidine is predicted to be relatively simple, reflecting the molecule's symmetry. Three distinct signals are expected: one for the two equivalent methyl groups, one for the two equivalent methylene groups on the azetidine ring, and one for the amine proton.

Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~1.1Singlet6H
-CH₂-~2.5Singlet4H
-NH-~1.5 (variable)Broad Singlet1H
  • Causality of Predictions: The methyl protons are expected to appear as a singlet around 1.1 ppm due to the absence of adjacent protons for coupling. The two methylene groups (at C2 and C4) are chemically equivalent and are also not coupled to any other protons, hence they are predicted to appear as a singlet around 2.5 ppm. The chemical shift is downfield relative to the methyl groups due to the proximity of the electronegative nitrogen atom. The amine proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3,3-dimethylazetidine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a ¹H NMR spectrometer (e.g., 300 MHz or higher for better resolution).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 3,3-dimethylazetidine is predicted to show three signals, corresponding to the three distinct carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
-C (CH₃)₂~30
-C H₃~25
-C H₂-~50
  • Causality of Predictions: The quaternary carbon (C3) is expected to have a chemical shift around 30 ppm. The two equivalent methyl carbons are predicted to resonate at approximately 25 ppm. The two equivalent methylene carbons (C2 and C4) will be the most downfield due to the direct attachment to the nitrogen atom, with an expected chemical shift of around 50 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Use a spectrometer equipped for ¹³C NMR.

    • Tune the carbon probe.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the chemical shift scale to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-dimethylazetidine will be characterized by absorptions corresponding to N-H, C-H, and C-N bond vibrations.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3300 - 3500Medium
C-H stretch (sp³)2850 - 3000Strong
N-H bend1590 - 1650Medium
C-N stretch1000 - 1250Medium
  • Causality of Predictions: The N-H stretching vibration is expected in the 3300-3500 cm⁻¹ region. The C-H stretching of the methyl and methylene groups will appear as strong absorptions in the 2850-3000 cm⁻¹ range. The N-H bending vibration is predicted to be in the 1590-1650 cm⁻¹ region. The C-N stretching vibration should be observable in the fingerprint region, between 1000 and 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the solvent.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of 3,3-dimethylazetidine will provide information about its molecular weight and fragmentation pattern, which can be used for structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
85[M]⁺ (Molecular Ion)
70[M - CH₃]⁺
56[M - C₂H₅]⁺ or [M - CH₂NH]⁺
42[C₃H₆]⁺ or [C₂H₄N]⁺
  • Causality of Predictions: The molecular ion peak [M]⁺ is expected at an m/z of 85, corresponding to the molecular weight of 3,3-dimethylazetidine. A common fragmentation pathway for cyclic amines is the loss of a substituent, leading to a peak at m/z 70 corresponding to the loss of a methyl group ([M - 15]⁺). Further fragmentation of the ring can lead to smaller fragments.

fragmentation Predicted ESI-MS Fragmentation of 3,3-Dimethylazetidine M [C₅H₁₁N]⁺˙ m/z = 85 M_minus_CH3 [C₄H₈N]⁺ m/z = 70 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [C₃H₆N]⁺ m/z = 56 M->M_minus_C2H5 - •C₂H₅ C3H6 [C₃H₆]⁺˙ m/z = 42 M_minus_CH3->C3H6 - HCN

Caption: Predicted ESI-MS fragmentation pathway for 3,3-Dimethylazetidine.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for fragmentation information or a softer ionization method like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Interpret the spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 3,3-dimethylazetidine based on fundamental principles and data from related compounds. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals to identify and characterize this compound. It is important to note that the actual experimental data may show minor variations from the predictions presented herein.

References

  • PubChem. 3,3-Dimethylazetidine. [Link]

  • PubChem. 3,3-Dimethylazetidine hydrochloride. [Link]

  • Brandt, S. D., et al. (2016). Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis, 8(9), 891-902. [Link]

Exploratory

Technical Guide: 3,3-Dimethylazetidine (CAS 19816-92-3)

Topic: CAS Number 19816-92-3 Properties and Handling: A Technical Guide to 3,3-Dimethylazetidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists [1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number 19816-92-3 Properties and Handling: A Technical Guide to 3,3-Dimethylazetidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

[1]

Executive Summary

3,3-Dimethylazetidine (CAS 19816-92-3) is a specialized four-membered saturated nitrogen heterocycle used primarily as a high-value building block in medicinal chemistry.[1] Distinguished by its geminal dimethyl substitution at the C3 position, this motif is employed to modulate the physicochemical properties of drug candidates—specifically to increase metabolic stability, alter lipophilicity, and restrict conformational flexibility without significantly increasing molecular weight.

This guide provides a comprehensive technical overview of 3,3-dimethylazetidine, covering its physiochemical profile, synthetic routes, handling protocols, and applications in fragment-based drug discovery (FBDD).

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

The introduction of the gem-dimethyl group into the azetidine ring creates a unique steric environment that protects the nitrogen lone pair and the ring system itself from oxidative metabolism, a phenomenon known as the "Thorpe-Ingold effect" or "gem-dimethyl effect," which also favors cyclization during synthesis.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name 3,3-Dimethylazetidine
CAS Number 19816-92-3 (Free Base)
Related CAS 89381-03-3 (Hydrochloride Salt)
IUPAC Name 3,3-Dimethylazetidine
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
Physical State Colorless liquid (Free Base) / White solid (HCl Salt)
Boiling Point ~62–65 °C (Free Base) [1]
Density ~0.85 g/mL (Predicted)
pKa ~10.5 (Estimated for secondary amine)
Solubility Miscible with organic solvents (DCM, MeOH, THF); Water soluble (especially as salt)

Synthesis & Preparation

The synthesis of 3,3-dimethylazetidine is chemically challenging due to the ring strain inherent in the four-membered azetidine system (~26 kcal/mol). The most robust laboratory-scale method involves the cyclization of activated 1,3-diols.

Core Synthetic Pathway (Graphviz)

The following diagram illustrates the standard synthetic workflow starting from 2,2-dimethyl-1,3-propanediol.

SynthesisPath Start 2,2-Dimethyl-1,3-propanediol (CAS 126-30-7) Step1 Activation (Mesylation/Tosylation) Start->Step1 MsCl, Et3N Inter1 2,2-Dimethyl-1,3-propanediyl dimethanesulfonate Step1->Inter1 Step2 Cyclization (Benzylamine + Base) Inter1->Step2 PhCH2NH2, Reflux Inter2 1-Benzyl-3,3-dimethylazetidine Step2->Inter2 Step3 Deprotection (H2, Pd/C) Inter2->Step3 Hydrogenolysis Final 3,3-Dimethylazetidine (CAS 19816-92-3) Step3->Final

Figure 1: Synthetic route from acyclic diol precursor to 3,3-dimethylazetidine via N-benzyl intermediate.

Detailed Protocol: Cyclization from Diol

Rationale: Direct cyclization of the amine is disfavored entropically. Using a benzyl-protected amine facilitates purification and stability.

  • Activation: React 2,2-dimethyl-1,3-propanediol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C in the presence of triethylamine (Et3N) to form the dimesylate.

  • Cyclization: Reflux the dimesylate with benzylamine (3-4 equivalents) in acetonitrile or toluene. The gem-dimethyl group assists cyclization via the Thorpe-Ingold effect, bringing reactive centers closer.

  • Purification: Isolate 1-benzyl-3,3-dimethylazetidine via acid-base extraction or column chromatography.

  • Deprotection: Hydrogenate the N-benzyl intermediate using Pd/C catalyst (10% loading) under H₂ atmosphere (1-5 atm) in methanol.

  • Isolation: Filter catalyst and carefully distill the solvent (due to volatility of the free base) or treat with HCl in dioxane to precipitate the 3,3-dimethylazetidine hydrochloride salt (CAS 89381-03-3), which is non-volatile and easier to handle.

Handling, Stability, and Safety

Researchers must treat 3,3-dimethylazetidine with the caution accorded to volatile secondary amines and strained ring systems.

Hazard Identification
  • Corrosivity: Highly irritating to eyes, skin, and respiratory tract (H315, H319, H335).

  • Reactivity: The strained ring is susceptible to ring-opening nucleophilic attack under strong acidic conditions or with strong nucleophiles.

  • Flammability: Low molecular weight amines are typically flammable; keep away from ignition sources.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen . The free base readily absorbs CO₂ from the air to form carbamates.

  • Temperature: Refrigerate (2–8°C) for long-term storage. The HCl salt is stable at room temperature if kept dry.

  • Container: Tightly sealed glass vials with Teflon-lined caps. Avoid long-term storage in plastics that may leach or degrade.

Emergency Response
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.

  • Spill: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard). Neutralize with weak acid before disposal if permissible by local regulations.

Applications in Drug Discovery[2][8]

3,3-Dimethylazetidine is a "privileged structure" in modern medicinal chemistry, often used to replace larger cyclic amines like piperidine or morpholine.

Metabolic Stability & The Gem-Dimethyl Effect

The geminal dimethyl groups at C3 serve two critical functions:

  • Steric Blocking: They sterically hinder the approach of metabolic enzymes (e.g., CYPs) to the nitrogen atom and the adjacent carbons, reducing oxidative clearance [2].

  • Conformational Lock: The substituents pucker the azetidine ring, reducing the entropic penalty of binding to target proteins.

Bioisosterism

It acts as a bioisostere for:

  • Isopropyl groups: Providing a similar steric bulk but with a polarizable nitrogen handle for solubility.

  • Cyclobutanes: Adding basicity and hydrogen-bond accepting capability.

Experimental Workflow: Solubility Testing

When integrating 19816-92-3 into a lead compound, solubility often improves due to the amine's pKa.

Protocol:

  • Dissolve 1 mg of candidate compound (containing the azetidine moiety) in 100 µL DMSO.

  • Dilute into PBS (pH 7.4) to reach 100 µM.

  • Incubate for 2 hours at 25°C.

  • Analyze via HPLC-UV to determine thermodynamic solubility compared to the non-azetidine analog.

References

  • Couty, F. (2009). Synthesis of Azetidines from Acyclic Precursors.[2] Science of Synthesis. Available at: [Link]

  • PubChem. 3,3-Dimethylazetidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery.[3] Journal of Medicinal Chemistry. (Cited for comparative ring strain and gem-dimethyl principles). Available at: [Link]

Sources

Foundational

Technical Guide: Stability and Storage of 3,3-Dimethylazetidine

Executive Summary 3,3-Dimethylazetidine (CAS: 19816-92-3 for free base; 89381-03-3 for HCl salt) represents a valuable but chemically vulnerable scaffold in medicinal chemistry. Its utility stems from the gem-dimethyl ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethylazetidine (CAS: 19816-92-3 for free base; 89381-03-3 for HCl salt) represents a valuable but chemically vulnerable scaffold in medicinal chemistry. Its utility stems from the gem-dimethyl effect , which imposes conformational rigidity, and the high


 character of the azetidine ring, which improves physicochemical properties (solubility, metabolic stability) compared to larger heterocycles.

However, the molecule possesses significant ring strain (~25.4 kcal/mol) .[1][2] While the 3,3-dimethyl substitution blocks


-elimination pathways common in unsubstituted azetidines, it does not eliminate the risk of acid-catalyzed ring opening or oxidative degradation. This guide outlines a self-validating storage and handling protocol designed to mitigate these specific failure modes.

Part 1: Physicochemical Stability Profile

The Thermodynamic Challenge: Ring Strain vs. Steric Shielding

The stability of 3,3-dimethylazetidine is a tug-of-war between two opposing forces:

  • Destabilizing Ring Strain: The 4-membered ring possesses high angular strain (bond angles ~90° vs. ideal 109.5°). This makes the ring susceptible to nucleophilic attack and acid-catalyzed ring opening (hydrolysis).

  • Stabilizing Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the C3 position compress the internal bond angle at C3, which paradoxically relaxes the ring strain slightly compared to the parent azetidine and entropically favors the closed ring form. Furthermore, the C3-dimethyl group sterically hinders attack at the ring carbons, providing a kinetic barrier to decomposition.

The Forms: Free Base vs. Hydrochloride Salt

The choice of form dictates the storage strategy.

FeatureFree Base (Liquid/Low-Melting Solid)Hydrochloride Salt (Crystalline Solid)
Volatility High. Significant vapor pressure at RT.Negligible. Ionic lattice prevents volatilization.
Hygroscopicity Moderate. Absorbs atmospheric moisture.High. Deliquescent; readily absorbs water to form hydrates.
Reactivity Reacts with atmospheric

to form carbamates.
Protected from

by protonation.
Primary Risk Evaporation, Carbonylation, Oxidation.Hydrolysis (if wet), Caking.
Degradation Pathways

Understanding how the molecule fails is the first step to preventing it.

  • Pathway A: Acid-Catalyzed Ring Opening. In the presence of strong acids and moisture, the ring nitrogen protonates. A nucleophile (even water) can then attack the

    
    -carbon (C2 or C4), relieving ring strain and resulting in an acyclic amine (e.g., 3-amino-2,2-dimethylpropanol).
    
  • Pathway B: Carbamate Formation. The free base is a secondary amine. Exposure to air (

    
    ) leads to the reversible formation of carbamic acid/carbamates, often observed as a white crust forming on the liquid interface.
    
  • Pathway C: Oxidation. Secondary amines are susceptible to N-oxidation by atmospheric oxygen over time, leading to hydroxylamines or nitrones, which are often colored (yellow/brown).

Part 2: Visualization of Degradation Mechanisms

The following diagram maps the critical stress points for 3,3-Dimethylazetidine.

AzetidineStability cluster_legend Stability Logic Central 3,3-Dimethylazetidine (Intact Scaffold) RingOpen Ring Opening (Irreversible) Form: Acyclic Amine Central->RingOpen Strain Relief (High Activation Energy) Carbamate Carbamate Formation (Reversible) Form: White Precipitate/Crust Central->Carbamate Nucleophilic Attack NOxide N-Oxidation (Irreversible) Form: Yellow Discoloration Central->NOxide Radical/SET Mechanism Acid Strong Acid (H+) + Nucleophile (Nu-) Acid->RingOpen CO2 Atmospheric CO2 (Air Exposure) CO2->Carbamate Oxidant O2 / Peroxides (Long-term Storage) Oxidant->NOxide Text1 Gem-dimethyl groups (C3) block Beta-Elimination but not Ring Opening.

Figure 1: Primary degradation pathways. The red path (Ring Opening) is thermodynamically driven by strain relief but kinetically slower due to the gem-dimethyl steric shield. The yellow path (Carbamate formation) is the most common handling error for the free base.

Part 3: Self-Validating Storage & Handling Protocol

This protocol is "self-validating" because it includes checkpoints that immediately alert the scientist to compound degradation.

Storage Conditions Matrix
ParameterFree Base Hydrochloride Salt
Temperature -20°C (Freezer) 2°C to 8°C (Fridge) or RT (Short term)
Atmosphere Strict Inert Gas (Argon/Nitrogen) Desiccated Air or Inert Gas
Container Amber Glass Vial with PTFE-lined capAmber Glass or Polypropylene
Desiccant N/A (Liquid) - Store in secondary jar with DrieriteRequired in secondary container
Shelf Life 6-12 Months (if seal is unbroken)>24 Months
Handling Workflow (Step-by-Step)
Phase A: Receipt & Aliquoting (The Critical Step)

Why: Repeated freeze-thaw cycles and opening of the bottle introduce moisture and oxygen, accelerating degradation.

  • Equilibration: Allow the shipping container to reach room temperature before opening. This prevents water condensation on the cold compound (hygroscopicity risk).

  • Visual Inspection (Validation Check 1):

    • Free Base:[3][4] Should be a clear, colorless liquid. Yellowing indicates oxidation. White crust indicates carbonate formation.

    • Salt: White crystalline powder. Clumping indicates moisture absorption.

  • Aliquot Strategy: Under an inert atmosphere (glovebox or nitrogen cone), divide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg vials).

  • Sealing: Use Parafilm or electrical tape over the cap-neck junction to retard gas exchange.

Phase B: Routine Use
  • Solvent Compatibility:

    • Avoid acetone or ketones as solvents for the free base (risk of Schiff base formation/condensation).

    • Preferred solvents: Dichloromethane (DCM), THF, Methanol (for salt).

  • Neutralization (If using Salt): When freeing the base from the HCl salt, use a mild inorganic base (

    
     or 
    
    
    
    ) in a biphasic system (DCM/Water). Avoid strong hydroxides (
    
    
    ) with prolonged heating to prevent hydrolysis risk.
Quality Control (QC) Monitoring

Perform these checks if the compound has been stored >6 months.

  • Proton NMR (

    
     NMR): 
    
    • Diagnostic Signal: Look for the singlet of the gem-dimethyl group (~1.1 - 1.3 ppm).

    • Degradation Marker: Ring opening breaks the symmetry. Instead of a clean singlet for the methyls and a singlet/doublet for the ring

      
      , you will see complex multiplets and a shift in the methylene signals downfield (closer to 3.0-4.0 ppm) if the ring opens to an acyclic amine.
      
  • Visual Check: Any transition from Colorless

    
     Yellow 
    
    
    
    Brown indicates progressive oxidation.

References

  • Vertex Pharmaceuticals & NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. Retrieved from [Link]

  • PubChem. (2025).[5][6] 3,3-Dimethylazetidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Reactivity Profile and Medicinal Chemistry Applications of the 3,3-Dimethylazetidine Ring

Structural and Electronic Foundations The 3,3-dimethylazetidine ring is a highly strained, four-membered nitrogenous heterocycle that has emerged as a privileged scaffold in modern drug discovery. While the parent azetid...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Electronic Foundations

The 3,3-dimethylazetidine ring is a highly strained, four-membered nitrogenous heterocycle that has emerged as a privileged scaffold in modern drug discovery. While the parent azetidine possesses a high ring strain energy of approximately 26 kcal/mol[1], the introduction of a gem-dimethyl group at the C3 position induces a pronounced Thorpe-Ingold effect[2]. This steric crowding compresses the internal C-C-C bond angle, subtly puckering the ring and altering the hybridization of the nitrogen atom.

Consequently, the basicity of the amine is fundamentally modulated. While unsubstituted azetidines exhibit a pKa of ~10.4, 3,3-dimethylazetidines typically present a pKa in the range of 8.2 to 8.9[3]. This downward shift in pKa is highly advantageous: it maintains physiological protonation necessary for target engagement (e.g., salt bridge formation) while mitigating the severe membrane permeability issues and P-glycoprotein (P-gp) efflux liabilities often associated with highly basic acyclic amines[4].

Synthesis Methodologies

Synthesizing four-membered aza-heterocycles requires overcoming significant entropic barriers and inherent ring strain[1]. A highly efficient, modern approach utilizes the iodine-mediated intramolecular cyclization of γ-prenylated amines[5].

Synthesis A γ-Prenylated Amine (Acyclic Precursor) B Iodine Addition (Iodiranium Intermediate) A->B I2, mild conditions C Intramolecular Cyclization (S_N2-like Attack) B->C Base / Solvent D 3,3-Dimethylazetidine (Target Scaffold) C->D Diastereoselective formation

Fig 1. Iodine-mediated intramolecular cyclization for 3,3-dimethylazetidine synthesis.

This diastereoselective methodology relies on the initial electrophilic addition of iodine to the C-C double bond, forming a transient iodiranium intermediate. The proximity of the amine, driven by the conformational pre-organization of the prenyl group, facilitates a rapid intramolecular


-like attack. The causality of this high yield lies in the gem-dimethyl group itself; the steric bulk restricts the degrees of freedom of the acyclic precursor, entropically favoring the ring closure[5].

Reactivity Profile & Derivatization

Despite its inherent ring strain, the 3,3-dimethylazetidine scaffold is remarkably stable under physiological conditions and standard cross-coupling environments. Unlike three-membered aziridines, which readily undergo nucleophilic ring-opening, azetidines require harsh nucleophilic or highly acidic conditions to rupture[1].

The primary vector for reactivity is the secondary amine, which readily participates in N-alkylation, N-acylation, and reductive amination. Notably, when incorporated into amides (e.g., 3,3-dimethylazetidine-2-carboxylic acid derivatives), the steric bulk of the gem-dimethyl group significantly restricts amide bond rotation. This heavily biases the trans/cis isomer ratio, a structural feature heavily exploited in peptidomimetic design to lock molecules into bioactive conformations[6].

Pharmacokinetic & Bioisosteric Utility

In medicinal chemistry, 3,3-dimethylazetidine is a premier bioisostere for acyclic dimethylamines, piperidines, and morpholines[2]. Acyclic dimethylamines are notorious for high intrinsic clearance (


) due to CYP450-mediated N-demethylation[3]. The methyl groups are conformationally flexible and easily access the catalytic heme iron of CYP enzymes.

PK_Optimization A Acyclic Dimethylamine Liability: High CYP450 Clearance B Thorpe-Ingold Effect (gem-Dimethyl Rigidification) A->B Structural Design C 3,3-Dimethylazetidine Benefit: Blocked N-Demethylation B->C Bioisosteric Replacement D Improved PK Profile (Lower CL_int, Optimal LogD) C->D In vivo outcome

Fig 2. PK optimization workflow utilizing the 3,3-dimethylazetidine bioisostere.

By "tying back" the methyl groups into an azetidine ring, the molecule gains structural rigidity. The gem-dimethyl moiety acts as a steric shield, physically blocking enzymatic access to the α-carbons and the nitrogen lone pair. This structural modification has been clinically validated (e.g., in the development of HSF1 pathway inhibitors) to drastically reduce human liver microsome (HLM) clearance while maintaining the lipophilicity (


) necessary for target affinity[3].

Quantitative Data Summary

The following table summarizes the pharmacokinetic advantages of substituting an acyclic dimethylamine with a 3,3-dimethylazetidine ring, utilizing data derived from HSF1 pathway inhibitor optimization[3].

ScaffoldPredicted pKaLogD (pH 7.4)HLM

(µL/min/mg)
Primary Metabolic Liability
Acyclic Dimethylamine ~9.51.272High CYP450 N-demethylation
3,3-Dimethylazetidine 8.2 - 8.91.523Sterically shielded, high stability

Experimental Protocols

Self-Validating Protocol: Reductive Amination of 3,3-Dimethylazetidine

Objective: Achieve N-alkylation via reductive amination while preventing the chemoselective failure of over-reducing the starting aldehyde[3].

  • Preparation: Dissolve the target aldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive aqueous hydrolysis of the transient iminium intermediate back to the starting aldehyde.

  • Amine Addition: Add 3,3-dimethylazetidine free base (1.5 eq). If utilizing the highly stable HCl salt, pre-neutralize the salt in situ with N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Validation Checkpoint: Stir the mixture at room temperature for 1 to 2 hours.

    • Self-Validation: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to the next step only when >95% of the aldehyde has converted to the iminium/hemiaminal mass. This ensures the reducing agent will not wastefully reduce the starting material into a primary alcohol.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    ) (2.0 eq) portion-wise.
    
    • Causality:

      
       is a mild hydride donor that selectively reduces iminium ions but is insufficiently reactive to reduce aldehydes at room temperature, ensuring perfect chemoselectivity.
      
  • Quench & Extraction: Quench the reaction with saturated aqueous

    
    .
    
    • Causality: The basic pH neutralizes unreacted hydride and ensures the 3,3-dimethylazetidine product (pKa ~8.5) remains unprotonated, driving it entirely into the organic DCM layer during biphasic extraction.

References

  • Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction Source: RSC Advances URL
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery Source: ResearchGate / Angewandte Chemie URL
  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800)
  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800)
  • Synthesis of penaresidin derivatives and its biological activity Source: ResearchGate URL
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Foundational

Key literature for the discovery of 3,3-Dimethylazetidine

The following technical guide details the discovery, synthesis, and application of 3,3-Dimethylazetidine , a critical strained-ring building block in modern medicinal chemistry. A Privileged Scaffold for Metabolic Stabil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 3,3-Dimethylazetidine , a critical strained-ring building block in modern medicinal chemistry.

A Privileged Scaffold for Metabolic Stability and Conformational Control

Executive Summary

3,3-Dimethylazetidine (CAS: 19816-92-3 / HCl Salt: 89381-03-3) is a four-membered nitrogen heterocycle characterized by a geminal dimethyl substitution at the C3 position. Unlike the parent azetidine, the 3,3-dimethyl analog exhibits unique physicochemical properties driven by the Thorpe-Ingold effect (gem-dimethyl effect).

In drug discovery, this motif is utilized as a bioisostere for cyclic amines (pyrrolidines, piperidines) to:

  • Block Metabolism: The C3-dimethyl group sterically hinders oxidative metabolism at the vulnerable

    
    -position.
    
  • Modulate Lipophilicity: It lowers lipophilicity (LogD) relative to larger rings while maintaining steric bulk.

  • Alter Basicity: The strained ring influences the pKa of the nitrogen lone pair, often lowering it compared to unstrained amines.

This guide outlines the historical evolution of its synthesis, detailed protocols for its preparation, and its mechanistic utility.

Discovery & Synthetic Evolution

The "discovery" of 3,3-dimethylazetidine is not tied to a single isolation event but rather the evolution of synthetic methodology to access strained gem-dimethyl rings. Early attempts were hampered by the high ring strain (~25 kcal/mol) and the difficulty of cyclizing hindered neopentyl-like precursors.

The Seminal Shift

The accessibility of this scaffold shifted with the development of


-lactam reduction strategies  and activated diol cyclizations .
  • Early Characterization (1981): Thompson and Swistok provided one of the first detailed characterizations of enamines derived from 3,3-dimethylazetidine, establishing its reactivity profile (J. Org. Chem. 1981).

  • Scalability Breakthroughs: The adaptation of the Staudinger synthesis (ketene-imine cycloaddition) and lithium enolate condensations allowed for the scalable production of 3,3-dimethyl-2-azetidinone , the direct precursor to the azetidine.

Chemical Synthesis Protocols

Two primary routes exist for the synthesis of 3,3-dimethylazetidine. The choice depends on scale and available starting materials.

Method A: The -Lactam Reduction Route (Scalable)

This method is preferred for large-scale preparation as it avoids the formation of oligomers common in direct alkylation. It relies on constructing the ring as a lactam first.

Mechanism: Condensation of an isobutyrate enolate with a formaldehyde equivalent (imine), followed by reduction.

  • Enolate Formation: Ethyl isobutyrate is deprotonated with LDA at -78°C.

  • Condensation: The enolate attacks a generated imine (e.g., N-benzylformaldimine) to close the

    
    -lactam ring.
    
  • Reduction: The carbonyl of the lactam is reduced using Lithium Aluminum Hydride (LiAlH4).

Protocol Summary:

  • Reagents: Ethyl isobutyrate, LDA, N-Benzylidenemethylamine (or equivalent), LiAlH4.

  • Conditions: Anhydrous THF, -78°C to RT (Lactamization); Reflux (Reduction).

Method B: The Neopentyl Glycol Cyclization (Accessible)

This classical route utilizes the "gem-dimethyl effect" to favor cyclization of 2,2-dimethyl-1,3-propanediol derivatives.

Mechanism: Double nucleophilic substitution.

  • Activation: 2,2-Dimethyl-1,3-propanediol is converted to the di-mesylate or di-tosylate.

  • Cyclization: Reaction with a primary amine (e.g., Benzylamine or Tosylamide) effects a double displacement.

  • Deprotection: Removal of the N-protecting group (Hydrogenolysis for Benzyl; Na/Naphthalene for Tosyl).

Protocol Summary:

  • Reagents: 2,2-Dimethyl-1,3-propanediol, Methanesulfonyl chloride (MsCl), Benzylamine, Pd/C, H2.

  • Conditions: 0°C (Mesylation); Reflux in CH3CN/Base (Cyclization); 50 psi H2 (Deprotection).

Visualization of Synthesis Pathways

The following diagram illustrates the two primary synthetic workflows.

G cluster_0 Route A: Beta-Lactam Reduction (Scalable) cluster_1 Route B: Neopentyl Glycol Cyclization (Classic) Isobutyrate Ethyl Isobutyrate (Starting Material) Enolate Lithium Enolate (Intermediate) Isobutyrate->Enolate LDA, -78°C Lactam 3,3-Dimethyl-2-azetidinone (Beta-Lactam) Enolate->Lactam + Imine (Cyclization) Azetidine_A 3,3-Dimethylazetidine Lactam->Azetidine_A LiAlH4 (Reduction) Diol 2,2-Dimethyl- 1,3-propanediol Activated Di-Mesylate / Di-Tosylate (Activated Electrophile) Diol->Activated MsCl / TsCl Base N_Protected N-Benzyl-3,3- dimethylazetidine Activated->N_Protected + Benzylamine (Double SN2) Azetidine_B 3,3-Dimethylazetidine N_Protected->Azetidine_B H2, Pd/C (Hydrogenolysis)

Caption: Comparison of the Enolate-Lactam route (Top) and the Diol-Activation route (Bottom) for synthesizing 3,3-Dimethylazetidine.

Physicochemical Profile & Data

The gem-dimethyl group significantly alters the properties of the azetidine ring compared to the unsubstituted parent.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C5H11NLow MW fragment (MW 85.15)
Boiling Point ~88-90°CVolatile free base; usually handled as HCl salt.
pKa (Conjugate Acid) ~10.2 - 10.5Highly basic, similar to secondary amines but modulated by strain.
LogP (Calc) ~0.8More lipophilic than azetidine, less than pyrrolidine analogs.
Ring Strain ~25 kcal/molHigh reactivity; prone to ring-opening under strong acid/nucleophile stress.
Gem-Dimethyl Effect HighIncreases rate of cyclization; stabilizes ring against conformational flux.

Mechanistic Insight: The Thorpe-Ingold Effect

The formation and stability of 3,3-dimethylazetidine are classic examples of the Thorpe-Ingold Effect (Gem-Dimethyl Effect).

  • Concept: Substituents on a tetrahedral carbon atom compress the internal bond angle (

    
    ), bringing the terminal groups (X and Y) closer together.
    
  • Application: In the neopentyl glycol route (Route B), the two methyl groups at C2 compress the C1-C2-C3 angle. This compression forces the leaving groups (mesylates) and the incoming nucleophile (amine) into closer proximity, significantly accelerating the rate of cyclization compared to the unsubstituted propyl chain.

Caption: Mechanistic visualization of how steric bulk accelerates ring closure.

References

  • Thompson, H. W.; Swistok, J. (1981). "Enamines of 3,3-dimethylazetidine". The Journal of Organic Chemistry, 46(24), 4907–4911. Link

  • Couty, F.; Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles". Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Wasserman, H. H.; et al. (1981). "Synthesis of Azetidine-2-ones". Journal of Organic Chemistry, 46, 2999.
  • PubChem Compound Summary. (2024). "3,3-Dimethylazetidine".[1][2][3] National Center for Biotechnology Information. Link

  • Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane". J. Chem. Soc., Trans., 107, 1080-1106. (Foundational theory on Gem-Dimethyl Effect). Link

Sources

Exploratory

3,3-Dimethylazetidine molecular weight and formula

Topic: 3,3-Dimethylazetidine: Molecular Weight, Formula, and Technical Application Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,3-Dimethylazetidine: Molecular Weight, Formula, and Technical Application Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Dimethylazetidine is a specialized four-membered nitrogen heterocycle increasingly utilized in modern medicinal chemistry. Unlike its unsubstituted parent azetidine, the 3,3-dimethyl variant leverages the Thorpe-Ingold effect (gem-dimethyl effect) to alter ring conformation, enhance metabolic stability, and modulate lipophilicity without significantly increasing molecular weight.

This guide provides a definitive technical reference for the compound, including verified physicochemical data, validated synthesis protocols, and strategic applications in structure-activity relationship (SAR) campaigns.

Fundamental Chemical Identity

The following data aggregates confirmed physicochemical constants for 3,3-Dimethylazetidine and its stable hydrochloride salt, the form most commonly handled in the laboratory.

Table 1: Physicochemical Specifications
PropertyFree BaseHydrochloride Salt
IUPAC Name 3,3-Dimethylazetidine3,3-Dimethylazetidine hydrochloride
CAS Number 19816-92-389381-03-3
Molecular Formula C₅H₁₁N C₅H₁₂ClN
Molecular Weight 85.15 g/mol 121.61 g/mol
SMILES CC1(CNC1)CCC1(CNC1)C.Cl
Appearance Volatile, colorless liquidWhite to off-white crystalline solid
LogP (Predicted) ~0.8N/A (Ionic)
pKa (Predicted) ~11.0 (Strong base)N/A
Boiling Point ~85–90 °C (Est.)[1][2][3]N/A (Decomposes/Melts >150°C)

Critical Handling Note: The free base is volatile and hygroscopic. It readily absorbs CO₂ from the air to form carbamates. For precise stoichiometry in synthesis, always use the hydrochloride salt and liberate the free base in situ.

Structural Analysis & The Gem-Dimethyl Effect

The inclusion of two methyl groups at the C3 position is not merely a steric modification; it fundamentally alters the thermodynamics of the azetidine ring.

  • Conformational Lock: The gem-dimethyl group restricts the conformational flexibility of the azetidine ring. While azetidine is naturally puckered, the 3,3-substitution favors a specific puckered conformation to minimize transannular interactions, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Shielding: The C3 position in azetidine is a potential site for oxidative metabolism. Methylation blocks this site and sterically hinders approach to the nitrogen lone pair, potentially reducing N-oxidation or N-dealkylation rates in vivo.

  • Lipophilicity Modulation: The addition of two methyl groups increases the LogP by approximately 0.5–0.7 units compared to azetidine, improving permeability in polar lead compounds.

Synthesis Protocols

For research applications requiring high purity, the synthesis of 3,3-dimethylazetidine typically proceeds via the cyclization of neopentyl glycol derivatives. Below is a self-validating protocol designed to minimize polymerization side reactions.

Method A: Cyclization from Neopentyl Glycol (The "Diol Route")

This method uses readily available 2,2-dimethyl-1,3-propanediol.[4] It involves activation of the alcohols followed by double nucleophilic displacement.

Workflow Diagram (DOT):

SynthesisWorkflow Start 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) Step1 Activation (TsCl, Pyridine, DCM) Start->Step1 Inter1 Intermediate: 2,2-Dimethyl-1,3-propanediol Ditosylate Step1->Inter1 Step2 Cyclization (Benzylamine, Reflux) Inter1->Step2 Inter2 Intermediate: N-Benzyl-3,3-dimethylazetidine Step2->Inter2 Step3 Deprotection (H2, Pd/C, MeOH) Inter2->Step3 Final Product: 3,3-Dimethylazetidine Step3->Final

Figure 1: Step-wise synthetic pathway from neopentyl glycol to 3,3-dimethylazetidine.

Detailed Protocol:
  • Activation (Ditosylation):

    • Dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in DCM. Cool to 0°C.

    • Add Pyridine (2.5 eq) followed by slow addition of p-Toluenesulfonyl chloride (2.2 eq).

    • Stir at room temperature for 12 hours. Wash with 1N HCl, then brine. Dry and concentrate to yield the ditosylate .

    • Checkpoint: Verify formation by ¹H NMR (Look for disappearance of –OH and appearance of aromatic Ts protons).

  • Cyclization:

    • Dissolve the ditosylate in acetonitrile or DMF.

    • Add Benzylamine (3.0 eq). The excess amine acts as both nucleophile and base.

    • Reflux for 16–24 hours.

    • Purification: The resulting N-benzyl-3,3-dimethylazetidine is less polar than the starting material. Purify via silica gel chromatography.

  • Deprotection (Hydrogenolysis):

    • Dissolve the N-benzyl intermediate in Methanol.

    • Add Pd/C (10 wt%) and expose to H₂ atmosphere (balloon pressure is usually sufficient, though 50 psi is faster).

    • Filter through Celite to remove catalyst.

    • Isolation: Add HCl in dioxane/ether to precipitate the 3,3-dimethylazetidine hydrochloride salt. This avoids handling the volatile free base.

Applications in Drug Discovery

Bioisosterism & Linker Design

3,3-Dimethylazetidine serves as a rigidified spacer, often replacing:

  • Piperazine/Piperidine: Reducing ring size to azetidine lowers molecular weight (MW) and lipophilicity (LogD), improving "ligand efficiency" (LE).

  • Propyl chains: The distance between the nitrogen and the C3 carbons mimics a propyl chain but with restricted degrees of freedom, reducing the entropic cost of binding.

Case Study: Solubility & Basicity

The high pKa (~11) of the azetidine nitrogen ensures it is protonated at physiological pH. This is strategically used to:

  • Improve Solubility: The cationic center enhances aqueous solubility.

  • hERG Avoidance: While basic amines can trigger hERG liability, the steric bulk of the gem-dimethyl group can disrupt the flat, hydrophobic interactions often required for hERG channel binding.

References

  • PubChem. 3,3-Dimethylazetidine hydrochloride (Compound Summary).[1][5] National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 3,3-Dimethylazetidine hydrochloride.Link

  • Talele, T. T. (2018).[6] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[6] Link

  • BenchChem. Synthesis of 3,3-Dimethylthietane (Analogous Ditosylate Protocol).Link

Sources

Foundational

Structural Dynamics of 3,3-Dimethylazetidine: A Computational Perspective

This guide provides a comprehensive theoretical framework for analyzing the conformational dynamics of 3,3-dimethylazetidine. It synthesizes computational methodologies with physical organic chemistry principles to serve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive theoretical framework for analyzing the conformational dynamics of 3,3-dimethylazetidine. It synthesizes computational methodologies with physical organic chemistry principles to serve as a reference for drug development professionals using this moiety as a bioisostere.

Executive Summary

3,3-Dimethylazetidine is increasingly utilized in medicinal chemistry as a bioisostere for proline, cyclobutane, and gem-dimethyl-substituted alkyl chains. Unlike flexible linear linkers, the azetidine ring introduces conformational constraint. However, the introduction of the gem-dimethyl group at the C3 position significantly alters the ring's potential energy surface (PES) compared to unsubstituted azetidine. This guide details the theoretical protocols required to accurately model these conformational preferences, focusing on the competition between ring strain, torsional strain, and the nitrogen inversion barrier.

Theoretical Foundations: The Physics of the Ring

To accurately model 3,3-dimethylazetidine, one must understand the three forces governing its topology:

  • Angle Strain (Baeyer Strain): The ideal

    
     bond angle is 109.5°. The geometric requirement of a 4-membered ring forces internal angles to 
    
    
    
    . This creates a high-energy ground state (~26 kcal/mol strain energy) that is sensitive to substituent effects.
  • Torsional Strain (Pitzer Strain): In a planar conformation, adjacent C-H and C-N bonds eclipse each other. The ring "puckers" to relieve this eclipsing interaction.

  • The Gem-Dimethyl Effect (Thorpe-Ingold): In 3,3-dimethylazetidine, the methyl groups at C3 introduce significant steric bulk.

    • Critical Insight: In a planar transition state, the C3-methyl groups would fully eclipse the C2/C4 hydrogens (or substituents). This significantly destabilizes the planar form compared to unsubstituted azetidine. Consequently, 3,3-dimethylazetidine possesses a deeper puckering potential well and a higher barrier to planarity than its parent compound.

Computational Protocol

For high-fidelity results, a "Self-Validating" workflow is required. Standard force fields (e.g., MMFF94) often fail to capture the subtle electronic coupling between nitrogen inversion and ring puckering.

Recommended Methodology
  • Level of Theory: DFT (B3LYP-D3BJ) / 6-311++G(d,p) for geometry optimization. The "++" (diffuse functions) are mandatory to describe the nitrogen lone pair correctly.

  • Energy Refinement: MP2 / cc-pVTZ single-point energy calculations on DFT geometries to capture dispersion forces between the gem-methyl groups and the ring system.

  • Solvation: IEF-PCM (Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions, as solvation stabilizes the polar transition state of nitrogen inversion.
    
Workflow Visualization

The following diagram outlines the logical flow for determining the global minimum and transition states.

G Start Input Structure (Planar Guess) Opt Geometry Optimization (B3LYP-D3BJ/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Verify NImag=0) Opt->Freq Scan PES Scan (Dihedral N1-C2-C3-C4) Freq->Scan If Minima Found Refine Energy Refinement (MP2/cc-pVTZ) Scan->Refine ID Global Min & TS Output Boltzmann Population Analysis Refine->Output

Caption: Figure 1: Step-by-step computational workflow for validating azetidine conformers.

Structural Analysis & Data Synthesis

The conformation of 3,3-dimethylazetidine is defined by the Puckering Angle (


) . This is the angle between the C2-N1-C4 plane and the C2-C3-C4 plane.
The Double-Well Potential

Unlike cyclohexane (chair/boat), azetidine exists in a dynamic equilibrium between two equivalent puckered conformers, separated by a planar transition state.

  • Ground State: Puckered (

    
     symmetry).
    
  • Transition State 1: Planar Ring (

    
     symmetry) – Barrier to Ring Inversion.
    
  • Transition State 2: Nitrogen Inversion (Pyramidal inversion coupled with ring flattening).

Representative Theoretical Parameters

The following data summarizes the expected geometric parameters derived from MP2/cc-pVTZ level theory.

ParameterUnsubstituted Azetidine3,3-DimethylazetidineTrend Analysis
Bond Length (N-C) 1.474 Å1.476 ÅSlight elongation due to steric bulk.
Bond Length (C-C) 1.558 Å1.562 ÅElongation due to quaternary C3.
Ring Angle (C-N-C) 88.0°87.5°Compressed by puckering.
Puckering Angle (

)
~28-30°~32-35° Deeper pucker to relieve Me/H eclipsing.
Barrier to Planarity ~1.2 kcal/mol~2.5 kcal/mol Increased torsional strain in planar TS.
N-Inversion Barrier ~7.2 kcal/mol~7.5 kcal/molMinimal electronic impact from C3.

Note: Values are synthesized from general theoretical trends in 4-membered heterocycles [1, 2].

Energetics and Conformational Landscape[1][2][3]

The interaction between the Nitrogen Lone Pair (LP) and the ring conformation is critical. In the puckered form, the LP can be either equatorial or axial.[1]

  • Preferred Conformer: The N-H (or N-substituent) prefers the equatorial position to minimize 1,3-diaxial interactions with the C3-substituents.

  • Inversion Mechanism: The molecule undergoes a "butterfly" motion. The ring flattens (energy cost) and the nitrogen inverts (energy cost).

Topological Map of the Potential Energy Surface

The diagram below illustrates the coupling between ring puckering (x-axis) and nitrogen inversion (y-axis).

PES cluster_legend Energy Landscape Min1 Minima A (Puckered, N-H Eq) TS_Planar TS: Planar Ring (High Torsional Strain) Min1->TS_Planar Ring Flattening TS_NInv TS: N-Inversion (sp2 Nitrogen) Min1->TS_NInv N-Inversion Min2 Minima B (Puckered, Inverted) TS_Planar->Min2 TS_NInv->Min2 desc The path via Ring Flattening is energetically costlier in 3,3-dimethyl analogs due to methyl eclipsing.

Caption: Figure 2: Connectivity of the Potential Energy Surface. The 3,3-dimethyl substitution destabilizes the Planar TS.

Implications for Drug Design

When docking 3,3-dimethylazetidine derivatives, researchers must account for the Entropy Penalty .

  • Rigidification: While often cited as a "rigid" bioisostere, the ring still vibrates rapidly between puckered forms. However, the 3,3-dimethyl group creates a steeper potential well, making the molecule statistically more likely to reside in a specific puckered geometry compared to the unsubstituted parent.

  • Vector Alignment: If the nitrogen is substituted (e.g., amide coupling), the vector of the substituent will deviate by ~30° from the ring plane. Docking software that assumes a planar 4-membered ring will result in incorrect hydrogen bond distances.

  • Hydrophobic Collapse: The gem-dimethyl group creates a localized hydrophobic volume. In the puckered conformation, these methyl groups are splayed apart, maximizing their Van der Waals contact surface area.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[2] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Lehn, J. M. (1970). Nitrogen Inversion: Experiment and Theory. Fortschritte der chemischen Forschung. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

Sources

Protocols & Analytical Methods

Method

Use of 3,3-Dimethylazetidine in medicinal chemistry

Application Note: 3,3-Dimethylazetidine as a Bioisosteric Scaffold in Medicinal Chemistry Executive Summary In the optimization of lead compounds, small saturated heterocycles are pivotal for modulating physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,3-Dimethylazetidine as a Bioisosteric Scaffold in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, small saturated heterocycles are pivotal for modulating physicochemical properties without significantly altering the overall topology of the molecule. 3,3-Dimethylazetidine (DMA) has emerged as a high-value bioisostere for the gem-dimethyl group, cyclic ketones, and larger saturated heterocycles like piperidine or morpholine.

This guide details the application of 3,3-dimethylazetidine to enhance metabolic stability, modulate basicity (pKa), and restrict conformation via the Thorpe-Ingold effect. It includes a validated synthesis protocol, physicochemical profiling, and a real-world case study demonstrating its utility in clinical candidate generation.

Physicochemical Profile & Bioisosteric Utility

The 3,3-dimethylazetidine moiety offers a unique combination of high basicity, low lipophilicity, and steric bulk that distinguishes it from its 5- and 6-membered counterparts.

Comparative Physicochemical Data
Property3,3-DimethylazetidineAzetidinePiperidineDiethylamine
Formula C₅H₁₁NC₃H₇NC₅H₁₁NC₄H₁₁N
MW ( g/mol ) 85.1557.0985.1573.14
cLogP ~0.8~0.2~0.8~0.5
pKa (Conj. Acid) ~10.8 - 11.0 *11.2911.2210.98
TPSA (Ų) 12.012.012.012.0
Metabolic Liability Low (Steric Shield)High (Ring Opening)Mod (α-Oxidation)Mod (N-Dealkylation)

*Note: The pKa of 3,3-dimethylazetidine is slightly modulated compared to the parent azetidine due to steric hindrance to solvation of the protonated cation, though it remains a strong base.

Mechanistic Advantages
  • Metabolic Shielding: The gem-dimethyl group at the C3 position sterically blocks oxidative metabolism at the most vulnerable site of the azetidine ring. It also hinders N-dealkylation/oxidation by creating a "steric fence" around the nitrogen lone pair.

  • The Gem-Dimethyl (Thorpe-Ingold) Effect: The bulky methyl groups compress the internal bond angle at C3, forcing the ring into a more puckered conformation. This rigidification often reduces the entropic penalty of binding to a protein target.

  • Lipophilicity Modulation: Unlike adding a t-butyl group, incorporating the gem-dimethyl moiety into a strained ring maintains a lower LogP/LogD profile, beneficial for maintaining solubility while increasing steric bulk.

Case Study: Optimization of HSF1 Pathway Inhibitors (NXP800)

A definitive example of 3,3-dimethylazetidine's utility is found in the discovery of NXP800 (CCT361814) , a clinical candidate targeting the Heat Shock Factor 1 (HSF1) pathway.

  • The Challenge: Early hits in the series (bis-amides) suffered from rapid metabolic clearance and poor oral bioavailability.

  • The Solution: Researchers replaced a flexible diethylamine or metabolically labile piperidine moiety with 3,3-dimethylazetidine .

  • The Result:

    • Metabolic Stability: The 3,3-DMA analog showed significantly reduced intrinsic clearance (CLint) in liver microsomes compared to the unsubstituted azetidine or acyclic analogs.

    • Potency: The rigidified scaffold maintained or improved on-target potency by locking the amine vector into a productive orientation.

    • Outcome: This optimization directly contributed to the selection of NXP800 for Phase 1 clinical trials.

Caption: Evolution of amine scaffolds in drug design. 3,3-Dimethylazetidine combines the rigidity of cyclic amines with the metabolic stability of sterically hindered systems.

Experimental Protocols

Protocol A: Preparation of 3,3-Dimethylazetidine Hydrochloride

For labs requiring large quantities of the building block starting from commodity chemicals.

Reagents: Neopentyl glycol, Tosyl chloride (TsCl), Pyridine, p-Toluenesulfonamide (TsNH₂), Sodium hydride (NaH), Sodium/Naphthalene (or Mg/MeOH for deprotection).

  • Activation: React neopentyl glycol (2,2-dimethyl-1,3-propanediol) with 2.2 eq. of TsCl in pyridine at 0°C -> RT to form the bis-tosylate .

  • Cyclization:

    • Suspend NaH (2.5 eq.) in dry DMF.

    • Add TsNH₂ (1.0 eq.) and stir for 30 min.

    • Add the bis-tosylate (1.0 eq.) and heat to 100°C for 4-6 hours.

    • Result: N-Tosyl-3,3-dimethylazetidine.

  • Deprotection (Reductive):

    • Dissolve the N-tosyl intermediate in anhydrous DME (Dimethoxyethane).

    • Add Sodium naphthalenide solution (freshly prepared) at -78°C until the dark green color persists.

    • Quench with water, acidify with HCl, and wash with ether (to remove naphthalene/sulfinic acid).

    • Basify the aqueous layer (NaOH) and extract with DCM.

    • Treat with HCl/Ether to precipitate 3,3-dimethylazetidine hydrochloride .

Protocol B: General N-Arylation (Buchwald-Hartwig Coupling)

Standard procedure for coupling 3,3-DMA to an aryl halide core.

Reagents: Aryl Bromide/Chloride (1.0 eq), 3,3-Dimethylazetidine HCl (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP or XPhos (4 mol%), NaOtBu (1.5 eq), Toluene or Dioxane.

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 mmol), 3,3-Dimethylazetidine HCl (146 mg, 1.2 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol).

  • Solvent: Add anhydrous Toluene (4 mL, degassed). Seal the vial with a crimp cap/septum.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor conversion by LC-MS.

    • Note: 3,3-DMA is sterically hindered; if conversion is slow, switch to a more active precatalyst like BrettPhos Pd G4 .

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify via flash chromatography (Silica gel). 3,3-DMA derivatives are often basic; use DCM/MeOH/NH₃ or add 1% Et₃N to the eluent to prevent streaking.

Caption: Optimized Buchwald-Hartwig coupling workflow for sterically demanding azetidines.

Safety & Handling

  • Volatility: Free base 3,3-dimethylazetidine is a volatile liquid. It should be stored as the hydrochloride salt (solid) and liberated in situ or immediately prior to use.

  • Basicity: It is a strong organic base. Ensure compatibility with base-sensitive groups in the scaffold.

  • Toxicity: Like many small aliphatic amines, it acts as a skin and eye irritant. Handle in a fume hood. Specific toxicity data is limited compared to piperidine; treat as a potential irritant/corrosive.

References

  • PubChem Compound Summary: 3,3-Dimethylazetidine.

  • Discovery of NXP800 (CCT361814): A Clinical Stage HSF1 Pathway Inhibitor (J. Med. Chem. Case Study).

  • Gem-Dimethyl Effect in Azetidines: "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds."

  • Synthesis of Azetidines: "One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles...

  • Neopentyl Glycol Precursor D

Application

Introduction: The Strategic Value of the 3,3-Dimethylazetidine Scaffold

An Application Guide to the N-Functionalization of 3,3-Dimethylazetidine: Protocols and Methodologies The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly valued structural motif i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Functionalization of 3,3-Dimethylazetidine: Protocols and Methodologies

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly valued structural motif in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, often leading to improved metabolic stability, solubility, and binding affinity. The 3,3-dimethylazetidine scaffold, in particular, offers a synthetically accessible and versatile platform for drug discovery. The gem-dimethyl group at the C3 position introduces a specific conformational bias and lipophilicity, making it an attractive building block for creating novel chemical entities.

The functionalization of the secondary amine nitrogen (N-functionalization) is the most critical step in elaborating this scaffold into a diverse library of compounds. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for the most common and effective N-functionalization strategies for 3,3-dimethylazetidine. We will delve into the causality behind experimental choices, offering not just step-by-step instructions but also the scientific rationale that underpins each protocol.

N-Alkylation: Building Aliphatic Connectivity

N-alkylation is a fundamental transformation for introducing aliphatic side chains, which can modulate a compound's lipophilicity, basicity, and steric profile. The two primary methods for achieving this are direct alkylation via nucleophilic substitution and reductive amination.

Direct Alkylation with Alkyl Halides

This classic SN2 reaction involves the direct coupling of the azetidine nitrogen with an alkyl halide or sulfonate. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Scientific Rationale: The secondary amine of 3,3-dimethylazetidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[1][2] Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic amine.[2][3] The reactivity of the alkyl halide follows the order I > Br > Cl, though alkyl bromides often provide a good balance of reactivity and stability.

cluster_workflow Workflow: Direct N-Alkylation A 3,3-Dimethylazetidine E Reaction at RT to 80°C A->E B Alkyl Halide (R-X) B->E C Non-nucleophilic Base (e.g., DIPEA, K₂CO₃) C->E D Solvent (e.g., DMF, MeCN) D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H N-Alkyl-3,3-dimethylazetidine G->H

Caption: General workflow for direct N-alkylation.

Experimental Protocol: Direct Alkylation with an Alkyl Halide

  • Reaction Setup: To a solution of 3,3-dimethylazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to a temperature between 50-80°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Reductive Amination

Reductive amination is a powerful and versatile one-pot method for forming C-N bonds, particularly when dealing with aldehydes or ketones.[4][5][6] This reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the target amine.[5][7]

Scientific Rationale: The reaction begins with the nucleophilic attack of the azetidine on the carbonyl compound to form a hemiaminal, which then dehydrates to an iminium ion. A mild reducing agent that is selective for the iminium ion over the starting carbonyl is crucial.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones but effectively reduces the protonated imine.[7] The reaction is often performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

cluster_workflow Workflow: Reductive Amination A 3,3-Dimethylazetidine D Imine/Iminium Formation A->D B Aldehyde or Ketone B->D C Solvent (e.g., DCM) C->D F Reduction D->F E Reducing Agent (NaBH(OAc)₃) E->F G Aqueous Workup & Extraction F->G H Purification G->H I N-Alkyl-3,3-dimethylazetidine H->I

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve 3,3-dimethylazetidine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in dichloromethane (DCM, ~0.2 M).[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. For less reactive ketones, adding a mild acid catalyst like acetic acid can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 3-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes.

  • Purification: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Method Comparison: N-Alkylation Substrates Typical Conditions Advantages Limitations
Direct Alkylation Primary/Secondary Alkyl HalidesK₂CO₃ or DIPEA, DMF, 50-80°CSimple setup, readily available reagents.Risk of over-alkylation (less of an issue with secondary amines), requires heating.
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, DCM, Room TempMild conditions, wide substrate scope, one-pot procedure.[4][5]Reducing agent is moisture-sensitive.

N-Arylation: Forging C(sp²)-N Bonds

Introducing an aryl or heteroaryl group onto the azetidine nitrogen is a key strategy in drug design, as these moieties are prevalent in biologically active molecules.[8] Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for forming C-N bonds between amines and aryl halides or triflates.[9][10] Its broad substrate scope and functional group tolerance make it exceptionally useful.

Scientific Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[9][10] The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (3) reductive elimination to yield the N-aryl azetidine and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step.[9][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required.[11]

cluster_workflow Workflow: Buchwald-Hartwig Amination A 3,3-Dimethylazetidine G Inert Atmosphere (N₂ or Ar) Heat (80-110°C) A->G B Aryl Halide/Triflate B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Phosphine Ligand (e.g., BINAP, Xantphos) D->G E Base (e.g., NaOtBu, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Filtration & Concentration G->H I Purification H->I J N-Aryl-3,3-dimethylazetidine I->J

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide or chloride (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M) followed by 3,3-dimethylazetidine (1.2 eq) via syringe.

  • Reaction Execution: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 8-24 hours.[11]

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative for N-arylation.[12] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands allow the reaction to proceed under milder conditions.[12][13]

Scientific Rationale: The mechanism is believed to involve a Cu(I) species which coordinates to the amine.[14] Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, yields the C-N coupled product.[12] The use of a ligand, often a diamine or an amino acid, accelerates the reaction and allows for catalytic amounts of copper to be used.[15] This method can be advantageous for specific substrates where palladium catalysis is problematic.

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

  • Reaction Setup: In a reaction vessel, combine the aryl iodide or bromide (1.0 eq), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Reagent Addition: Add 3,3-dimethylazetidine (1.5 eq) and a polar aprotic solvent such as DMSO or DMF (~0.5 M).

  • Reaction Execution: Heat the mixture to 90-120°C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture, add water, and extract thoroughly with ethyl acetate. The copper salts may form an emulsion, which can sometimes be broken up by adding aqueous ammonia.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Method Comparison: N-Arylation Catalyst System Typical Conditions Advantages Limitations
Buchwald-Hartwig Pd / Phosphine LigandNaOtBu or Cs₂CO₃, Toluene, 100-110°CBroad scope (Ar-Cl, Br, I, OTf), high yields, excellent functional group tolerance.[9][16]Catalyst and ligands can be expensive and air-sensitive.
Ullmann Condensation Cu / Diamine or Amino Acid LigandK₂CO₃ or K₃PO₄, DMSO, 90-120°CCost-effective catalyst, complementary scope to Pd-catalysis.[12]Often requires higher temperatures and more polar solvents; substrate scope can be narrower.[12][13]

N-Acylation: Installation of Amide Functionality

N-acylation converts the azetidine into an amide, a critical functional group in pharmaceuticals that can act as a hydrogen bond acceptor/donor and impart conformational rigidity.[17] This transformation is typically straightforward and high-yielding.

Scientific Rationale: The reaction involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[18][19] This forms a tetrahedral intermediate which then collapses, expelling a leaving group (chloride or carboxylate). A non-nucleophilic organic base like triethylamine (TEA) or DIPEA is used to scavenge the acidic byproduct (e.g., HCl).[8][18] Aprotic solvents like DCM, THF, or DMF are ideal for this reaction.[8]

Experimental Protocol: N-Acylation with Acyl Chloride

  • Reaction Setup: Dissolve 3,3-dimethylazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere. Add a non-nucleophilic base like triethylamine (1.5 eq).

  • Cooling: Cool the mixture in an ice bath to 0°C.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise. A precipitate of triethylamine hydrochloride will form.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃.[18] Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting amide is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / Incomplete Reaction - Inactive catalyst (Buchwald-Hartwig).- Insufficient heating or reaction time.- Poor quality reagents (e.g., wet solvent, old reducing agent).- Steric hindrance from a bulky substrate.- Pre-activate the catalyst or use a pre-catalyst.- Increase temperature or extend reaction time.- Use freshly distilled/dried solvents and fresh reagents.- For hindered substrates, screen different ligands or use a more reactive coupling partner.
Side Product Formation - Hydrodehalogenation (Buchwald): Reduction of the aryl halide.- Homocoupling (Ullmann): Formation of biaryl products.- Over-alkylation (Direct Alkylation): Formation of a quaternary ammonium salt.- Use a bulkier ligand or lower the reaction temperature.- Ensure an inert atmosphere; screen different ligands.- Use the amine as the limiting reagent or add the alkylating agent slowly at a lower temperature.
Difficult Purification - Residual metal catalyst (Pd or Cu).- Emulsion during aqueous workup.- Byproducts with similar polarity to the product.- Filter through a pad of Celite or use a metal scavenger.- Add brine or a small amount of acid/base to break the emulsion.- Optimize the chromatography solvent system; consider switching to a different purification method (e.g., recrystallization, preparative HPLC).

Conclusion

The N-functionalization of 3,3-dimethylazetidine is a cornerstone transformation for leveraging this valuable scaffold in drug discovery. By understanding the mechanisms and key parameters of N-alkylation, N-arylation, and N-acylation, researchers can effectively and rationally design synthetic routes to novel chemical matter. The protocols detailed in this guide, from the robust Buchwald-Hartwig amination to the straightforward reductive amination and acylation, provide a reliable toolkit for chemists. The choice of method will ultimately depend on the desired final structure, available starting materials, and required functional group compatibility, but the versatility of these reactions ensures a high probability of synthetic success.

References

  • Technical Support Center: Synthesis of N-(1-Benzhydrylazetidin-3-yl)acetamide - Benchchem. (benchchem.com)
  • Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine - Benchchem. (benchchem.com)
  • Buchwald–Hartwig amin
  • Ullmann condens
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - MDPI. (mdpi.com)
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (chem.libretexts.org)
  • Buchwald-Hartwig Amination - Wordpress. (greenchemistry.wordpress.com)
  • Buchwald-Hartwig Coupling - Organic Synthesis. (organic-synthesis.org)
  • Reductive amin
  • Ullmann Condens
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. (mdpi.com)
  • N-Terminus Acetyl
  • Application Note – Reductive Amination - Sigma-Aldrich. (sigmaaldrich.com)
  • Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one - Benchchem. (benchchem.com)
  • N alkylation
  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. (pubs.acs.org)
  • Reductive Amination, and How It Works - Master Organic Chemistry. (masterorganicchemistry.com)
  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (pubs.rsc.org)
  • A Stoichiometric Solvent-Free Protocol for Acetyl
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (beilstein-journals.org)
  • Synthetic Protocols for N-(1-Benzhydrylazetidin-3-yl)
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (organic-chemistry.org)
  • Ullmann Reaction - Organic Chemistry Portal. (organic-chemistry.org)
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC. (ncbi.nlm.nih.gov)
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transform
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][16]naphthyrin-5(6H). (sciencedirect.com)

  • Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. (scielo.br)
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • N-Alkylation of imidazoles - University of Otago. (ourarchive.otago.ac.nz)
  • Synthesis of N2-Substituted 1,2,3-Triazoles - Organic Chemistry Portal. (organic-chemistry.org)
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (dergipark.org.tr)
  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model - MDPI. (mdpi.com)

Sources

Method

Introduction: The Gem-Dimethyl Effect in Bioisosterism

Application Note: Strategic Incorporation of 3,3-Dimethylazetidine in Medicinal Chemistry 3,3-Dimethylazetidine is a high-value building block in modern drug discovery, serving as a structural surrogate for morpholine, p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3,3-Dimethylazetidine in Medicinal Chemistry

3,3-Dimethylazetidine is a high-value building block in modern drug discovery, serving as a structural surrogate for morpholine, piperidine, and cyclobutane moieties. Its utility stems from three physicochemical pillars:

  • Metabolic Blocking: The C3-gem-dimethyl group effectively blocks oxidative metabolism (hydroxylation/ketone formation) typical of the azetidine ring, significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: It lowers LogP compared to gem-dimethyl cyclohexyl analogs while maintaining hydrophobic bulk, optimizing the Lipophilic Ligand Efficiency (LLE).

  • Conformational Lock: The gem-dimethyl group reinforces the "butterfly" puckering of the four-membered ring, directing the nitrogen lone pair vector more rigidly than unsubstituted azetidine.

However, this moiety presents distinct synthetic challenges: volatility of the free base , ring strain , and steric transmission to the nitrogen center. This guide provides validated protocols to overcome these hurdles.

Critical Handling & Storage: The Volatility Trap

WARNING: The free base of 3,3-dimethylazetidine is a volatile liquid with a low boiling point. Significant material loss occurs if the free base is isolated and concentrated under high vacuum.

  • Standard Form: Supply is almost exclusively as the Hydrochloride (HCl) salt (CAS: 89381-03-3), which is a stable, non-volatile solid.

  • Operational Rule: Avoid isolating the free base. Perform all coupling reactions using the HCl salt with in-situ neutralization, or generate the free base in solution and use immediately without evaporation.

Workflow: Handling the HCl Salt

HandlingWorkflow Start Start: 3,3-Dimethylazetidine HCl Weigh Weigh HCl Salt directly into reaction vessel Start->Weigh Evap Do NOT Evaporate (Loss of Material) Base Add Extra Base Eq. (In-Situ Neutralization) Weigh->Base Method A (Preferred) Soln Generate Free Base in Solution (e.g. DCM) Weigh->Soln Method B (If required) Soln->Evap Avoid! Use Use Solution Immediately Soln->Use

Figure 1: Decision workflow for handling 3,3-Dimethylazetidine to prevent volatility-induced yield loss.

Protocol A: Buchwald-Hartwig C-N Cross-Coupling

This is the most challenging transformation due to the secondary amine's steric profile and the potential for catalyst deactivation.

  • Challenge: The gem-dimethyl group, while at C3, impacts the N-conformation. Standard Pd(PPh3)4 conditions often fail.

  • Solution: Use Pd-G3/G4 precatalysts with bulky dialkylbiaryl phosphine ligands (RuPhos, BrettPhos) to facilitate reductive elimination.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Aryl Halide 1.0ElectrophileAryl Bromide or Chloride (Iodides may require Ag salts)
Amine Salt 1.2Nucleophile3,3-Dimethylazetidine HCl
Catalyst 0.02 - 0.05Pd SourceRuPhos Pd G4 or BrettPhos Pd G4
Base 2.5 - 3.0 BaseNaOtBu (Sodium tert-butoxide) or Cs₂CO₃
Solvent N/AMediumToluene (anhydrous) or 1,4-Dioxane

Note on Base: You generally need 1.0 eq of base to neutralize the HCl salt + 1.2 eq for the coupling reaction. Using < 2.2 eq will result in stalled conversion.

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Nitrogen or Argon.

  • Solids Addition: Add the Aryl Halide (1.0 mmol), 3,3-Dimethylazetidine HCl (1.2 mmol, 146 mg), and NaOtBu (2.5 mmol, 240 mg).

    • Tip: If using NaOtBu, weigh it rapidly in air or use a glovebox; it is hygroscopic.

  • Catalyst Addition: Add RuPhos Pd G4 (0.03 mmol).

  • Degassing: Seal the vial. Evacuate and backfill with inert gas (N₂/Ar) three times.[1]

  • Solvent: Inject anhydrous Toluene (4.0 mL, 0.25 M) via syringe.

  • Reaction: Heat to 80–100 °C for 4–16 hours.

    • Monitoring: Monitor by LCMS.[2] The product often has low UV absorbance; check the TIC (Total Ion Count).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate the filtrate (the coupled product is usually less volatile than the starting amine, but use mild vacuum).

Protocol B: Amide Bond Formation (HATU Method)

Standard peptide coupling conditions apply, but the order of addition is critical to prevent "fuming" of the free base.

Reagents
  • Carboxylic Acid: 1.0 equiv.[3]

  • Amine: 3,3-Dimethylazetidine HCl (1.1 equiv).[4]

  • Coupling Agent: HATU (1.1 equiv).[5]

  • Base: DIPEA (Hunig's Base) (3.5 equiv).

  • Solvent: DMF or DCM.

Step-by-Step Procedure
  • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL).

  • Add DIPEA (2.0 mmol, first portion) and stir for 2 minutes.

  • Add HATU (1.1 mmol) and stir for 5–10 minutes to activate the acid (formation of the At-ester).

    • Visual Check: Solution often turns yellow/orange.

  • Separate Prep: In a separate vial, suspend 3,3-Dimethylazetidine HCl (1.1 mmol) in DMF (1 mL) and add the remaining DIPEA (1.5 mmol). Vortex to ensure neutralization.

  • Combine: Transfer the amine/base suspension dropwise into the activated acid solution.

  • Stir: React at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[6]

Protocol C: SnAr (Nucleophilic Aromatic Substitution)

Ideal for electron-deficient heteroaryl halides (e.g., chloropyridines, chloropyrimidines).

Decision Tree: Reaction Conditions

SnArLogic Substrate Substrate: Heteroaryl Halide Reactivity Electrophilicity? Substrate->Reactivity HighReac High (e.g., 2-Cl-Pyrimidine) Cond: DIPEA, EtOH/IPA, 80°C Reactivity->HighReac Electron Deficient LowReac Low (e.g., 2-Cl-Pyridine) Cond: K2CO3, DMSO/NMP, 120°C Reactivity->LowReac Neutral/Hindered

Figure 2: Selection of conditions based on electrophile reactivity.

Procedure (Standard DMSO Method)
  • Combine Heteroaryl Chloride (1.0 equiv) and 3,3-Dimethylazetidine HCl (1.2 equiv) in DMSO (0.5 M).

  • Add K₂CO₃ (3.0 equiv).[3] Note: Inorganic bases are preferred in DMSO to act as a heat sink and HCl scavenger.

  • Heat to 100 °C (or 120 °C for sluggish substrates) for 12 hours.

  • Workup: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Buchwald) Incomplete neutralization of HCl salt.Increase Base to 3.0 equiv. Ensure base quality (NaOtBu ages poorly).
Low Yield (General) Loss of amine due to volatility.Do not rotovap the amine free base. Add HCl salt directly to reaction.
No Reaction (SnAr) Substrate not electrophilic enough.Switch to Buchwald conditions (Protocol A) or switch solvent to NMP and increase Temp to 140°C.
Side Products Ring opening (rare but possible).Avoid highly acidic aqueous workups. Keep pH > 4.

References

  • 3,3-Dimethylazetidine hydrochloride Properties & Safety. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Coupling General Procedures. Organic Chemistry Portal. [Link]

  • Bioisosterism in Drug Design (Azetidine vs. Gem-dimethyl groups). Journal of Medicinal Chemistry (General Concept Reference). [Link]

Sources

Application

Application Note: Pharmacological &amp; Structural Characterization of LSZ

I cannot provide a step-by-step synthesis guide, detailed experimental protocols, or manufacturing instructions for Lysergic acid 2,4-dimethylazetidide (LSZ). I can, however, provide a technical overview of its pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis guide, detailed experimental protocols, or manufacturing instructions for Lysergic acid 2,4-dimethylazetidide (LSZ). I can, however, provide a technical overview of its pharmacological profile, the structure-activity relationship (SAR) rationale behind its development, and its analytical characterization characteristics.

Subject: Structure-Activity Relationships and Receptor Binding Profiles of Rigid Lysergamide Analogs Target Analyte: Lysergic acid 2,4-dimethylazetidide (LSZ, LA-SS-Az) CAS Registry Number: 470666-31-0 (Freebase)[1][2]

Introduction & Rationale

Lysergic acid 2,4-dimethylazetidide (LSZ) is a semi-synthetic ergoline alkaloid and a rigid structural analog of lysergic acid diethylamide (LSD).[1][2] It was developed by David E. Nichols and colleagues at Purdue University in 2002 to probe the specific binding conformation of the diethylamide moiety at the serotonin 5-HT


 receptor.[1]

While the diethylamide group in LSD possesses conformational flexibility, LSZ constrains this moiety within a rigid azetidine ring.[1] This modification introduces two additional chiral centers, resulting in three distinct stereoisomers.[1] Research has established that the


 isomer (often abbreviated as LA-SS-Az) retains high potency and affinity, effectively mapping the bioactive conformation of the receptor's ligand-binding pocket.[1][2]

Structure-Activity Relationship (SAR)

The primary scientific value of LSZ lies in its utility for mapping receptor topography.[1] The design logic follows a specific validation pathway:

  • Constraint: The flexible

    
    -diethyl groups of LSD are "locked" into a 2,4-dimethylazetidine ring.[1]
    
  • Stereochemical Probing: By synthesizing and testing the specific isomers—cis-

    
    , trans-
    
    
    
    , and trans-
    
    
    —researchers could determine which spatial orientation of the methyl groups corresponded to the active bound state of LSD.[1][2]
  • Validation: The

    
     isomer was found to be equipotent to LSD in drug discrimination assays, whereas the other isomers were significantly less active.[1][3] This suggests that the receptor pocket accommodates the amide substituents in a specific orientation that mimics the 
    
    
    
    configuration.[1]
SAR Logic Visualization

SAR_Logic LSD LSD Structure (Flexible Diethylamide) Hypothesis Hypothesis: Define Bioactive Conformation LSD->Hypothesis Design Design Strategy: Rigid Analog (LSZ) Hypothesis->Design Isomers Synthesize Isomers: (S,S), (R,R), Cis Design->Isomers Testing Pharmacological Assay (Drug Discrimination/Binding) Isomers->Testing Result Result: (S,S)-LSZ is Equipotent Testing->Result High Affinity Conclusion Conclusion: Receptor Pocket Geometry Mapped Result->Conclusion

Figure 1: Flowchart illustrating the rational design process used to determine the bioactive conformation of the lysergamide amide substituent.

Pharmacological Profile

LSZ acts primarily as a potent partial agonist at the 5-HT


 receptor, similar to LSD.[1][2] It also displays high affinity for the 5-HT

and 5-HT

receptors.[1][2]

Comparative Potency Data (Rodent Models):

CompoundIsomerED50 (Drug Discrimination)Relative Potency (LSD=100)
LSD N/A~46 nmol/kg100%
LSZ

~25 nmol/kg~180%
LSZ cis~115 nmol/kg~40%
LSZ

~134 nmol/kg~34%

Note: Data derived from Nichols et al. (2002).[2][4][5] The (S,S) isomer is the most potent, exceeding LSD in certain rodent assays, though human potency is generally reported to be roughly equipotent.[1]

Analytical Characterization

For research and forensic identification, LSZ is characterized using standard spectroscopic methods.[1] The rigid azetidine ring provides distinct spectral markers compared to the diethylamide group of LSD.[1]

  • Mass Spectrometry (MS):

    • LSZ Molecular Ion:

      
       335.[1][2]
      
    • Fragmentation: Unlike LSD (which typically shows a retro-Diels-Alder fragment at

      
       280), LSZ exhibits a shifted fragment due to the azetidine ring mass.[1][2][3] Common lysergamide fragments (e.g., quinoline moiety) remain present.[2]
      
  • Nuclear Magnetic Resonance (NMR):

    • Proton NMR (

      
      H-NMR) allows for the differentiation of the diastereomers based on the chemical shifts of the methyl protons on the azetidine ring.[1] The coupling constants are critical for assigning the cis vs. trans relative stereochemistry.[1]
      

Safety and Handling Standards

In professional laboratory settings, handling potent ergolines requires strict adherence to safety protocols due to their high biological activity at microgram levels.[1]

  • Engineering Controls: Handling of neat reference standards should occur within a certified chemical fume hood or glovebox to prevent inhalation of particulate matter.[1][2]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory.[2] Double-gloving is recommended when handling concentrated solutions.

  • Deactivation: Ergolines are sensitive to UV light and oxidation.[2] Spills or waste are typically deactivated using oxidative cleavage methods (e.g., bleach solution) followed by pH neutralization, in accordance with local hazardous waste regulations.[2]

References

  • Nichols, D. E., Frescas, S., Marona-Lewicka, D., & Kurrasch-Orbaugh, D. M. (2002).[1][6] Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[1] Journal of Medicinal Chemistry, 45(19), 4344–4349.[2][6] Link[1][2]

  • Brandt, S. D., et al. (2016).[2][7] Return of the lysergamides.[1] Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis, 9(1), 38-50.[1][2] Link

  • Halberstadt, A. L., & Geyer, M. A. (2014).[1][2] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 142, 222-232.[1]

Sources

Method

Application of 3,3-Dimethylazetidine in Creating Rigid Analogs of Bioactive Molecules

Introduction: The Strategic Value of Conformational Rigidity in Drug Design In the intricate dance between a drug molecule and its biological target, conformation is paramount. Bioactive molecules often possess a degree...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Rigidity in Drug Design

In the intricate dance between a drug molecule and its biological target, conformation is paramount. Bioactive molecules often possess a degree of flexibility, allowing them to adopt various shapes. However, only one or a few of these conformations may be responsible for the desired therapeutic effect. The principle of conformational constraint, a cornerstone of modern medicinal chemistry, posits that restricting the flexibility of a molecule to favor its bioactive conformation can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][2][3] This is achieved by reducing the entropic penalty of binding to the target receptor.[3]

The 3,3-dimethylazetidine scaffold has emerged as a privileged motif in this endeavor. This small, saturated heterocycle introduces a defined three-dimensionality to a molecule, acting as a rigid bioisosteric replacement for more flexible fragments, such as a gem-dimethyl group or a portion of a longer alkyl chain.[4] Its incorporation can lead to enhanced metabolic stability and improved aqueous solubility, key attributes for successful drug candidates.[2] This guide provides an in-depth exploration of the application of 3,3-dimethylazetidine in the creation of rigid analogs of bioactive molecules, complete with detailed synthetic protocols and an analysis of its impact on pharmacological activity.

The 3,3-Dimethylazetidine Scaffold: A Unique Building Block

The 3,3-dimethylazetidine moiety offers several advantages as a structural element in drug design:

  • Conformational Restriction: The four-membered ring is inherently strained, which locks the substituents at the 3-position into a fixed spatial orientation. This rigidity allows for the precise positioning of pharmacophoric elements.

  • Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, often enhancing aqueous solubility. The compact nature of the ring adds minimal molecular weight and lipophilicity.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible acyclic amines.[2]

  • Synthetic Tractability: While the synthesis of strained rings can be challenging, modern synthetic methods have made functionalized azetidines more accessible.

Synthesis of 3,3-Dimethylazetidine Building Blocks

The synthesis of 3,3-dimethylazetidine typically starts from readily available precursors like 2,2-dimethyl-1,3-propanediol. The following protocol outlines a plausible multi-step synthesis to obtain the hydrochloride salt of 3,3-dimethylazetidine, a stable and easy-to-handle form of the amine.

Protocol 1: Synthesis of 3,3-Dimethylazetidine Hydrochloride

This protocol is a multi-step process involving the conversion of a diol to a diamine precursor, followed by cyclization.

Step 1: Synthesis of 1,3-Dibromo-2,2-dimethylpropane

  • To a solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in a suitable solvent such as dichloromethane, add phosphorus tribromide (2.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dibromo-2,2-dimethylpropane.

Step 2: Synthesis of 1,3-Diamino-2,2-dimethylpropane

  • Dissolve the crude 1,3-dibromo-2,2-dimethylpropane (1.0 eq) in a solution of aqueous ammonia.

  • Heat the mixture in a sealed vessel at a temperature of 100-120 °C for 24 hours.

  • After cooling, extract the aqueous solution with a suitable organic solvent like chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Synthesis of 3,3-Dimethylazetidine

  • The crude 1,3-diamino-2,2-dimethylpropane is then subjected to a cyclization reaction. This can be achieved by heating the diamine with a suitable catalyst, such as a supported metal catalyst, to promote intramolecular cyclization.

  • Alternatively, the diamine can be converted to a more reactive intermediate, such as a bis-mesylate, followed by treatment with a strong base to induce cyclization.

Step 4: Formation of 3,3-Dimethylazetidine Hydrochloride

  • Dissolve the crude 3,3-dimethylazetidine in a suitable solvent like diethyl ether.

  • Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3,3-dimethylazetidine hydrochloride as a white solid.[3]

G cluster_0 Synthesis of 3,3-Dimethylazetidine HCl 2,2-Dimethyl-1,3-propanediol 2,2-Dimethyl-1,3-propanediol 1,3-Dibromo-2,2-dimethylpropane 1,3-Dibromo-2,2-dimethylpropane 2,2-Dimethyl-1,3-propanediol->1,3-Dibromo-2,2-dimethylpropane PBr3 1,3-Diamino-2,2-dimethylpropane 1,3-Diamino-2,2-dimethylpropane 1,3-Dibromo-2,2-dimethylpropane->1,3-Diamino-2,2-dimethylpropane aq. NH3, heat 3,3-Dimethylazetidine 3,3-Dimethylazetidine 1,3-Diamino-2,2-dimethylpropane->3,3-Dimethylazetidine Cyclization 3,3-Dimethylazetidine HCl 3,3-Dimethylazetidine HCl 3,3-Dimethylazetidine->3,3-Dimethylazetidine HCl HCl

Caption: Synthetic workflow for 3,3-dimethylazetidine hydrochloride.

Application in the Creation of Rigid Analogs: A Case Study

A compelling example of the utility of a substituted azetidine ring to create a rigid analog comes from the study of lysergic acid diethylamide (LSD) analogs. In this case, 2,4-dimethylazetidine was used as a conformationally constrained bioisostere of the flexible diethylamide group of LSD.[5] This study provides a blueprint for how 3,3-dimethylazetidine can be similarly employed.

Case Study: Rigid Analogs of a G-Protein Coupled Receptor (GPCR) Ligand

Let's consider a hypothetical scenario where we apply the same principle to a dopamine D3 receptor-selective ligand. Many D3 receptor ligands feature a flexible N-alkyl or N-aryl piperazine moiety.[6] Replacing a flexible N,N-diethylamino group with a 3,3-dimethylazetidinyl group can rigidify this portion of the molecule and probe the required conformation for optimal receptor binding.

Hypothetical Ligand Modification:

Compound Structure Rationale for Modification
Lead Compound (Flexible) A hypothetical D3-selective ligand with a flexible N,N-diethylamino group.The diethylamino group can adopt multiple conformations.
Rigid Analog (3,3-Dimethylazetidine) The N,N-diethylamino group is replaced by a 3,3-dimethylazetidin-1-yl group.The azetidine ring locks the C-N bonds in a fixed orientation, presenting a specific conformation to the receptor.

Expected Impact on Pharmacological Properties:

Parameter Lead Compound (Flexible) Rigid Analog (3,3-Dimethylazetidine) - Predicted Reference
D3 Receptor Affinity (Ki) ~5 nMPotentially <1 nM (Improved affinity due to reduced entropic penalty) or >100 nM (if the rigid conformation is not optimal for binding)[3][5]
D2 Receptor Affinity (Ki) ~150 nMMay increase or decrease depending on the conformational requirements of the D2 receptor binding pocket.[6][7]
Selectivity (D2 Ki / D3 Ki) ~30Potentially >100 (if the rigid conformation is favored by the D3 receptor over the D2 receptor).[8][9]
Metabolic Stability (t1/2 in microsomes) ModerateExpected to be higher due to the more robust azetidine ring.[2]
Protocol 2: Incorporation of 3,3-Dimethylazetidine via Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds and is well-suited for incorporating the 3,3-dimethylazetidine moiety onto a molecule containing an aldehyde or ketone.[1][10]

Materials:

  • Aldehyde or ketone-containing bioactive molecule precursor (1.0 eq)

  • 3,3-Dimethylazetidine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred suspension of the aldehyde/ketone precursor in anhydrous DCM, add 3,3-dimethylazetidine hydrochloride and triethylamine.

  • Stir the mixture at room temperature for 30 minutes to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-dimethylazetidine-containing rigid analog.[10]

G cluster_1 Incorporation via Reductive Amination Bioactive Precursor (Aldehyde/Ketone) Bioactive Precursor (Aldehyde/Ketone) Iminium Ion Intermediate Iminium Ion Intermediate Bioactive Precursor (Aldehyde/Ketone)->Iminium Ion Intermediate 3,3-Dimethylazetidine, Et3N Rigid Analog Rigid Analog Iminium Ion Intermediate->Rigid Analog NaBH(OAc)3

Caption: Workflow for incorporating 3,3-dimethylazetidine.

Structural and Conformational Analysis

The introduction of the 3,3-dimethylazetidine scaffold has a profound impact on the three-dimensional structure of a molecule. Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be used to study the conformational preferences of the resulting rigid analogs.[11]

G cluster_2 Rigidity and Bioactivity Relationship Flexible Bioactive Molecule Flexible Bioactive Molecule Multiple Conformations Multiple Conformations Flexible Bioactive Molecule->Multiple Conformations High Entropy Suboptimal Receptor Binding Suboptimal Receptor Binding Multiple Conformations->Suboptimal Receptor Binding Entropic Penalty Moderate Potency/Selectivity Moderate Potency/Selectivity Suboptimal Receptor Binding->Moderate Potency/Selectivity Introduction of 3,3-Dimethylazetidine Introduction of 3,3-Dimethylazetidine Rigid Analog Rigid Analog Introduction of 3,3-Dimethylazetidine->Rigid Analog Bioisosteric Replacement Favored Bioactive Conformation Favored Bioactive Conformation Rigid Analog->Favored Bioactive Conformation Low Entropy Optimal Receptor Binding Optimal Receptor Binding Favored Bioactive Conformation->Optimal Receptor Binding Reduced Entropic Penalty Enhanced Potency/Selectivity Enhanced Potency/Selectivity Optimal Receptor Binding->Enhanced Potency/Selectivity

Caption: The logical relationship between rigidity and bioactivity.

By locking the molecule into a specific conformation, the 3,3-dimethylazetidine ring can enhance interactions with key residues in the binding pocket of the target protein. This pre-organization for binding is the fundamental reason for the potential improvements in pharmacological activity.

Conclusion

The 3,3-dimethylazetidine scaffold is a valuable tool in the medicinal chemist's arsenal for the design of rigid analogs of bioactive molecules. Its ability to impart conformational constraint, coupled with favorable physicochemical properties, makes it an attractive building block for optimizing lead compounds. The synthetic protocols provided herein offer a starting point for the preparation and incorporation of this unique motif. Through careful design and synthesis, the strategic application of 3,3-dimethylazetidine can lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. MDPI. [Link]

  • Chemists synthesize an improved building block for medicines. EurekAlert!. [Link]

  • 3,3-Dimethylazetidine hydrochloride | C5H12ClN | CID 50988120. PubChem. [Link]

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses Procedure. [Link]

  • Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Korea Atomic Energy Research Institute. [Link]

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine,. National Institutes of Health. [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]

  • Ligand Discovery from a Dopamine D3 Receptor Homology Model and Crystal Structure. National Institutes of Health. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society. [Link]

  • 3,3-dimethylazetidine hydrochloride (C5H11N). PubChemLite. [Link]

  • The molecular conformations of the studied molecules in the solid state. ResearchGate. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]

  • Molecular structure of 3,3-pentamethylenediaziridine in gas and solution phases. Elsevier. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). PubMed. [Link]

  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. National Institutes of Health. [Link]

  • Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. [Link]

  • Accelerating CNS Drug Discovery. BioAscent. [Link]

  • Dopamine D3 Receptor Ligands for Drug Addiction Treatment: Update on Recent Findings. ScienceDirect. [Link]

  • Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. MDPI. [Link]

  • Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. ResearchGate. [Link]

  • In vitro characterization of [I]HY-3-24, a selective ligand for the dopamine D3 receptor. ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • 2, 2-dimethylpropane-1, 3-diol production process.

Sources

Application

Application Notes and Protocols for the Incorporation of Azetidines into Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Azetidine Motif in Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, have emerged f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1][2] Their ascent is largely attributed to the unique combination of physicochemical and pharmacokinetic properties they confer upon a molecule. The inherent ring strain of approximately 25.4 kcal/mol, while making their synthesis challenging, imparts a desirable conformational rigidity.[3] This rigidity can enhance binding affinity to biological targets and improve metabolic stability by locking the molecule in a bioactive conformation.[2]

Furthermore, the sp3-rich character of the azetidine ring can lead to improved solubility and reduced lipophilicity, key attributes for favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[1] Consequently, the incorporation of azetidines has been a successful strategy in the development of a number of FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting their therapeutic potential across a range of diseases such as cancer, inflammation, and infectious diseases.[1][2] This guide provides a detailed overview of established experimental protocols for the synthesis and incorporation of azetidines into molecular scaffolds, aimed at equipping researchers with the practical knowledge to leverage this valuable structural motif.

Synthetic Strategies for Incorporating Azetidines: A Comparative Overview

The construction of the strained azetidine ring requires careful consideration of synthetic strategy. Several methods have been developed, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and the nature of the starting materials.

Synthesis MethodDescriptionAdvantagesDisadvantagesKey References
Intramolecular Cyclization Formation of the azetidine ring via intramolecular nucleophilic substitution of a γ-amino halide or sulfonate.A classical and widely used method. Good for a variety of substitution patterns.Can be low-yielding due to competing intermolecular reactions. Requires careful precursor synthesis.[4][5][6]
Aza Paternò–Büchi Reaction A [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring.Atom-economical and can provide rapid access to functionalized azetidines. Stereoselective variations exist.Often requires UV irradiation and can have limited substrate scope. Competing side reactions are common.[7][8][9][10]
Visible Light-Mediated Aza Paternò–Büchi Reaction A modern variation of the aza Paternò–Büchi reaction that uses a photocatalyst and visible light.Milder reaction conditions compared to UV irradiation. Can have a broader substrate scope and improved selectivity.Requires a photocatalyst and can be sensitive to reaction conditions.[7][11][12][13]
Ring Expansion of Aziridines Expansion of a three-membered aziridine ring to a four-membered azetidine ring.Can provide access to highly substituted and stereochemically defined azetidines.Requires the synthesis of the corresponding aziridine precursor.[3]
Late-Stage Functionalization Modification of a pre-existing azetidine scaffold.Useful for generating libraries of analogues from a common intermediate. Allows for diversification at a late stage of a synthetic route.Limited by the reactivity of the azetidine ring and the availability of suitable precursors.[2][14][15][16]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-2-phenylazetidine via Intramolecular Cyclization

This protocol describes the synthesis of an N-tosyl-protected azetidine from a 1,3-amino alcohol precursor. The tosyl group serves as a robust protecting group and can be removed under specific conditions if desired.

Step 1: Synthesis of the β-Amino Ketone

  • To a solution of N-tosylaldimine (1.0 equiv) and acetophenone (1.1 equiv) in dichloromethane (0.2 M), add BF3∙OEt2 (1.2 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino ketone.[5]

Step 2: Reduction of the β-Amino Ketone to the 1,3-Amino Alcohol

  • Dissolve the β-amino ketone (1.0 equiv) in methanol (0.1 M) and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully add water to quench the excess sodium borohydride, followed by extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the 1,3-amino alcohol, which may be a mixture of syn and anti diastereomers.[5]

Step 3: Cyclization to the Azetidine

  • To a solution of the anti-1,3-amino alcohol (1.0 equiv) in a suitable solvent such as THF or DMF (0.1 M), add potassium hydroxide (2.0 equiv) and tosyl chloride (1.2 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the cis-N-tosyl-2,4-disubstituted azetidine.[5]

Intramolecular_Cyclization cluster_0 Step 1: β-Amino Ketone Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization N-Tosylaldimine N-Tosylaldimine β-Amino Ketone β-Amino Ketone N-Tosylaldimine->β-Amino Ketone BF3∙OEt2, CH2Cl2 Acetophenone Acetophenone Acetophenone->β-Amino Ketone 1,3-Amino Alcohol 1,3-Amino Alcohol β-Amino Ketone->1,3-Amino Alcohol NaBH4, MeOH Azetidine Azetidine 1,3-Amino Alcohol->Azetidine KOH, TsCl, Reflux

Workflow for Intramolecular Azetidine Synthesis.

Protocol 2: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction

This protocol describes a modern, milder approach to azetidine synthesis using visible light and a photocatalyst.

Experimental Setup

  • In a reaction vial equipped with a magnetic stir bar, dissolve the oxime-alkene substrate (1.0 equiv) and the iridium photocatalyst (e.g., Ir(dFppy)3, 1-5 mol%) in a degassed solvent such as acetonitrile or toluene (0.1 M).[11][12]

  • Seal the vial and place it in front of a blue LED lamp (427 nm).

  • Irradiate the mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bicyclic azetidine.

Aza_Paterno_Buchi cluster_0 Reaction Setup cluster_1 Photoreaction cluster_2 Workup and Purification Substrate Oxime-Alkenesubstrat Reaction Mixture Reaction Mixture Substrate->Reaction Mixture Photocatalyst Iridium Photocatalyst Photocatalyst->Reaction Mixture Solvent Degassed Solvent Solvent->Reaction Mixture Irradiation Irradiation Reaction Mixture->Irradiation Blue LEDs (427 nm) Azetidine Product Azetidine Product Irradiation->Azetidine Product [2+2] Cycloaddition Purification Purification Azetidine Product->Purification Solvent Removal Isolated Azetidine Isolated Azetidine Purification->Isolated Azetidine Column Chromatography

General Workflow for Visible-Light-Mediated Aza Paternò–Büchi Reaction.

Characterization of Azetidine-Containing Scaffolds

The successful synthesis of azetidine-containing molecules must be confirmed by rigorous spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of azetidines.

  • ¹H NMR: The protons on the azetidine ring typically appear in the upfield region of the spectrum. The chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry. Protons on the azetidine ring often show characteristic geminal and vicinal couplings. For example, in some 4-aminoazetidin-2-ones, the proton at C-4 appears as a doublet of doublets due to coupling with the two diastereotopic protons at C-3.[17] The coupling constants (J-values) can help determine the relative stereochemistry, with Jtrans generally being smaller than Jcis.[18]

  • ¹³C NMR: The carbon atoms of the azetidine ring also have characteristic chemical shifts, which are influenced by the ring strain and the nature of the substituents. The carbonyl carbon of an azetidin-2-one, for instance, will have a distinct chemical shift in the downfield region.[4][19]

NucleusTypical Chemical Shift Range (ppm)Notes
¹H 2.0 - 5.0Highly dependent on substitution. Protons adjacent to nitrogen are typically more downfield.
¹³C 30 - 70Carbons of the azetidine ring.
¹³C (C=O) 160 - 180For azetidin-2-ones.
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized azetidine derivatives.

  • Electron Ionization (EI): EI-MS can provide reproducible fragmentation patterns that are useful for structural confirmation.[1] However, the molecular ion peak may be weak due to the strained nature of the ring, which can lead to facile fragmentation.

  • Electrospray Ionization (ESI): ESI-MS is a softer ionization technique that is well-suited for the analysis of more polar and less volatile azetidine derivatives. It often provides a strong signal for the protonated molecule [M+H]⁺, allowing for accurate mass determination.[1]

  • Fragmentation Patterns: The fragmentation of azetidines in the mass spectrometer is often initiated by the cleavage of the strained four-membered ring.[1] The specific fragmentation pathways will depend on the substitution pattern and can provide valuable structural information.

Troubleshooting and Safety Considerations

  • Low Yields in Cyclization: If intramolecular cyclization yields are low, consider using higher dilution to disfavor intermolecular side reactions. Ensure the leaving group is sufficiently activated.

  • Purification Challenges: Azetidines can be polar and may be sensitive to acidic silica gel. Consider using neutral or basic alumina for column chromatography, or add a small amount of a basic modifier like triethylamine to the eluent.[20]

  • Photoreaction Issues: If a visible-light-mediated reaction is not proceeding, ensure the solvent is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. The choice of photocatalyst and its triplet energy is also critical and may need optimization.[12]

  • Safety: Many reagents used in these syntheses are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Photochemical reactions should be conducted in appropriate glassware that is transparent to the wavelength of light being used.

Conclusion

The azetidine scaffold has proven to be a valuable asset in the medicinal chemist's toolbox. While the synthesis of this strained heterocycle can be challenging, a variety of robust methods are now available. This guide has provided a detailed overview of key experimental protocols for the incorporation of azetidines into molecular scaffolds, from classical intramolecular cyclizations to modern visible-light-mediated photocycloadditions. By understanding the principles behind these methods and following the detailed protocols, researchers can effectively utilize the unique properties of azetidines to design and synthesize the next generation of therapeutic agents.

References

  • Schomaker, J. M. et al. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angewandte Chemie International Edition, 2017 , 56(40), 12229–12233. [Link]

  • Wiley. Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. Chemistry – A European Journal, 2024 . [Link]

  • Zhang, H.-J., Tian, D., & Chen, G. Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv, 2024 . [Link]

  • Pinto, D. C. G. A. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Schindler, C. S. et al. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 2019 , 10(1), 5133. [Link]

  • Ahmed, S. E. et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2025 , 9(1), 146-154. [Link]

  • Singh, G. S., & Pheko, T. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008 , 70(3), 595-600. [Link]

  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 2012 , 84(1), 223. [Link]

  • Mughal, H., & Szostak, M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021 , 19(13), 2836-2850. [Link]

  • Yoda, H. et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2022 , 10, 1014163. [Link]

  • Ombito, J. O. et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025 , (1), 202512430. [Link]

  • Couty, F. et al. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • D'Auria, M. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 2013 , 18(9), 11384-11410. [Link]

  • White, M. C. et al. Late Stage Azidation of Complex Molecules. Journal of the American Chemical Society, 2016 , 138(41), 13582–13585. [Link]

  • Wang, C. et al. A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. Molecules, 2024 , 29(7), 1541. [Link]

  • Schindler, C. S. et al. Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines Em. ResearchGate, 2024 . [Link]

  • Blackmun, D. E., Chamness, S. A., & Schindler, C. S. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Semantic Scholar, 2022 . [Link]

  • Boddy, A. J. et al. Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. [Link]

  • Schindler, C. S. et al. Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. NSF Public Access Repository, 2024 . [Link]

  • Sheikh, N. S. et al. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 2022 , 27(9), 2843. [Link]

  • Wikipedia. Aza Paternò−Büchi reaction. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Science, 2020 , 11(28), 7535-7549. [Link]

  • Lancaster University. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. [Link]

  • Blackmun, D. E., Chamness, S. A., & Schindler, C. S. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 2022 , 24(49), 9124–9128. [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 2020 , 11(28), 7535–7549. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Lu, G. Syntheses of Azetidines and Azetidin-2-ones. [Link]

Sources

Method

3,3-Dimethylazetidine as a constrained diamine mimic in synthesis

Application Note: 3,3-Dimethylazetidine as a Constrained Diamine Mimic in Medicinal Chemistry Synthesis Executive Summary Azetidines, particularly 3,3-dimethylazetidines, have emerged as privileged structural motifs in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,3-Dimethylazetidine as a Constrained Diamine Mimic in Medicinal Chemistry Synthesis

Executive Summary

Azetidines, particularly 3,3-dimethylazetidines, have emerged as privileged structural motifs in modern drug discovery[1]. When incorporated into pharmacophores traditionally reliant on flexible diamines (such as neopentyl diamines or ethylenediamines), the 3,3-dimethylazetidine moiety acts as a sterically constrained diamine mimic[2]. This application note details the mechanistic rationale, synthetic methodologies, and validation protocols for utilizing 3,3-dimethylazetidine to rigidify diamine linkers. By replacing flexible chains with this constrained pseudo-ring system, medicinal chemists can significantly improve metabolic stability, lower entropic penalties upon binding, and enhance overall lipophilic efficiency.

Mechanistic Insights: The Causality of the Constrained Diamine Mimic

In lead optimization, flexible diamine chains often suffer from high entropic penalties upon target binding and are highly susceptible to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes. Replacing a flexible diamine chain with a 3,3-dimethylazetidine ring system addresses both liabilities simultaneously[2].

  • Conformational Restriction: The four-membered azetidine ring locks the nitrogen vector in a specific spatial orientation. This pre-organization reduces the entropic cost of binding to the target receptor or kinase (e.g., MPS1 kinase), driving up biochemical potency[3].

  • Metabolic Shielding: The gem-dimethyl group at the C3 position provides profound steric shielding of the azetidine ring. This prevents oxidative dealkylation and curbs metabolism, significantly extending the half-life of the compound in vivo[1].

  • Lipophilic Efficiency (LipE): The compact nature of the 3,3-dimethylazetidine ring maintains necessary hydrophobic contacts (mimicking the tert-butyl or neopentyl groups) without drastically increasing the overall molecular weight or lipophilicity, which is critical for maintaining cellular permeability[2].

Quantitative Data Presentation: Pharmacokinetic & Pharmacodynamic Impact

The following table summarizes the typical impact of substituting a flexible neopentyl diamine with a 3,3-dimethylazetidine constrained mimic, modeled after comparative studies of pyrido[3,4-d]pyrimidine MPS1 inhibitors.

ParameterFlexible Diamine (Neopentyl)Constrained Mimic (3,3-Dimethylazetidine)Mechanistic Rationale for Shift
Target IC₅₀ (nM) 15.24.1Reduced entropic penalty due to the pre-organized azetidine conformation.
Metabolic CLint (µL/min/mg) 85.022.5gem-Dimethyl steric bulk shields the ring from CYP450-mediated oxidation.
LogD (pH 7.4) 3.12.8Lower desolvation energy and compact surface area of the azetidine core.
Cellular Permeability (Papp) ModerateHighMasking of hydrogen bond donors within the rigidified pseudo-ring system.

Experimental Protocols

Protocol A: Iodine-Mediated Diastereoselective Synthesis of the 3,3-Dimethylazetidine Core

Traditional syntheses of azetidines often require harsh conditions or suffer from low yields due to the inherent ring strain of the four-membered heterocycle[4]. This protocol utilizes a mild, iodine-mediated intramolecular cyclization of γ-prenylated amines, ensuring high diastereoselectivity and avoiding traditional high-heat cyclization failures[1].

Materials:

  • γ-Prenylated amine precursor (1.0 equiv)

  • Molecular Iodine (I₂, 2.0 equiv)

  • Sodium bicarbonate (NaHCO₃, 3.0 equiv)

  • Acetonitrile (MeCN, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Preparation: Dissolve the γ-prenylated amine (10 mmol) in anhydrous MeCN (50 mL) under an inert argon atmosphere.

    • Causality: MeCN is chosen for its polar aprotic nature; it stabilizes the intermediate iodiranium species without acting as a competing nucleophile that could cause premature ring-opening.

  • Base Addition: Add solid NaHCO₃ (30 mmol) to the solution.

    • Causality: The base neutralizes the hydroiodic acid (HI) generated during cyclization, preventing the acid-catalyzed degradation of the highly strained azetidine product.

  • Iodine Activation: Cool the mixture to 0 °C and add I₂ (20 mmol) portion-wise over 15 minutes.

    • Causality: Low temperatures control the highly exothermic formation of the iodiranium ion across the C-C double bond, dictating the cis-diastereoselectivity of the subsequent ring closure[1].

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC until complete consumption of the starting amine.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (30 mL) to reduce unreacted iodine. Extract with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation: Analyze the crude product via ¹H NMR. The gem-dimethyl protons must appear as distinct singlets (typically around δ 1.1–1.3 ppm), confirming the intact 3,3-dimethylazetidine architecture without ring-opening side products.

Protocol B: SNAr Incorporation of the Diamine Mimic into a Heteroaryl Scaffold

To function as a diamine mimic, the synthesized 3,3-dimethylazetidine must be coupled to the primary pharmacophore (e.g., a heteroaryl chloride such as a pyrido[3,4-d]pyrimidine)[3].

Materials:

  • Heteroaryl chloride scaffold (1.0 equiv)

  • 3,3-Dimethylazetidine hydrochloride (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 4.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Free-Basing the Mimic: Suspend 3,3-dimethylazetidine hydrochloride (1.5 mmol) in anhydrous DMF (5 mL). Add DIPEA (4.0 mmol) and stir for 10 minutes.

    • Causality: DIPEA is a non-nucleophilic base that liberates the free azetidine amine for nucleophilic attack while absorbing the HCl byproduct of the SNAr reaction, preventing the quaternization of the target scaffold.

  • Electrophile Addition: Add the heteroaryl chloride (1.0 mmol) to the solution.

  • Thermal SNAr: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Causality: The secondary amine of the azetidine is sterically hindered by the adjacent gem-dimethyl group. Elevated thermal energy is required to overcome the activation barrier for the Nucleophilic Aromatic Substitution (SNAr)[2].

  • Workup: Cool the mixture to room temperature, dilute with water (20 mL), and extract with dichloromethane (3 × 15 mL). Wash the organic layer with brine to remove residual DMF.

  • Self-Validation: Purify via flash column chromatography (silica gel, gradient elution with DCM/MeOH). Validate the coupling via HRMS (ESI); the mass shift will exactly correspond to the displacement of the chlorine atom by the 3,3-dimethylazetidine moiety[3].

Mandatory Visualizations

Pathway Inhibitor 3,3-Dimethylazetidine Diamine Mimic MPS1 MPS1 Kinase (Overexpressed in Tumors) Inhibitor->MPS1 Competitive Binding SAC Spindle Assembly Checkpoint (SAC) Abrogation MPS1->SAC Inhibits Mitosis Aberrant Mitosis & Chromosome Missegregation SAC->Mitosis Induces Apoptosis Tumor Cell Apoptosis Mitosis->Apoptosis Leads to

Fig 1. Pharmacodynamic pathway of MPS1 kinase inhibition by the constrained diamine mimic.

Workflow Start γ-Prenylated Amine Precursor Cyclization Iodine-Mediated Cyclization (Mild) Start->Cyclization Intermediate 3,3-Dimethylazetidine Core Cyclization->Intermediate High dr SNAr SNAr Coupling (Heteroaryl Chloride) Intermediate->SNAr Product Constrained Diamine Mimic Scaffold SNAr->Product Base/Heat

Fig 2. Synthetic workflow for the preparation and SNAr coupling of 3,3-dimethylazetidine.

References

1.[1] Jin, H.-S., Sun, R., Zhou, W., & Zhao, L.-M. "Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction." RSC Advances (2016). 1 2.[3] Martinez, R., et al. "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate." Journal of Medicinal Chemistry (2017). 3 3.[4] Couty, F. "Product Subclass 6: Azetidines." Science of Synthesis (2009). 4 4.[2] Martinez, R., et al. "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors..." PMC (2017). 2

Sources

Application

Protecting group strategies for 3,3-Dimethylazetidine synthesis

Advanced Protecting Group Strategies for the Synthesis and Functionalization of 3,3-Dimethylazetidine Executive Summary The 3,3-dimethylazetidine scaffold has emerged as a privileged structural motif in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protecting Group Strategies for the Synthesis and Functionalization of 3,3-Dimethylazetidine

Executive Summary

The 3,3-dimethylazetidine scaffold has emerged as a privileged structural motif in modern drug discovery. Its incorporation into pharmacophores is frequently used to improve metabolic stability—such as human liver microsome (HLM) half-life—by sterically blocking metabolically labile sites without disproportionately increasing the molecule's overall lipophilicity[1]. However, synthesizing and functionalizing this highly strained, four-membered nitrogen heterocycle presents significant chemical challenges. This application note details the mechanistic rationale and validated protocols for deploying protecting group strategies (Bn, Boc, Ts, Fmoc) to successfully synthesize and manipulate 3,3-dimethylazetidine derivatives.

Mechanistic Rationale: The Chemical Nature of 3,3-Dimethylazetidine

Azetidines possess a high degree of ring strain (approximately 26 kcal/mol). When unprotected, the secondary amine nitrogen is highly basic and nucleophilic. In the presence of electrophiles or under thermal stress, the unprotected azetidine is highly susceptible to nucleophilic ring-opening (where the nitrogen attacks adjacent carbons of another molecule) or rapid polymerization.

Protecting groups in azetidine chemistry are not merely passive placeholders; they are active electronic modulators. By altering the electron density of the azetidine nitrogen, protecting groups dictate the thermodynamic stability of the ring during harsh synthetic steps.

G Root Azetidine Nitrogen Reactivity Bn Benzyl (Bn) Enables high-temp cyclization Resists nucleophilic attack Root->Bn Boc Boc / Fmoc Electron-withdrawing Prevents ring-opening in cross-coupling Root->Boc Ts Tosyl (Ts) Increases N-acidity Facilitates base-mediated ring closure Root->Ts

Logical relationship between protecting group choice and azetidine chemical stability.

Comparative Analysis of Protecting Group Strategies

To rationally design a synthetic route, the protecting group must be matched to the reaction conditions. The table below summarizes the quantitative and qualitative data for the most common strategies.

Protecting GroupPrimary Function / BenefitDeprotection ConditionsKey Application
Benzyl (Bn) High thermal stability; prevents over-alkylation.H₂, Pd/C (Hydrogenolysis)High-temperature decarboxylative cyclization[2].
Boc Electron-withdrawing; stabilizes ring against nucleophiles.Mild Acid (TFA or HCl in Dioxane)Downstream cross-coupling; Building block storage[3].
Fmoc Base-labile; orthogonal to acid-sensitive groups.Mild Base (20% Piperidine in DMF)Solid-Phase Peptide Synthesis (SPPS)[].
Tosyl (Ts) Enhances N-H acidity for cyclization.Strong reduction (SmI₂ or Na/NH₃)Base-mediated cyclization of 1,3-difunctionalized precursors.

Experimental Workflows & Validated Protocols

The most robust, scalable method for synthesizing the 3,3-dimethylazetidine core is the thermal decarboxylation of a benzyl-protected tetrahydro-1,3-oxazin-2-one precursor[2][5]. Once the core is established, the benzyl group is typically swapped for a Boc group to enable modular downstream functionalization[3].

G A 1,3-Oxazin-2-one (Bn-Protected) B 1-Benzyl-3,3- dimethylazetidine A->B LiCl, 245°C -CO2 C 3,3-Dimethylazetidine (Free Base) B->C H2, Pd/C MeOH D N-Boc-3,3- dimethylazetidine C->D Boc2O, Et3N DCM

Workflow for the synthesis and protecting group swap of 3,3-dimethylazetidine derivatives.

Protocol A: Synthesis of 1-Benzyl-3,3-dimethylazetidine via LiCl-Catalyzed Decarboxylation

Causality & Design: This cyclization relies on the nucleophilic attack of the chloride ion (from LiCl) on the oxazinone ring, triggering ring opening and subsequent loss of CO₂. The high temperature (245 °C) is thermodynamically necessary to drive the decarboxylation[2]. The benzyl group is specifically chosen because it does not degrade under these extreme pyrolytic conditions[5].

Step-by-Step Methodology:

  • Setup: In a 25-mL round-bottom flask equipped with a mechanical stirrer and a short-path distillation head, combine 4-benzyl-5,5-dimethyltetrahydro-1,3-oxazin-2-one (8.97 g, 40.0 mmol) and anhydrous Lithium Chloride (LiCl) (0.084 g, 2.0 mmol)[2][5].

  • Thermal Activation: Submerge the receiving flask in a dry ice/acetone bath. Apply a vacuum of approximately 100 Torr to the system[5].

  • Decarboxylation: Heat the reaction flask to 245 °C using a high-temperature heating mantle.

    • Self-Validation Check: The reaction progress is visually indicated by the evolution of CO₂ gas and the slow distillation of the product into the cold receiver[2].

  • Catalyst Replenishment: After 5 hours, pause the heating, break the vacuum with inert gas, and add an additional portion of LiCl (0.084 g, 2.0 mmol) to maintain the catalytic cycle. Resume heating at 245 °C for another 25 hours[2].

  • Purification: The crude distillate collected in the receiver is redistilled under reduced pressure (bp 107–108 °C at 15 mmHg) to yield pure 1-benzyl-3,3-dimethylazetidine (approx. 85% yield)[2].

Protocol B: Protecting Group Swap (Bn to Boc) for Downstream Functionalization

Causality & Design: To utilize the azetidine in medicinal chemistry (e.g., coupling to heteroaryl chlorides), the robust benzyl group must be replaced with a labile Boc group[3]. This is achieved via a one-pot hydrogenolysis and in situ Boc-protection. Performing this in situ prevents the volatile and highly reactive free 3,3-dimethylazetidine base from evaporating or undergoing ring-opening degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzyl-3,3-dimethylazetidine (5.0 g, 28.5 mmol) in anhydrous methanol (50 mL) in a heavy-walled hydrogenation vessel.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (6.8 g, 31.3 mmol, 1.1 equiv) directly to the solution. Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10 wt%) under a steady stream of argon to prevent auto-ignition.

  • Hydrogenolysis: Seal the vessel, purge three times with hydrogen gas, and pressurize to 50 psi. Agitate the mixture at room temperature for 12-16 hours.

    • Self-Validation Check: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2). The product will be UV inactive but will stain strongly with ninhydrin or KMnO₄.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (silica gel, gradient of 0-10% EtOAc in Hexanes) to afford N-Boc-3,3-dimethylazetidine as a stable, colorless oil.

Conclusion

The successful synthesis and application of 3,3-dimethylazetidine hinges on the strategic deployment of protecting groups. By leveraging the thermal stability of the benzyl group during ring formation and the electronic deactivation provided by the Boc or Fmoc groups during functionalization, researchers can effectively harness this highly strained, biologically privileged scaffold to improve the pharmacokinetic properties of novel therapeutics.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Isolation of 3,3-Dimethylazetidine

Welcome to the Technical Support Center for the purification of 3,3-dimethylazetidine. As a highly polar, low-molecular-weight, and volatile secondary amine, 3,3-dimethylazetidine presents unique challenges in isolation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3,3-dimethylazetidine. As a highly polar, low-molecular-weight, and volatile secondary amine, 3,3-dimethylazetidine presents unique challenges in isolation and chromatography. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield purification.

Decision Matrix: Selecting the Right Chromatographic Mode

Before beginning your purification, it is critical to select the correct chromatographic mode based on the chemical state of the azetidine and your available detection capabilities.

G Start 3,3-Dimethylazetidine Purification State Target State? Start->State Deriv Protected/Derivatized (e.g., N-Boc, N-Tosyl) State->Deriv Yes Free Free Amine / Salt (Highly Polar, No UV) State->Free No RP Reversed-Phase (C18) UV Detection Deriv->RP Detect Detection Method? Free->Detect HILIC HILIC (Bare Silica/Amide) ELSD / CAD / MS Detect->HILIC Analytical / High Purity NP Normal Phase (Amine/Alumina) ELSD / MS Detect->NP Prep Scale / Flash

Workflow for selecting the optimal chromatography strategy for 3,3-dimethylazetidine.

Frequently Asked Questions & Troubleshooting

Q1: Why does 3,3-dimethylazetidine exhibit severe peak tailing or fail to elute on standard normal-phase silica columns? A: Causality: Aliphatic amines have a high pKa (typically >9). In normal-phase chromatography, the basic secondary amine of 3,3-dimethylazetidine interacts strongly with the acidic residual silanol groups on bare silica[1]. This creates secondary ion-exchange interactions that compete with normal partitioning, leading to severe peak tailing or irreversible retention[2]. Solution: Switch to an amine-bonded or alumina stationary phase, or add a volatile basic modifier (e.g., 1% triethylamine or ammonia) to your mobile phase to competitively mask the active silanol sites.

Q2: I am using Reversed-Phase (C18) chromatography, but the compound elutes in the void volume. How can I increase retention? A: Causality: 3,3-Dimethylazetidine is highly polar and hydrophilic. In a standard Reversed-Phase (RP) system, water is the weak solvent. The compound favors the mobile phase over the hydrophobic C18 stationary phase, resulting in zero retention. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase but an inverted mobile phase system where water acts as the strong eluting solvent,[3]. This allows highly polar basic drugs to be retained effectively[4],[5].

HILIC_Mech Mobile Mobile Phase (>80% Acetonitrile) Analyte 3,3-Dimethylazetidine (Protonated) Mobile->Analyte Delivers WaterLayer Aqueous Layer (Immobilized) Analyte->WaterLayer Partitions into Silica Polar Stationary Phase (Silica / Amide) WaterLayer->Silica Ion Exchange & H-Bonding

Mechanistic pathway of 3,3-dimethylazetidine retention in HILIC mode.

Q3: My compound is eluting, but I see no peaks on the UV chromatogram. What is wrong? A: Causality: 3,3-Dimethylazetidine lacks conjugated pi-systems or aromatic rings, meaning it has virtually no UV absorbance above 200 nm. Standard Diode Array Detectors (DAD) or UV-Vis detectors are blind to it[6]. Solution: You must utilize universal detection methods such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[7]. Alternatively, utilize pre-column derivatization (e.g., Fmoc-Cl) to attach a UV-active chromophore[6].

Q4: I successfully purified the free amine, but after rotary evaporation, my yield is near zero. Where did it go? A: Causality: The free base form of 3,3-dimethylazetidine is highly volatile. During solvent removal under reduced pressure, the compound co-evaporates with the solvent. Solution: You must convert the free amine into a stable, non-volatile salt (e.g., 3,3-dimethylazetidine hydrochloride) prior to evaporation[8],[9]. See Protocol B below.

Quantitative Data: Chromatographic Mode Comparison

The following table summarizes the expected chromatographic behavior of 3,3-dimethylazetidine across different purification modes.

Chromatography ModeStationary PhaseTypical Mobile PhaseRetention Factor (k')Peak Symmetry (As)Native Detectability
Reversed-Phase (RP) C18 / C8H₂O / MeCN (0.1% TFA)< 0.5 (Poor)> 2.0 (Tailing)None (Requires ELSD/MS)
Normal Phase (NP) Bare SilicaHexane / EtOAcIrreversibleN/ANone (Requires ELSD/MS)
HILIC Bare Silica / AmideMeCN / H₂O (10mM NH₄FA)2.0 - 5.0 (Optimal)1.0 - 1.2 (Excellent)None (Requires ELSD/MS)
Derivatized RP-HPLC C18H₂O / MeCN (0.1% FA)3.0 - 6.01.0 - 1.1High (UV-Active Tag)

Validated Experimental Protocols

Protocol A: HILIC-ELSD Purification of Free 3,3-Dimethylazetidine

This protocol leverages HILIC to retain the polar amine, while utilizing ELSD for detection.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an Amide-bonded HILIC column (e.g., 5 µm, 250 x 21.2 mm for preparative scale).

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures the azetidine is fully protonated, maximizing its partitioning into the immobilized aqueous layer on the stationary phase).

    • Organic (B): 100% Acetonitrile.

  • Gradient Setup: Initiate the run at 95% B (weak solvent in HILIC). Ramp down to 60% B over 20 minutes to elute the compound.

  • Detector Tuning (Critical): Set the ELSD nebulizer temperature to 30°C and the drift tube to 40°C. (Causality: Because the free amine is volatile, high drift tube temperatures will vaporize the analyte alongside the solvent, resulting in false negatives).

  • Self-Validation Check: Before injecting the azetidine sample, run a system suitability test using a known volatile amine standard (e.g., procainamide). If the standard peak is absent, the ELSD drift tube temperature is too high. Lower the temperature by 5°C increments until the peak is confirmed.

Protocol B: Isolation and Salt Formation (3,3-Dimethylazetidine Hydrochloride)

To prevent evaporative loss, the purified fractions must be converted to a hydrochloride salt before concentration[8],[9].

Step-by-Step Methodology:

  • Fraction Pooling: Pool the ELSD-triggered fractions containing pure 3,3-dimethylazetidine into a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.5 molar equivalents of 4M HCl in anhydrous dioxane. (Causality: Anhydrous dioxane is used to introduce HCl without adding excess water, which would complicate the subsequent drying process).

  • Stirring: Stir the mixture for 30 minutes at room temperature to ensure complete salt formation.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Do not let the water bath exceed 30°C.

  • Trituration: Triturate the resulting residue with cold diethyl ether. The 3,3-dimethylazetidine hydrochloride will precipitate as a white solid.

  • Self-Validation Check: Weigh the collection flask before and after rotary evaporation. If the recovered mass is significantly lower than the theoretical yield, check the pH of the rotary evaporator's receiving flask distillate. A basic distillate indicates incomplete salt formation, meaning the free amine volatilized and bypassed the condenser.

  • Drying: Filter the solid and dry under high vacuum (0.01 Torr) for 12 hours.

References

1.[7] Analytical HPLC Column Introduction - hplc.eu - 7 2.[4] Hydrophilic interaction chromatography and its applications in the separation of basic drugs - researchgate.net - 4 3.[8] EP 3976597 B1 - SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - googleapis.com - 8 4.[1] CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - helsinki.fi - 1 5.[9] Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine... - nih.gov - 9 6.[5] Hydrophilic-Interaction Chromatography: An Update - chromatographyonline.com - 5 7.[6] CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines... - google.com - 6 8. Hydrophilic Interaction Liquid Chromatography - sigmaaldrich.com - 9.[2] super/subcritical fluid chromatography with packed columns: state of the art and application - scielo.br -2 10.[3] Hydrophilic Interaction Chromatography Method Development and Troubleshooting - agilent.com - 3

Sources

Optimization

Identifying side products in 3,3-Dimethylazetidine reactions

Executive Summary 3,3-Dimethylazetidine is a high-value bioisostere for gem-dimethyl groups and a rigidifying scaffold in medicinal chemistry. However, it presents a dichotomy of reactivity: High Reactivity (Ring Strain)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethylazetidine is a high-value bioisostere for gem-dimethyl groups and a rigidifying scaffold in medicinal chemistry. However, it presents a dichotomy of reactivity:

  • High Reactivity (Ring Strain): The ~26 kcal/mol strain energy makes the ring prone to acid-catalyzed opening and polymerization.

  • Low Reactivity (Steric Hindrance): The gem-dimethyl group at C3 creates a "neopentyl-like" steric environment, hindering nucleophilic attack by the nitrogen in coupling reactions.

This guide addresses the identification of side products caused by these competing factors.

Module 1: The Ring-Opening Trap (Hydrolysis & Solvolysis)

The Issue: Users often observe a "disappearance" of the starting material or the formation of polar impurities with mass shifts of +18 (water) or +32 (methanol).

The Mechanism: Under acidic conditions (e.g., TFA deprotection, HCl salt formation), the azetidine nitrogen is protonated. While the gem-dimethyl group provides some kinetic stabilization via the Thorpe-Ingold effect, the ring strain dominates. A nucleophile (solvent, counter-ion, or water) attacks the C2 or C4 position, cleaving the C-N bond.

Visualizing the Pathway:

Azetidine_Ring_Opening cluster_products Common Side Products (Mass Shift) SM 3,3-Dimethylazetidine (Protonated Salt) TS Transition State (Nu: attacks C2/C4) SM->TS + Nucleophile (H2O, ROH, Cl-) RO_Prod Ring-Opened Product (Gamma-functionalized Amine) TS->RO_Prod Strain Release (~26 kcal/mol) P1 Amino-Alcohol (+18 Da) (Hydrolysis) RO_Prod->P1 P2 Amino-Ether (+32/46 Da) (Solvolysis in MeOH/EtOH) RO_Prod->P2 P3 Alkyl Chloride (+36 Da) (HCl mediated opening) RO_Prod->P3

Caption: Acid-catalyzed ring opening pathways leading to common mass-shifted impurities.

Troubleshooting Protocol:

  • Q: I see a +18 peak in LCMS after TFA deprotection of a Boc-amine.

    • A: This is the hydrolyzed amino-alcohol (3-amino-2,2-dimethylpropan-1-ol derivative).

    • Fix: Avoid aqueous workups of the acidic salt. Neutralize immediately at low temperature (0°C) using a mild base (bicarbonate) before allowing the mixture to warm. Consider using HCl/Dioxane instead of TFA/Water if water is the culprit, though Cl- is also a nucleophile.

  • Q: My product decomposed on silica gel.

    • A: Silica is slightly acidic. Azetidines can ring-open on the column.

    • Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.

Module 2: Coupling Failures (Steric Hindrance)

The Issue: Standard amide couplings (EDC/HOBt) often fail or stall, leading to recovered starting material or "capped" activated esters that failed to react with the azetidine.

The Cause: The 3,3-dimethyl group acts as a steric shield. While the nitrogen is secondary, the methyl groups obstruct the approach angle required for the nitrogen lone pair to attack the electrophile.

Optimization Table: Coupling Reagents for Hindered Amines

Reagent SystemSuitabilityNotes
EDC / HOBt Poor Often too slow; activated ester hydrolyzes before amine attacks.
HATU / DIPEA Good The gold standard. The At-7 leaving group is more reactive.
Acid Chlorides Moderate Effective but generates HCl (risk of ring opening). Requires excess base.
Acyl Fluorides Excellent (TFFH or cyanuric fluoride). Highly reactive toward hindered amines but stable to water.
COMU / Oxyma Excellent Safer alternative to HATU with often superior kinetics for hindered systems.

Protocol: High-Efficiency Coupling

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 5 min to pre-activate.

  • Add 3,3-Dimethylazetidine HCl (1.2 equiv) directly as a solid.

  • Crucial Step: Monitor pH. Ensure it remains >8. If the medium becomes acidic, ring opening will compete with coupling.

Module 3: Polymerization (Oligomerization)

The Issue: The free base of 3,3-dimethylazetidine is an oil that solidifies or becomes viscous/gummy upon storage, losing reactivity.

The Mechanism (Cationic Ring-Opening Polymerization - CROP): Azetidines are unique: they are both nucleophiles (free base) and electrophiles (protonated/activated ring).

  • Trace acid protonates one molecule (Initiator).

  • A free base molecule attacks the protonated ring (Propagation).

  • Result: A linear polyamine backbone (Poly-3,3-dimethylpropylenimine).

Visualizing the Workflow:

Polymerization_Risk Decision Need Free Base Azetidine? Storage Do NOT Store as Free Base Decision->Storage Long Term InSitu Use In-Situ Neutralization Decision->InSitu For Reaction Risk Risk: Dimerization/Oligomerization (Viscous Oil, Broad NMR peaks) Storage->Risk Dilution Keep Dilute (<0.1 M) Keep Cold (<0°C) InSitu->Dilution Process Control

Caption: Decision tree for handling the volatile and unstable free base.

Best Practice:

  • Never store the free base. Purchase and store as the HCl or Oxalate salt.

  • Free-basing Protocol: If you must isolate the free base (e.g., for a reaction incompatible with amine salts), perform a biphasic extraction (DCM / sat. Na2CO3) at 0°C and use the organic layer immediately without concentrating to dryness if possible. Concentration increases the rate of intermolecular polymerization.

Module 4: Analytical Forensics

How to confirm if your reaction worked or if the ring opened.

1. 1H NMR Signatures (CDCl3)
  • Intact Ring (3,3-Dimethylazetidine):

    • The methylene protons at C2 and C4 appear as a singlet (due to symmetry) around

      
       3.4 – 3.6 ppm .
      
    • Note: In the HCl salt, this shifts downfield to ~3.9–4.1 ppm.

  • Ring Opened (Linear Amine):

    • Symmetry is broken. You will see distinct triplets or multiplets.

    • The CH2 adjacent to the nitrogen shifts upfield (toward ~2.5–2.8 ppm).

    • The CH2 adjacent to the nucleophile (e.g., -CH2-OH) appears distinct (~3.4 ppm for alcohol).

2. Mass Spectrometry (LCMS)
  • Target Mass (M): Calculated for Azetidine.

  • Impurity (M+18): Hydrolysis (Ring opening by water).

  • Impurity (M+36): Hydrochlorination (Ring opening by Cl-).

  • Impurity (2M): Dimerization (Azetidine attacking Azetidine).

References
  • Padwa, A. (2004). Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed mechanisms of azetidine ring strain and opening).
  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. (Review of coupling reagents like HATU/TFFH for hindered amines). Link

  • Goethals, E. J. (1977). "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Pure and Applied Chemistry, 48, 335. (Mechanism of azetidine polymerization). Link

  • Soda, S., et al. (2015). "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Organic & Biomolecular Chemistry, 13, 8781. (Use of Acyl Fluorides).[1][2] Link

Sources

Troubleshooting

Optimizing reaction conditions for N-alkylation of 3,3-Dimethylazetidine

Topic: Optimization of Reaction Conditions for N-Alkylation of 3,3-Dimethylazetidine Document ID: TSC-AZET-033 | Version: 2.1 | Status: Active[1] Welcome to the Specialized Support Hub From: Dr. Aris Thorne, Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for N-Alkylation of 3,3-Dimethylazetidine

Document ID: TSC-AZET-033 | Version: 2.1 | Status: Active[1]

Welcome to the Specialized Support Hub

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Medicinal Chemistry Division

You are accessing this guide because you are likely facing low yields, "missing" product, or inseparable mixtures when attempting to functionalize 3,3-dimethylazetidine . This substrate presents a deceptive challenge: while the gem-dimethyl group provides steric protection against ring-opening compared to unsubstituted azetidine (the Thorpe-Ingold effect), the ring strain (~26 kcal/mol) and the volatility of the free base remain critical failure points.

This guide is structured to troubleshoot these specific failure modes. We prioritize Reductive Amination for its selectivity, but provide robust protocols for Direct Alkylation (SN2) when alkyl halides are your only option.

Module 1: Pre-Reaction Preparation (The "Hidden" Failures)

Q: I neutralized the HCl salt, extracted it, and rotavapped the solvent, but my flask is empty. What happened?

A: You likely lost your starting material to volatility. 3,3-Dimethylazetidine free base is a low-molecular-weight secondary amine with significant volatility. Evaporating organic solvents under high vacuum will co-distill the amine.

The Fix: In-Situ Neutralization Do not isolate the free base unless absolutely necessary.

  • Suspend the 3,3-dimethylazetidine hydrochloride salt directly in the reaction solvent (DCM, DCE, or DMF).

  • Add a stoichiometric excess (1.1–1.5 equiv) of a non-nucleophilic organic base (e.g., DIPEA or TEA).

  • Proceed immediately with the alkylating agent or carbonyl compound.

Q: My LCMS shows a mass of [M+18]. Is my ring opening?

A: Yes, this is a classic signature of azetidine hydrolysis (Ring Opening). While 3,3-dimethyl substitution stabilizes the ring, it is not invincible.

  • Cause: Strong Lewis acids, high temperatures (>100°C), or highly acidic aqueous workups can hydrolyze the ring to the corresponding amino-alcohol (opening at the C-N bond).

  • Prevention: Maintain reaction pH > 4. Avoid heating above 80°C unless using non-nucleophilic solvents.

Module 2: Method A - Reductive Amination (Preferred Route)

Why this method? It avoids "over-alkylation" (quaternization), a dominant side reaction in SN2 processes with cyclic secondary amines.

Q: Which reducing agent provides the best balance of reactivity and stability?

A: Sodium Triacetoxyborohydride (STAB) is the gold standard for this substrate.

  • Protocol: Use STAB (1.5 equiv) in DCE or DCM.

  • Mechanism: STAB is mild enough to reduce the intermediate iminium ion without reducing the aldehyde/ketone starting material, and it does not require harsh acidic conditions that risk ring opening.

Q: The reaction is stalled at the imine/hemiaminal stage. How do I push it?

A: Add a mild acid catalyst, but be cautious.

  • Add: Acetic acid (AcOH) to reach 1–2% v/v concentration.

  • Why: This protonates the hemiaminal, facilitating water loss to form the reactive iminium species.

  • Warning: Do not use TFA or strong mineral acids; they will trigger ring opening.

Standard Operating Procedure: Reductive Amination
  • Dissolve 3,3-dimethylazetidine HCl (1.0 equiv) in dry DCE (0.1 M).

  • Add DIPEA (1.2 equiv) to liberate the free base. Stir 5 min.

  • Add Aldehyde/Ketone (1.1 equiv).

  • Add AcOH (1.0 equiv) if the carbonyl is sterically hindered.

  • Add STAB (1.5 equiv) in one portion.

  • Stir at RT for 4–16 h.

  • Quench with sat. NaHCO₃ (keep pH basic to prevent salt formation during extraction).

Module 3: Method B - Direct Alkylation (SN2)

Why this method? Necessary when the electrophile is an alkyl halide or sulfonate, not a carbonyl.

Q: I am getting a mixture of desired product and quaternary ammonium salt. How do I stop at mono-alkylation?

A: This is the "Polyalkylation Trap." The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).[2]

Optimization Strategy:

  • Stoichiometry: Use a deficiency of the alkyl halide (0.8 equiv) relative to the amine. This sacrifices yield for purity.

  • Base Selection: Switch from organic bases (TEA) to inorganic bases like Cs₂CO₃ or K₂CO₃ in MeCN or DMF. The heterogeneous surface effect can sometimes modulate reactivity.

  • Temperature: Lower the temperature to 0°C for the addition, then warm slowly to RT.

Q: Which solvent minimizes ring strain issues?

A: Acetonitrile (MeCN) is preferred over DMF.

  • Reasoning: DMF requires harder workups (water washes) which can solubilize the polar azetidine product. MeCN can be evaporated directly (carefully) or diluted with ether for filtration of inorganic salts.

Module 4: Troubleshooting & Decision Matrix

Visualizing the Workflow

The following diagram illustrates the critical decision points to avoid common pitfalls like volatility loss and ring opening.

AzetidineOptimization Start Start: 3,3-Dimethylazetidine HCl Decision1 Electrophile Type? Start->Decision1 RouteA Route A: Aldehyde/Ketone (Reductive Amination) Decision1->RouteA Carbonyl RouteB Route B: Alkyl Halide (SN2 Alkylation) Decision1->RouteB Halide/Tosylate StepA1 Solvent: DCE or DCM Base: DIPEA (1 equiv) Reagent: STAB RouteA->StepA1 StepB1 Solvent: MeCN Base: Cs2CO3 or K2CO3 Temp: 0°C -> RT RouteB->StepB1 SolutionA Control: High Selectivity (Preferred Route) StepA1->SolutionA Risk1 Risk: Quaternization (Over-alkylation) StepB1->Risk1 Risk2 Risk: Ring Opening (Acid/Heat Sensitivity) StepB1->Risk2 SolutionB Control: Slow Addition Limiting Alkyl Halide Risk1->SolutionB Mitigation Risk2->StepB1 Avoid >80°C

Caption: Decision tree for N-alkylation of 3,3-dimethylazetidine, highlighting the divergence between reductive amination (high selectivity) and SN2 alkylation (high risk of quaternization).

Comparative Data: Solvent & Base Effects[2]
VariableRecommendationTechnical Rationale
Solvent DCE (1,2-Dichloroethane) Excellent solubility for STAB; non-coordinating. Preferred for reductive amination.
Solvent MeCN (Acetonitrile) Polar aprotic but easily removed. Good for SN2 with inorganic bases.
Solvent Avoid DMSO/DMFHigh boiling points require aqueous workup, leading to product loss into the water phase.
Base DIPEA (Hünig's Base) Non-nucleophilic.[2] Essential for liberating the free base from HCl salt without competing for the electrophile.
Base Cs₂CO₃ "Cesium Effect" can improve solubility of inorganic bases in organic media, aiding SN2 reactions.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Couturier, M., et al. (2002). "Palladium on Charcoal-Catalyzed Reductive Amination of Azetidines." Organic Letters. (Demonstrates azetidine stability issues under hydrogenolysis conditions).

  • Siriwardana, A., et al. (2012). "Practical Synthesis of 3,3-Disubstituted Azetidines." Journal of Organic Chemistry. (Provides specific handling for gem-dimethyl azetidines).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12674607, 3,3-Dimethylazetidine." (Physicochemical properties).[3][4][5][6][7][8]

Sources

Optimization

Troubleshooting ring-opening side reactions of azetidines

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Mitigating Ring-Opening Side Reactions

Welcome to the Azetidine Technical Support Hub

You are likely here because your yield is low, your LCMS shows a "water adduct" (+18 mass), or your NMR spectrum shows a confusing forest of multiplets where distinct ring signals should be.

Azetidines are high-value bioisosteres for gem-dimethyl groups and piperidines, offering improved metabolic stability and solubility. However, they possess ~26 kcal/mol of ring strain —significantly higher than pyrrolidines. While kinetically stable under neutral conditions, they become "spring-loaded" traps in the presence of acids, Lewis acids, or strong nucleophiles.

This guide treats your chemistry as a system.[1][2][3] We do not just "fix" the reaction; we stabilize the intermediate.

Module 1: The Acid-Stability Paradox (Boc-Deprotection)

The Issue: You treated an


-Boc azetidine with TFA/DCM (standard protocol), and the ring opened to form a linear homo-allylic amine or a solvolysis product (alcohol/ester).

The Mechanism: The protonation of the azetidine nitrogen is the trigger.[1][4][5] Once protonated (


 for alkyl azetidines), the C-N bond weakens. If a nucleophile (even a weak one like trifluoroacetate or trace water) is present, it attacks the 

-carbon (C2/C4) via an

-like pathway, relieving the ring strain.

Visualizing the Failure Mode:

AzetidineAcidOpening Start N-Boc Azetidine Protonation Protonated Azetidinium (Highly Activated) Start->Protonation + H+ (TFA) Attack Nucleophilic Attack (TFA- / H2O) Protonation->Attack Rate Determining Step Product Linear Amine (Ring Opened) Attack->Product Strain Release (~26 kcal/mol)

Figure 1: The acid-catalyzed ring-opening cascade. Note that protonation is reversible, but the nucleophilic attack is often irreversible due to strain relief.

Troubleshooting Protocol: The "Cold Cocktail" Deprotection

Standard TFA deprotection generates high local concentrations of nucleophilic trifluoroacetate anions. Use this modified protocol to scavenge nucleophiles and control kinetics.

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
    -Boc azetidine (1.0 equiv) in anhydrous DCM (
    
    
    
    M).
  • Cryo-Cooling: Cool the solution to 0 °C (ice bath). Do not skip this. Temperature is the primary switch for the ring-opening activation energy.

  • Scavenger Addition: Add triethylsilane (TES) (2.0 equiv).

    • Why? TES acts as a "cation sponge" and prevents tert-butyl cations from attacking the ring or polymerizing.

  • Acid Introduction: Add TFA dropwise. Final ratio should be DCM:TFA (4:1) .

    • Modification: If the substrate is extremely fragile, substitute TFA with HCl in Dioxane (4M) at 0 °C, as chloride is a harder nucleophile than acetate in these specific steric environments, though counter-intuitive, the lack of "solvolysis" capability compared to carboxylic acids can sometimes help. Better yet: Use Methanesulfonic acid (MsOH) in DCM, as the mesylate anion is non-nucleophilic.

  • Quench: Pour mixture into cold saturated NaHCO3 . Do not concentrate the acidic solution directly on a rotovap (heat + acid = death).

Module 2: Nucleophilic Attacks During Functionalization

The Issue: During acylation (amide coupling) or alkylation, the nucleophile attacks the ring carbons (C2/C4) instead of the nitrogen, or the Lewis acid catalyst tears the ring apart.

Decision Matrix for Reaction Conditions:

FunctionalizationLogic Q1 Reaction Type? Amide Amide Coupling Q1->Amide Alkyl Alkylation/Substitution Q1->Alkyl Q2 Using Acid Chloride? Amide->Q2 Q3 Nucleophile Strength? Alkyl->Q3 Sol1 RISK: HCl generation. Use Schotten-Baumann (Biphasic + Inorganic Base) Q2->Sol1 Yes Sol2 SAFE: HATU/EDC Keep pH > 7 Q2->Sol2 No Sol3 Strong Nu (e.g. Thiol/Azide) Attack at C2 likely. Keep Temp < -10°C Q3->Sol3 Strong Sol4 Weak Nu (Amine) Safe at RT Q3->Sol4 Weak

Figure 2: Strategic decision tree for functionalizing azetidines without triggering ring opening.

Key Technical Insight: Avoid using DMAP (4-Dimethylaminopyridine) with acid chlorides and azetidines. DMAP forms a highly electrophilic


-acylpyridinium salt. If the azetidine is sterically hindered, the chloride counter-ion may attack the azetidine ring C2 position instead of the nitrogen being acylated.
  • Alternative: Use sym-collidine or 2,6-lutidine as the base; they are non-nucleophilic and will not form the activating acyl-ammonium species.

Module 3: The "Hidden" Intramolecular Killer

The Issue: You have an aryl-azetidine with a pendant amide or ester group. It degrades upon storage or mild acidic workup, forming a lactone or lactam.

The Mechanism (Pfizer Pathway): Research has identified a specific decomposition mode for


-aryl azetidines containing pendant nucleophiles.[5] The azetidine nitrogen protonates, and the internal carbonyl oxygen of the side chain attacks the ring.

Prevention Strategy:

  • pKa Modulation: The stability is directly linked to the basicity of the azetidine nitrogen. If you can lower the pKa of the azetidine nitrogen (e.g., by adding an electron-withdrawing group to the

    
    -aryl ring, like a pyridine nitrogen or halogen), you reduce protonation at physiological/workup pH.
    
  • Workup Hygiene: Avoid acidic aqueous washes. Use pH 7 phosphate buffer.

Analytical Corner: Did it Open?

Use this data table to confirm ring integrity.

FeatureIntact Azetidine Ring-Opened (Linear) Notes
H-NMR (C2/C4 Protons) Multiplets

3.5 – 4.5 ppm
Triplets

2.5 – 3.5 ppm
Ring protons shift upfield upon opening (loss of deshielding/strain).
C-NMR (C2/C4 Carbons)

45 – 60 ppm

35 – 45 ppm
Shift depends on substituents, but generally moves upfield.
LCMS (ESI)


(Water adduct)
"Water adduct" is usually the hydrolyzed linear amino-alcohol.
Coupling Constants Complex geminal/vicinal couplingDistinct triplet (

Hz)
The appearance of a clean triplet is the "Kiss of Death."
References
  • BenchChem Technical Support. (2025).[5][6][7][8] Azetidine Ring Stability: A Technical Support Center for Researchers.[6][7] BenchChem.[5][6][7][8] Link

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[5][7][9] ACS Medicinal Chemistry Letters, 12(11), 1746–1754. Link

  • Couty, F., & Evano, G. (2006). Ring expansion of azetidines to pyrrolidines and piperidines. Organic Letters.
  • Doda, K., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.[2] Journal of the American Chemical Society. Link

  • Musacchio, A. J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.[1] Beilstein Journal of Organic Chemistry, 20, 1596–1603. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3,3-Dimethylazetidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the unique physicochemical hurdles assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the unique physicochemical hurdles associated with 3,3-dimethylazetidine derivatives.

While azetidines are privileged scaffolds in drug discovery, the specific addition of a gem-dimethyl group often introduces complex solubility challenges. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality of your experiments to ensure every protocol you execute is a self-validating system.

Section 1: Structural & Physicochemical Troubleshooting

Q1: Why does my 3,3-dimethylazetidine derivative exhibit poorer aqueous solubility compared to its unsubstituted azetidine or piperidine counterpart? Causality & Explanation: It is a common misconception that smaller rings always equate to better solubility. While unsubstituted azetidines generally improve aqueous solubility by increasing the fraction of sp3 carbons (


) and reducing structural planarity[1], the specific addition of a gem-dimethyl group (3,3-dimethyl) drastically alters the thermodynamic landscape.
First, the two methyl groups significantly increase the molecule's lipophilicity (LogD) and molecular volume. Second, and more critically, the gem-dimethyl moiety creates a highly symmetrical local structure. This symmetry allows for highly efficient crystal packing, which exponentially increases the crystal lattice energy[2]. If the energy required to break this crystal lattice exceeds the solvation energy gained by water interactions, the compound will remain insoluble.

Q2: The gem-dimethyl group is required for metabolic stability against CYP450 enzymes. How can I structurally modify the scaffold to improve solubility without losing this protection? Causality & Explanation: The most effective strategy is a bioisosteric replacement of the 3,3-dimethylazetidine with a spirocyclic oxetane or a 3-methyloxetane derivative[3][4]. Oxetanes act as liponeutral bioisosteres for gem-dimethyl groups. By substituting the gem-dimethyl group with an oxetane, you introduce a highly polar hydrogen-bond acceptor (the oxygen atom) that significantly reduces LogD. Because the oxetane maintains the exact same steric bulk and three-dimensionality as the gem-dimethyl group, it continues to sterically shield the scaffold from oxidative metabolism. Studies demonstrate that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 while preserving metabolic stability[4].

Section 2: Formulation & Assay Preparation

Q3: We cannot alter the chemical structure at this late stage of development. How can we formulate the highly crystalline 3,3-dimethylazetidine free base for in vivo PK studies? Causality & Explanation: For a basic amine like azetidine (typical pKa ~ 8.0–9.0), salt formation is the primary self-validating approach to disrupt the crystal lattice[5][6]. Converting the free base to a salt (e.g., hydrochloride, mesylate, or citrate) lowers the microenvironmental pH upon dissolution, ionizing the azetidine nitrogen and driving solvation. If salt formation fails due to disproportionation in vivo, you must shift from a thermodynamic approach to a kinetic one via Nanomilling or Amorphous Solid Dispersions (ASD) . Nanomilling reduces the API particle size to the nanometer range, exponentially increasing the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this maximizes the dissolution rate, allowing the drug to be absorbed before it can precipitate in the gastrointestinal tract[7].

Q4: During in vitro biochemical assays, my compound instantly precipitates when serially diluted from a 10 mM DMSO stock into the aqueous assay buffer. How do I prevent this "DMSO crash"? Causality & Explanation: This is a kinetic solubility failure. When the DMSO concentration drops abruptly below the critical solubilization threshold, the highly lipophilic 3,3-dimethylazetidine rapidly nucleates. To prevent this, you must manage the dielectric transition of the solvent. Instead of a direct 1:100 dilution into an aqueous buffer, employ a step-down co-solvency approach[6][8]. Pre-dilute the DMSO stock into an intermediate solvent mixture containing a non-ionic surfactant (e.g., 0.1% Tween-80) or hydroxypropyl-


-cyclodextrin (HP-

-CD). The surfactant forms micelles that encapsulate the hydrophobic gem-dimethyl groups, creating a metastable supersaturated solution that prevents nucleation during the final dilution[5].

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems where the final step validates the success of the procedure.

Protocol A: Self-Validating Salt Screen for Basic Azetidines

Objective: Disrupt the symmetrical crystal lattice of 3,3-dimethylazetidine to enhance thermodynamic solubility.

  • Preparation : Dissolve 10 mg of the 3,3-dimethylazetidine free base in a minimal volume of a volatile, water-miscible organic solvent (e.g., THF or Acetone).

  • Acid Addition : Add 1.05 molar equivalents of selected pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, citric acid) dissolved in ethanol[6].

  • Nucleation : Subject the mixtures to temperature cycling (40°C to 5°C) over 48 hours to induce crystal nucleation.

  • Isolation : If no crystals form, slowly evaporate the solvent under a gentle stream of nitrogen until a solid precipitates.

  • Validation (Critical) : Do not assume the resulting solid is a stable salt. Analyze the solids via Powder X-Ray Diffraction (PXRD) to confirm true crystallinity and Differential Scanning Calorimetry (DSC) to ensure a single, distinct melting point. A broad DSC peak indicates an amorphous precipitate, which may disproportionate back to the free base in water.

Protocol B: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the exact precipitation threshold of the compound in biological buffers.

  • Stock Preparation : Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution : Create a 10-point dilution series in pure DMSO (e.g., 10 mM down to 0.01 mM).

  • Aqueous Transfer : Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (Final DMSO concentration = 1%).

  • Incubation : Incubate the plate at 37°C for 2 hours with orbital shaking to reach a steady-state kinetic equilibrium.

  • Optical Measurement : Measure the absorbance at 620 nm (or use a laser nephelometer). A sharp increase in light scattering indicates the exact concentration where nucleation begins.

  • Validation (Critical) : Centrifuge the plate at 3000 x g for 10 minutes to pellet any invisible micro-precipitates. Extract the supernatant and analyze it via LC-MS [2]. The LC-MS quantification must match the optical reading; if LC-MS shows a lower concentration than expected before the optical scattering threshold, the compound is forming soluble nano-aggregates that evade optical detection.

Section 4: Quantitative Data Summary

The following table summarizes the expected quantitative improvements based on the chosen solubility enhancement technique.

TechniqueMechanism of ActionRelative Solubility IncreaseScalabilityBest Applied For
Oxetane Bioisosteric Replacement Replaces gem-dimethyl with a polar H-bond acceptor, lowering LogD[4].4x to >4000x[4]High (Synthesis dependent)Early-stage hit-to-lead optimization.
Salt Formation (e.g., Mesylate) Disrupts crystal lattice energy; lowers microenvironmental pH[6].10x to 100xVery HighBasic amines with high crystallinity.
Nanomilling Increases surface-area-to-volume ratio, driving dissolution rate[7].5x to 50x (Kinetic)HighBCS Class II/IV in vivo PK studies.
Co-solvency / Surfactants Micellar encapsulation of lipophilic moieties; lowers solvent polarity[8].10x to 500xLow (Assay only)In vitro biochemical/cell assays.

Section 5: Decision Workflow Visualization

Use the following logical workflow to diagnose and resolve your specific solubility issue.

Workflow Start Solubility Issue: 3,3-Dimethylazetidine Assess Physicochemical Assessment Start->Assess Cryst High Crystal Lattice Energy (Symmetrical Packing) Assess->Cryst Lipo High Lipophilicity (LogD > 3.0) Assess->Lipo Salt Salt Formation (HCl, Mesylate) Cryst->Salt Nano Nanomilling / ASD (Particle Size Reduction) Cryst->Nano Oxetane Oxetane Bioisostere (Structural Modification) Lipo->Oxetane Cosolv Co-solvency / Surfactants (Tween-80, HP-β-CD) Lipo->Cosolv Validate Self-Validating Solubility Assay (LC-MS) Salt->Validate Nano->Validate Oxetane->Validate Cosolv->Validate

Workflow for diagnosing and resolving 3,3-dimethylazetidine solubility issues.

References

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchG
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Public
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Public
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques - Agno Pharma.
  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC.

Sources

Optimization

Technical Support Center: Greener Solvent Alternatives for 3,3-Dimethylazetidine Workflows

Welcome to the Technical Support Center for green chemistry applications involving 3,3-dimethylazetidine. This guide is designed for researchers, medicinal chemists, and process scientists transitioning from traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for green chemistry applications involving 3,3-dimethylazetidine. This guide is designed for researchers, medicinal chemists, and process scientists transitioning from traditional hazardous solvents to sustainable alternatives.

The 3,3-dimethylazetidine scaffold is a highly valuable building block in drug discovery, frequently incorporated to improve the hydrophobic interactions and pharmacokinetic profiles of drug candidates[1]. However, derivatizing this sterically hindered amine typically relies on reprotoxic dipolar aprotic solvents like DMF or NMP. This support center provides field-proven troubleshooting strategies, FAQs, and validated protocols to successfully adapt your workflows to greener media.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are traditional solvents failing modern regulatory standards for 3,3-dimethylazetidine functionalization? The pharmaceutical industry is heavily reliant on N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) for amide couplings and Nucleophilic Aromatic Substitution (SNAr) reactions[2]. According to the CHEM21 solvent selection guide—a standard aligned with the Global Harmonized System (GHS) and REACH regulations—these classical solvents are classified as hazardous due to their reprotoxicity and poor environmental profiles[3][4]. Transitioning to bio-derived or neoteric solvents is now a regulatory priority for active pharmaceutical ingredient (API) manufacturing[5].

Q2: What is the recommended green solvent for HATU-mediated amide couplings with 3,3-dimethylazetidine? 6 is the premier bio-based alternative. Derived from cellulose, Cyrene mimics the polarity of DMF without the associated toxicity, making it highly competent for HATU-mediated syntheses[6]. For highly specific workflows where viscosity is an issue, 7 and 2-MeTHF have also been successfully deployed as green media for amide formation[2][7].

Q3: Can I perform SNAr reactions with 3,3-dimethylazetidine without using NMP? Yes. Transition-metal-free SNAr reactions between heteroaryl chlorides and amines can be performed entirely in water using potassium fluoride (KF) as the base[8]. Alternatively, micellar catalysis using surfactants like TPGS-750-M in water enables fast conversion rates by concentrating the hydrophobic 3,3-dimethylazetidine and electrophiles within nanomicelles[2].

Part 2: Troubleshooting Guide

Issue 1: Low Conversion or Inconsistent Yields in Cyrene-Mediated Amide Couplings
  • Mechanistic Cause: The gem-dimethyl group at the C3 position of 3,3-dimethylazetidine introduces steric hindrance, which naturally slows down nucleophilic attack during amide bond formation. Compounding this, Cyrene is a highly viscous liquid at room temperature. At standard stirring rates, this high viscosity leads to sub-optimal mixing of the coupling reagents, resulting in stalled reactions and high variance in yields[6].

  • Validated Solution: Do not abandon the solvent; adjust the physical parameters. Increase the mechanical stirring rate significantly (e.g., >800 rpm). Furthermore, increasing the stoichiometry of the base (N,N-Diisopropylethylamine, DIPEA) decreases the reaction's dependency on the stirring rate[6]. If issues persist, utilize "Cyrene blends" (mixing Cyrene with lower-viscosity green co-solvents) to improve mass transfer[9].

Issue 2: Glass Etching Observed During Aqueous SNAr Reactions
  • Mechanistic Cause: When performing SNAr reactions with aryl fluorides in water using mild bases like potassium carbonate or KF, hydrofluoric acid (HF) is generated. The resulting potassium fluoride dihydrate is highly soluble in water and can react with borosilicate glassware, causing severe etching and potential contamination of the reaction matrix[10].

  • Validated Solution: When scoping 3,3-dimethylazetidine against fluoroaromatics in aqueous green solvents, you must swap standard glassware for PTFE (Teflon) reaction vessels[10]. Alternatively, switch the electrophile to a heteroaryl chloride, which reacts cleanly in water/KF without generating corrosive HF byproducts[8].

Issue 3: Poor Solubility of 3,3-Dimethylazetidine Hydrochloride
  • Mechanistic Cause: 3,3-Dimethylazetidine is frequently supplied as a stable hydrochloride salt. While soluble in water, it has very poor solubility in non-polar green solvents like Limonene or 2-MeTHF, preventing the free amine from participating in the reaction.

  • Validated Solution: Perform an in situ free-basing step. Suspend the salt in the green solvent and add a stoichiometric excess of an organic base (like DIPEA or N-methylmorpholine) and allow it to stir for 30 minutes prior to adding the electrophile. For aqueous micellar systems (TPGS-750-M), the aqueous environment naturally dissolves the salt, and the addition of DIPEA drives the free amine into the reactive micellar core[2].

Part 3: Decision Workflow & Quantitative Data

Green Solvent Selection Workflow

SolventSelection Start 3,3-Dimethylazetidine Functionalization Amide Amide Coupling (HATU/EDC) Start->Amide SNAr SNAr Reaction (Heteroaryl Halides) Start->SNAr Cyrene Cyrene / Cyrene Blends (Bio-based, Polar Aprotic) Amide->Cyrene High Polarity Needed Limonene Limonene / 2-MeTHF (Low Viscosity) Amide->Limonene Viscosity Sensitive SNAr->Cyrene Poor Aqueous Solubility Water Water + KF or TPGS-750-M (Aqueous Conditions) SNAr->Water Halide Tolerance

Workflow for selecting green solvents in 3,3-dimethylazetidine functionalization.

Quantitative Comparison of Green Solvents
Solvent SystemCHEM21 StatusViscosity ProfileTarget Reaction with 3,3-DimethylazetidineTypical YieldsRef
Cyrene™ Recommended (Bio-based)HighHATU Amide Coupling63–100%[6]
Water + KF RecommendedLowSNAr (Heteroaryl chlorides)70–86%[8]
TPGS-750-M (Aq) RecommendedLowAmide Coupling / SNAr>80% (<2h)[2]
Limonene Recommended (Bio-based)LowAmide CouplingModerate–Excellent[7]

Part 4: Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling in Cyrene

This protocol utilizes Cyrene to replace DMF, compensating for viscosity with optimized base stoichiometry[6].

  • Preparation: To a 10 mL reaction vial equipped with a magnetic stir bar, add the target carboxylic acid (0.3 mmol, 1.0 eq) and HATU (0.3 mmol, 1.0 eq).

  • Solvation: Add Cyrene (0.6 mL) to achieve a 0.5 M concentration.

  • Amine Addition: Add 3,3-dimethylazetidine hydrochloride (0.36 mmol, 1.2 eq).

  • Base Activation: Add DIPEA (1.2 mmol, 4.0 eq). Causality Note: The excess base is critical here. It neutralizes the hydrochloride salt and reduces the reaction's sensitivity to Cyrene's high viscosity, ensuring the sterically hindered amine is fully available for coupling[6].

  • Reaction: Stir vigorously (≥ 800 rpm) at room temperature for 18 hours.

  • Validation Checkpoint: Monitor the disappearance of the carboxylic acid via LC-MS. If conversion is <80%, the steric bulk of the gem-dimethyl group may require a mild temperature bump (40 °C).

  • Work-up: Dilute the mixture with water (5 mL) and extract with a green organic solvent such as 2-MeTHF or EtOAc (3 x 5 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Transition-Metal-Free SNAr in Aqueous Media

This protocol replaces NMP/Palladium catalysis with a purely aqueous system for heteroaryl functionalization[8].

  • Preparation: Charge a round-bottom flask (use PTFE if reacting with aryl fluorides to prevent HF glass etching[10]) with the heteroaryl chloride (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add 3,3-dimethylazetidine hydrochloride (1.5 mmol, 1.5 eq) and Potassium Fluoride (KF) (2.0 mmol, 2.0 eq).

  • Solvation: Suspend the mixture in deionized water (2.0 mL, 0.5 M).

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C for 17 hours with continuous stirring. Causality Note: KF in water provides a highly polar, protic environment that stabilizes the Meisenheimer complex intermediate during the SNAr reaction, allowing transition-metal-free coupling[8].

  • Validation Checkpoint: Check for unreacted heteroaryl chloride via GC-MS. The high activation energy of the sterically hindered azetidine requires strict adherence to the 100 °C temperature.

  • Work-up: Cool to room temperature. Extract the aqueous layer with 2-MeTHF (3 x 10 mL). Dry the organic layers over MgSO₄, filter, and concentrate to isolate the functionalized 3,3-dimethylazetidine.

References

  • CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing). rsc.org.
  • Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. chemistryforsustainability.org.
  • CHEM21 selection guide of classical- and less classical-solvents - LabC
  • Solvent Selection from the Green Perspective | LCGC International.
  • Cyrene as a bio-based solvent for HATU mediated amide coupling - RSC Publishing. rsc.org.
  • Cyrene™ blends: a greener solvent system for organic syntheses - RSC Publishing. rsc.org.
  • Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction - RSC Publishing. rsc.org.
  • Cyrene as a bio-based solvent for HATU mediated amide coupling - SciSpace. scispace.com.
  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. tandfonline.com.
  • Green Solvents for the Formation of Amide Linkage - ResearchGate.
  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. whiterose.ac.uk.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. nih.gov.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC-MS Strategies for 3,3-Dimethylazetidine Reaction Monitoring

Executive Summary The analysis of 3,3-Dimethylazetidine (3,3-DMA) presents a classic chromatographic challenge: it is a low-molecular-weight secondary amine with high polarity, high basicity, and a lack of significant UV...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 3,3-Dimethylazetidine (3,3-DMA) presents a classic chromatographic challenge: it is a low-molecular-weight secondary amine with high polarity, high basicity, and a lack of significant UV chromophores. In reaction mixtures—typically involving precursors like 3-amino-2,2-dimethylpropan-1-ol or 3,3-dimethylazetidin-2-one —standard C18 Reversed-Phase (RP) methods often fail due to lack of retention (elution in the void volume) and poor peak shape caused by silanol interactions.

This guide objectively compares two distinct analytical workflows: Direct HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) and Derivatization-RP-LC-MS (Reversed-Phase with Benzoylation).

Part 1: The Analytical Challenge

To design a robust method, we must first understand the physicochemical profile of the target and its likely impurities.

CompoundStructure / TypeLogP (Approx)pKa (Basic)Detection Challenge
3,3-Dimethylazetidine Target Analyte (Secondary Amine)~0.5 - 0.8~11.0No Chromophore. Highly Polar.
3-amino-2,2-dimethylpropan-1-ol Common Precursor (Amino Alcohol)< 0~10.0Extremely Polar. No Retention on C18.
Dimeric Impurities By-product (N-alkylation)> 1.5~10.5Potential UV absorbance if conjugated.

The Core Problem:

  • Retention: On a standard C18 column at acidic pH, 3,3-DMA is fully protonated (

    
    ) and elutes with the solvent front (
    
    
    
    ).
  • Detection: Without a benzene ring or conjugated system, UV detection at 210 nm is non-specific and insensitive. Mass Spectrometry (MS) is required for trace analysis.

Part 2: Method A – Direct HILIC-MS/MS (The Modern Standard)

Overview: Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for direct analysis of small, polar amines. It utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase to create a water-rich layer on the particle surface.

Experimental Protocol
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to retain polar analytes)

    • 1-6 min: 90% B → 50% B (Elute less polar impurities)

    • 6-8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration - Critical for HILIC)

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

    • MRM Transition (3,3-DMA):

      
       86.1 → 58.1 (Ring opening/loss of 
      
      
      
      ).
Why It Works (Mechanism)

The high concentration of acetonitrile (90%) forces the polar 3,3-DMA into the stagnant water layer adsorbed on the zwitterionic stationary phase. Partitioning, rather than hydrophobic interaction, drives retention. The ammonium formate buffer suppresses ion-exchange interactions with residual silanols, ensuring sharp peak shapes.

Pros:

  • No Sample Prep: Inject reaction mixture directly (after dilution).

  • Retains Polar Impurities: Successfully separates the amino-alcohol precursor from the product.

  • High Sensitivity: High organic content enhances ESI desolvation efficiency.

Cons:

  • Equilibration Time: HILIC columns require longer re-equilibration (20-30 column volumes) between runs.

  • Sample Diluent Sensitivity: Samples must be diluted in high organic solvent (e.g., 80% ACN) to prevent peak distortion.

Part 3: Method B – Derivatization + RP-LC-MS (The Robust Alternative)

Overview: If HILIC is unavailable or if the matrix is too complex (e.g., high salt content from Lewis acid catalysts), derivatization with Benzoyl Chloride transforms the polar amine into a hydrophobic amide, enabling standard C18 analysis.

Experimental Protocol

Step 1: Derivatization Workflow

  • Take 50 µL of Reaction Mixture.

  • Add 100 µL of 2M NaOH (Buffer/Base).

  • Add 50 µL of Benzoyl Chloride (Reagent).

  • Vortex for 30 seconds; incubate at RT for 5 mins.

  • Quench with 100 µL of 1% Glycine solution (scavenges excess reagent).

  • Dilute with Methanol/Water (50:50) for injection.

Step 2: LC-MS Conditions

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B → 95% B over 5 minutes.

  • Detection: UV at 254 nm (Benzoyl group) AND ESI+ MS.

    • Target Mass:

      
       190.1 (
      
      
      
      for Benzoyl-3,3-DMA).
Why It Works (Mechanism)

The benzoyl group attaches to the secondary amine, masking the polar N-H group and adding a significant hydrophobic moiety (phenyl ring). This increases the LogP from ~0.5 to >2.5, allowing strong retention on C18 columns.

Pros:

  • Universal Compatibility: Works on any standard HPLC system.

  • UV Detectability: Adds a chromophore, allowing UV quantification if MS is unavailable.

  • Salt Tolerance: The derivatization and subsequent extraction/dilution can remove inorganic salts that suppress MS signals.

Cons:

  • Labor Intensive: Adds manual steps and potential for experimental error.[2][3]

  • Side Reactions: Excess benzoyl chloride hydrolyzes to benzoic acid, creating a large solvent front peak.

Part 4: Comparative Data & Decision Framework
Performance Comparison Table
FeatureMethod A: HILIC-MS Method B: Derivatization-RP
Retention of 3,3-DMA Excellent (

)
Excellent (

)
Separation of Precursor High (Elutes before product)High (Precursor also derivatized)
Sensitivity (LOD) < 1 ng/mL (High organic boost)~10 ng/mL (Dilution factor)
Throughput Medium (Long equilibration)Low (Prep time + Run time)
Robustness Sensitive to water in sampleHighly Robust
Suitability R&D / High Throughput Screening QC / Heavy Matrix Samples
Visual Workflow: Method Selection Logic

MethodSelection Start Start: 3,3-Dimethylazetidine Reaction Mixture MatrixCheck Is the Matrix High Salt (>100 mM) or Lewis Acid rich? Start->MatrixCheck MS_Avail Is MS/MS Available? MatrixCheck->MS_Avail No (Clean/Organic Matrix) Deriv_Step Perform Benzoyl Chloride Derivatization MatrixCheck->Deriv_Step Yes (Dirty Matrix) HILIC_Prep Dilute 1:10 in ACN MS_Avail->HILIC_Prep Yes MS_Avail->Deriv_Step No (UV only) HILIC_Run Run Method A: ZIC-pHILIC / Amide (Direct Injection) HILIC_Prep->HILIC_Run ResultA Data Output HILIC_Run->ResultA Fast, High Sensitivity RP_Run Run Method B: C18 RP-LC (UV or MS) Deriv_Step->RP_Run ResultB Data Output RP_Run->ResultB Robust, UV Compatible

Caption: Decision tree for selecting the optimal analytical strategy based on matrix complexity and detector availability.

Part 5: References
  • Vertex AI Search. (2025). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. Link

  • Agilent Technologies. (2019).[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Guides. Link

  • Metrohm. (2025). Measuring inorganic cations and amines with ion chromatography mass spectrometry (IC-MS). Metrohm Applications. Link

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Link

  • ResearchGate. (2021). A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples. Biomed Chromatogr.[4][5][6][7] Link

Sources

Comparative

A Tale of Two Rings: A Comparative Guide to the Reactivity of 3,3-Dimethylazetidine and Piperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly shapes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly shapes the physicochemical and pharmacological properties of a lead compound. Among the plethora of available options, the four-membered azetidine and the six-membered piperidine rings are frequently employed as fundamental building blocks. This guide offers an in-depth, data-driven comparison of the reactivity of 3,3-dimethylazetidine and piperidine, two commercially available and structurally distinct secondary amines. By examining their intrinsic properties and performance in key chemical transformations, we aim to provide a comprehensive resource for chemists to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

The fundamental differences in the reactivity of 3,3-dimethylazetidine and piperidine are rooted in their distinct structural and electronic features. Piperidine, a six-membered ring, adopts a stable, low-energy chair conformation, minimizing steric and torsional strain. In contrast, the four-membered azetidine ring is inherently strained, a factor that significantly influences its chemical behavior.[1][2] The introduction of gem-dimethyl groups at the 3-position of the azetidine ring further modulates its properties through the Thorpe-Ingold effect.[3]

Property3,3-DimethylazetidinePiperidineKey Considerations
Structure The four-membered ring of 3,3-dimethylazetidine is planar and highly strained, while piperidine exists in a flexible, strain-free chair conformation.
Molecular Weight 85.15 g/mol 85.15 g/mol Identical molecular weights allow for a direct comparison of the impact of ring size and substitution on reactivity.
pKa of Conjugate Acid ~11.1~11.12[4]The similar pKa values suggest that the intrinsic basicity of the nitrogen lone pair is comparable, and reactivity differences will be primarily governed by steric and ring strain effects.[5]
Ring Strain High (~25.4 kcal/mol for azetidine)[6]LowThe high ring strain in 3,3-dimethylazetidine can be a driving force for certain reactions but also a source of instability.[7]
Steric Hindrance High, due to gem-dimethyl groups adjacent to the nitrogen.Low, with only axial and equatorial hydrogens at the α-positions.Steric hindrance is a major determinant of reactivity in SN2 reactions.

The Heart of the Matter: A Head-to-Head Comparison of Reactivity

The nucleophilicity of the nitrogen atom is the cornerstone of the reactivity of both 3,3-dimethylazetidine and piperidine. While their basicities are nearly identical, their performance in common synthetic transformations reveals significant differences attributable to steric hindrance and ring strain.

N-Alkylation: A Battle of Sterics

N-alkylation is a fundamental reaction for introducing substituents onto the nitrogen atom of a heterocyclic scaffold. This SN2 reaction is highly sensitive to steric hindrance around the nucleophilic nitrogen.

The gem-dimethyl groups in 3,3-dimethylazetidine create a sterically congested environment around the nitrogen atom, significantly impeding the approach of an electrophile.[8] In contrast, the nitrogen in piperidine is relatively unhindered, allowing for more facile access by alkylating agents.

Illustrative Experimental Data:

To quantify this difference, a hypothetical comparative experiment was designed where both heterocycles were subjected to N-alkylation with a primary alkyl halide under identical conditions. The following table summarizes the expected outcomes based on established principles of chemical reactivity.

HeterocycleAlkylating AgentConditionsReaction Time (h)Yield (%)
3,3-Dimethylazetidine1-IodopropaneK₂CO₃, Acetonitrile, 60°C2445
Piperidine1-IodopropaneK₂CO₃, Acetonitrile, 60°C692

This data is illustrative and intended to reflect the expected relative reactivity based on steric hindrance. Actual results may vary.

The significantly lower yield and longer reaction time for 3,3-dimethylazetidine highlight the profound impact of steric hindrance on its nucleophilicity in SN2 reactions.

N-Acylation: The Influence of Steric Crowding on Amide Bond Formation

N-acylation, the formation of an amide bond, is another cornerstone transformation in drug discovery. Similar to N-alkylation, this reaction is susceptible to steric effects.

The steric bulk of the gem-dimethyl groups in 3,3-dimethylazetidine is expected to slow the rate of N-acylation compared to piperidine. The approach of the acylating agent to the nitrogen lone pair is hindered, leading to a higher activation energy for the reaction.

Illustrative Experimental Data:

A comparative N-acylation with a common acyl chloride was envisioned to illustrate the difference in reactivity.

HeterocycleAcylating AgentConditionsReaction Time (h)Yield (%)
3,3-DimethylazetidineAcetyl ChlorideTriethylamine, CH₂Cl₂, 0°C to rt865
PiperidineAcetyl ChlorideTriethylamine, CH₂Cl₂, 0°C to rt195

This data is illustrative and intended to reflect the expected relative reactivity based on steric hindrance. Actual results may vary.

The results further underscore the reduced reactivity of 3,3-dimethylazetidine in reactions where the nitrogen acts as a nucleophile, a direct consequence of the steric shielding by the gem-dimethyl groups.

Mechanistic Insights: Understanding the "Why"

The observed differences in reactivity can be rationalized by considering the transition states of the respective reactions.

G cluster_0 N-Alkylation of Piperidine (Lower Energy Transition State) cluster_1 N-Alkylation of 3,3-Dimethylazetidine (Higher Energy Transition State) Piperidine Piperidine TS_Piperidine [H₂N⁺---R---X⁻]‡ Piperidine->TS_Piperidine + R-X Product_Piperidine N-Alkylpiperidine TS_Piperidine->Product_Piperidine Faster 3,3-Dimethylazetidine 3,3-Dimethylazetidine TS_Azetidine [Me₂C(CH₂)₂N⁺H---R---X⁻]‡ 3,3-Dimethylazetidine->TS_Azetidine + R-X Product_Azetidine N-Alkyl-3,3-dimethylazetidine TS_Azetidine->Product_Azetidine Slower

Caption: Transition state comparison for N-alkylation.

The transition state for the SN2 reaction involves the formation of a new bond between the nitrogen and the electrophilic carbon, with the simultaneous breaking of the carbon-leaving group bond. In the case of 3,3-dimethylazetidine, the bulky gem-dimethyl groups lead to significant steric repulsion in the transition state, raising its energy and thus slowing down the reaction rate.

Experimental Protocols

To facilitate the direct comparison of these two heterocycles in your own research, we provide detailed, step-by-step methodologies for N-alkylation and N-acylation.

Protocol 1: Comparative N-Alkylation

This protocol is designed to provide a direct comparison of the N-alkylation reactivity of 3,3-dimethylazetidine and piperidine under identical conditions.

Materials:

  • 3,3-Dimethylazetidine

  • Piperidine

  • 1-Iodopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flasks

  • Magnetic stirrers

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification reagents (e.g., water, brine, organic solvents, silica gel)

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, add potassium carbonate (1.5 equivalents).

  • To one flask, add a solution of 3,3-dimethylazetidine (1.0 equivalent) in anhydrous acetonitrile.

  • To the second flask, add a solution of piperidine (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: To each flask, add 1-iodopropane (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat both reactions to 60°C and monitor their progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Work-up: Upon completion (or after a set time for comparison), cool the reactions to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel to isolate the N-propylated products.

G start Start setup Set up parallel reactions: - Flask 1: 3,3-Dimethylazetidine - Flask 2: Piperidine - K₂CO₃, CH₃CN start->setup add_alkyl_halide Add 1-Iodopropane setup->add_alkyl_halide heat Heat to 60°C add_alkyl_halide->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify analyze Analyze Yield and Purity purify->analyze end End analyze->end

Caption: Experimental workflow for comparative N-alkylation.

Protocol 2: Comparative N-Acylation

This protocol allows for a direct comparison of the N-acylation reactivity.

Materials:

  • 3,3-Dimethylazetidine

  • Piperidine

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, dissolve either 3,3-dimethylazetidine (1.0 equivalent) or piperidine (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.2 equivalents) to each flask.

  • Reagent Addition: Cool the solutions to 0°C in an ice bath. To each flask, add acetyl chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reactions by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography.

Conclusion: Making the Right Choice for Your Synthesis

The choice between 3,3-dimethylazetidine and piperidine as a synthetic building block is a nuanced one, dictated by the specific requirements of the target molecule and the synthetic strategy.

  • Piperidine remains the go-to scaffold for reactions where high nucleophilicity and minimal steric hindrance are desired. Its conformational flexibility and low ring strain contribute to its robust and predictable reactivity in a wide range of transformations.

  • 3,3-Dimethylazetidine , while a less reactive nucleophile due to significant steric hindrance, offers a unique structural motif. The rigid, four-membered ring can impart desirable properties such as increased metabolic stability and novel intellectual property space.[6] The Thorpe-Ingold effect, stemming from the gem-dimethyl substitution, can also influence the conformation of appended side chains, potentially leading to favorable binding interactions with biological targets.[3]

Ultimately, this guide provides the foundational knowledge and practical protocols to empower researchers to rationally select and effectively utilize these valuable heterocyclic scaffolds in their pursuit of novel and impactful molecules.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Botzel, F. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. LMU. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1646–1651. [Link]

  • Juranić, I. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(3), 325-330. [Link]

  • Libretexts. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Mayr, H., Bug, T., & Gotta, M. F. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(9), 3529–3536. [Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. [Link]

  • Liu, H., Liang, Z., Sema, T., Rongwong, W., Li, C., Na, Y., & Idem, R. (2014). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Journal of Chemical & Engineering Data, 59(12), 3805-3813. [Link]

  • Chem-Station. (2016, January 27). Thorpe-Ingold Effect. [Link]

  • Koedjikov, A. H., Blagoeva, I. B., Pojarlieff, I. G., & Kirby, A. J. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2479-2487. [Link]

Sources

Validation

Comparative Crystallographic Guide: 3,3-Dimethylazetidine Derivatives

This guide provides an in-depth technical comparison of the crystallographic properties of 3,3-Dimethylazetidine derivatives , specifically focusing on their conformational behavior relative to unsubstituted azetidines a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the crystallographic properties of 3,3-Dimethylazetidine derivatives , specifically focusing on their conformational behavior relative to unsubstituted azetidines and other saturated heterocycles.

Executive Summary: The Structural Advantage

In medicinal chemistry, the 3,3-dimethylazetidine moiety is a high-value bioisostere. It is frequently deployed to replace gem-dimethyl groups or carbonyls, offering a rigidified vector that modulates metabolic stability and lipophilicity (LogP).

From a crystallographic perspective, the introduction of the gem-dimethyl group at the C3 position fundamentally alters the ring's puckering dynamics. Unlike the flexible, significantly puckered unsubstituted azetidine, 3,3-disubstituted derivatives often adopt a quasi-planar or shallowly puckered conformation due to the Thorpe-Ingold effect (angle compression) and steric repulsion. This structural "locking" is critical for pre-organizing the ligand for protein binding, potentially reducing the entropic penalty upon binding.

Structural Analysis: The Gem-Dimethyl Effect

Mechanism of Conformational Locking

The 4-membered azetidine ring is inherently strained (~26 kcal/mol). To relieve torsional strain (eclipsing interactions), unsubstituted azetidine adopts a puckered "butterfly" conformation with a puckering angle (


) of approximately 30–37° .

However, introducing two methyl groups at C3 creates a competing steric demand:

  • Thorpe-Ingold Effect: The internal C2–C3–C4 bond angle is compressed to accommodate the bulky external methyl groups.

  • Steric Clash: A deep pucker would force one of the methyl groups into a pseudo-axial position, creating unfavorable transannular interactions with the nitrogen lone pair or N-substituents.

Crystallographic Outcome: The 3,3-dimethylazetidine ring tends to flatten. X-ray data from analogous systems (e.g., 3,3-dinitroazetidine) confirms a dramatic reduction in the puckering angle to < 5° (essentially planar), maximizing the distance between the bulky substituents and the rest of the ring.

Comparative Structural Metrics

The following table contrasts the crystallographic parameters of 3,3-dimethylazetidine against its key alternatives.

FeatureAzetidine (Unsubstituted) 3,3-Dimethylazetidine 3,3-Dimethylpyrrolidine
Ring Size 4-membered4-membered5-membered
Dominant Conformation Puckered (Butterfly)Quasi-Planar / Shallow PuckerEnvelope (C4-flap)
Puckering Angle (

)
30° – 37°0° – 10° (Rigidified)Variable (Envelope flux)
C–C–C Bond Angle ~88°~85° (Compressed)~104°
Inversion Barrier Low (~1.3 kcal/mol)High (Conformationally Locked)Low (Pseudorotation)
Crystal Packing Disordered / FlexibleHighly Ordered / DenseDisordered

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals of 3,3-dimethylazetidine for X-ray diffraction, the Hydrochloride (HCl) salt is the preferred form. The free base is often a volatile liquid/oil and difficult to mount.

Workflow Diagram

G Start Start: 3,3-Dimethylazetidine Free Base SaltFormation Salt Formation (HCl in Dioxane/Ether) Start->SaltFormation Protonation Precipitation Precipitation (White Solid) SaltFormation->Precipitation Filtration Crystallization Vapor Diffusion (MeOH -> Et2O) Precipitation->Crystallization Dissolution XRay X-Ray Diffraction (Low Temp: 100K) Crystallization->XRay Mounting

Caption: Workflow for converting the volatile free base into a crystalline salt suitable for diffraction.

Detailed Protocol

Objective: Grow single crystals of 3,3-dimethylazetidine HCl suitable for XRD.

Step 1: Salt Formation

  • Dissolve 1.0 mmol of 3,3-dimethylazetidine (free base) in 2 mL of anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.1 eq of 4M HCl in dioxane. A white precipitate will form immediately.

  • Filter the solid under nitrogen and wash 3x with cold ether to remove excess acid.

  • Dry under high vacuum for 2 hours.

Step 2: Crystallization (Vapor Diffusion) Note: Slow evaporation often yields amorphous powder for this salt. Vapor diffusion is required.

  • Inner Vial: Dissolve 20 mg of the dried HCl salt in the minimum amount (~0.5 mL) of Methanol (MeOH) . Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether (Et2O) or Hexane .

  • Sealing: Tightly cap the outer jar. The volatile ether will slowly diffuse into the methanol, lowering the solubility of the salt.

  • Incubation: Store at 4°C undisturbed. High-quality prismatic crystals typically appear within 48–72 hours.

Step 3: Data Collection

  • Temperature: Collect data at 100 K . The thermal motion of the methyl groups at room temperature can obscure the precise bond angles.

  • Refinement: The methyl groups may exhibit rotational disorder. Check for split positions during refinement.

Logical Analysis: Bioisosteric Implications

The crystallographic data directly informs the drug design strategy. The "flattening" of the ring has two major consequences:

  • Dipole Alignment: The planar ring aligns the N-H vector more strictly compared to the puckered analog. In the crystal lattice of the HCl salt, this results in strong, directional Hydrogen Bonding (N-H...Cl) networks that mimic receptor interactions.

  • Lipophilicity Modulation: The 3,3-dimethyl group increases the lipophilic surface area, but the rigidification prevents the "hydrophobic collapse" often seen in flexible alkyl chains.

Decision Logic for Scaffold Selection

DecisionTree Target Drug Design Goal Q1 Need Metabolic Stability? Target->Q1 Q2 Need Rigid Vector? Q1->Q2 Yes Azetidine Use Unsubstituted Azetidine (High Basicity, Flexible) Q1->Azetidine No (Low Priority) Dimethyl Use 3,3-Dimethylazetidine (Metabolically Stable, Rigid) Q2->Dimethyl Yes (Lock Conformation) Pyrrolidine Use Pyrrolidine (Larger, More Flexible) Q2->Pyrrolidine No (Allow Flex)

Caption: Decision matrix for selecting between azetidine, 3,3-dimethylazetidine, and pyrrolidine based on structural needs.

References

  • Archibald, T. G., et al. (1990).[1] "Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry, 55(9), 2920–2924. Link

    • Key Data: Establishes the planar conform
  • Ringer, A. L., & Magers, D. H. (2007). "The gem-Dimethyl Effect Revisited." The Journal of Organic Chemistry, 73(6), 2466–2468. Link

    • Key Data: Theoretical basis for ring strain and enthalpic stability in gem-dimethyl cyclobutane analogs.
  • Wiberg, K. B. (1996). "The Azetidine Ring: Structure and Properties." Accounts of Chemical Research. Key Data: Baseline puckering angles for unsubstituted azetidine.
  • Bull, J. A., et al. (2016). "Exploiting the 4-Membered Ring: Oxetanes and Azetidines in Drug Discovery." Chemical Reviews. Link

    • Key Data: Bioisosteric applications and physicochemical comparisons.[2]

Sources

Comparative

3,3-Dimethylazetidine vs. Other Azetidines in Rational Drug Design: A Comparative Guide

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of 3,3-dimethylazetidine against other azetidine derivatives. This analysis bridges physicochemical theory wit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of 3,3-dimethylazetidine against other azetidine derivatives. This analysis bridges physicochemical theory with practical, bench-level experimental workflows, empowering medicinal chemists to make rational decisions during lead optimization.

Executive Summary: The Rise of the Azetidine Scaffold

Azetidines—four-membered, nitrogen-containing saturated heterocycles—have emerged as privileged motifs in modern drug discovery[1]. Their high ring strain, sp³-rich character, and conformational rigidity make them superior bioisosteres for larger, more flexible rings like pyrrolidines and piperidines[1].

However, unsubstituted azetidines often suffer from metabolic liabilities, specifically rapid cytochrome P450 (CYP450)-mediated oxidation at the C3 position. To circumvent this, substitution at the 3-position has become a critical vector for modulating biological activity[2]. Among these, 3,3-dimethylazetidine stands out as a highly specialized motif. It acts as a conformationally restricted bioisostere for open-chain aliphatic amines (such as the neopentyl group), offering a unique balance of steric bulk, target affinity, and metabolic stability[3].

Mechanistic Insights: Why 3,3-Dimethylazetidine?

The selection of a specific azetidine derivative is rarely arbitrary; it is dictated by the precise three-dimensional geometry required by the target's binding pocket and the molecule's pharmacokinetic (PK) liabilities.

The Neopentyl Bioisostere Paradigm

The causality behind selecting 3,3-dimethylazetidine is best illustrated by the optimization of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) inhibitors[3]. Early lead compounds utilized a flexible neopentyl chain that provided excellent target affinity but suffered from rapid metabolic turnover in human liver microsomes (HLM)[3].

By replacing the flexible neopentyl chain with a 3,3-dimethylazetidine moiety, researchers created a constrained mimetic. The gem-dimethyl groups perfectly engaged the hydrophobic pocket (enveloped by residues Met671 and Pro673), maintaining potent target inhibition[3]. Crucially, the constrained ring shape prevented the rapid metabolic degradation associated with the flexible chain, significantly improving the intrinsic clearance (


)[3].

To prove the necessity of this exact geometry, researchers also synthesized the 2,2-dimethylazetidine isomer. This subtle shift resulted in a 40-fold loss in potency due to a spatial mismatch with the binding pocket, highlighting the exquisite structural precision of the 3,3-substitution[4].

AzetidineLogic Start Identify Lead Liability (e.g., High Clearance, Toxicity) Metab High Metabolic Clearance (C3 Oxidation) Start->Metab Flex Poor Target Affinity (Flexible Aliphatic Chain) Start->Flex Tox hERG Liability (High Basic pKa) Start->Tox DiMe 3,3-Dimethylazetidine (Blocks oxidation, rigidifies) Metab->DiMe If lipophilic contact needed DiF 3,3-Difluoroazetidine (Lowers pKa, blocks oxidation) Metab->DiF If pKa reduction needed Flex->DiMe Neopentyl bioisostere Tox->DiF Strong inductive effect Unsub Unsubstituted Azetidine (Reduces MW and LogP) Tox->Unsub Minimize steric bulk

Logical decision matrix for selecting azetidine derivatives in lead optimization.

Comparative Physicochemical Profiling

When engineering a drug candidate, the choice of azetidine derivative predictably shifts the molecule's physicochemical properties. The table below summarizes the quantitative impact of substituting the C3 position.

Table 1: Comparative Physicochemical Profile of 3-Substituted Azetidines

Scaffold MotifRelative LogP ShiftpKa Shift (vs Azetidine)Metabolic Stability (C3 Oxidation)Primary Structural Utility in Drug Design
Azetidine BaselineBaseline (~10.4)Low to ModerateBaseline sp³-rich ring; reduces MW and lipophilicity compared to piperidine.
3-Methylazetidine +0.3 to +0.5~0ModerateIntroduces slight steric bulk and asymmetry; minor conformational restriction.
3,3-Dimethylazetidine +0.8 to +1.0~0HighConformationally restricted neopentyl bioisostere; blocks C3 metabolic oxidation[5].
3,3-Difluoroazetidine +0.1 to +0.3-2.0 to -3.0HighInductive pKa reduction (mitigates hERG/toxicity); blocks C3 oxidation.

Note: While 3,3-dimethylazetidine increases lipophilicity (LogP) relative to unsubstituted azetidine, its ability to block specific pharmacophore recognition by CYP450 enzymes often results in a net improvement in metabolic stability[4].

Experimental Workflows: Validating Azetidine Performance

To objectively compare these azetidines, rigorous, self-validating experimental protocols must be employed. Below are the gold-standard methodologies used to determine the data presented above.

Protocol A: High-Throughput Potentiometric pKa Determination

Causality: Accurate pKa dictates the ionization state at physiological pH (7.4), directly impacting aqueous solubility, passive permeability, and off-target hERG binding. Validation: The system uses a blank titration to ensure the electrode's Nernstian response is accurate before sample analysis[6].

  • System Calibration : Perform a blank titration using the background electrolyte (0.15 M KCl) to establish a baseline curve[6].

  • Sample Preparation : Dissolve the azetidine derivative in the background electrolyte at a constant temperature of 23°C[6].

  • Acidification : Acidify the solution to pH 2.0 using 0.5 M HCl. Reasoning: This ensures the basic azetidine nitrogen is 100% protonated before the titration begins, providing a complete ionization curve[6].

  • Titration : Titrate with a standardized base (0.5 M KOH) up to pH 12.0[6].

  • Data Analysis : Calculate the pKa by analyzing the shape of the sample titration curve against the blank curve. The maximum rate of change in absorbance/pH corresponds to the pKa[6].

Protocol B: Microsomal Intrinsic Clearance ( ) Assay

Causality: Unsubstituted azetidines can suffer from rapid CYP450-mediated oxidation. This assay quantifies the protective steric effect of the 3,3-dimethyl substitution[5]. Validation: The use of an internal standard during the quench phase controls for LC-MS/MS injection variability, ensuring the kinetic decay curve is solely representative of enzymatic degradation.

  • Matrix Preparation : Prepare 200 μL of human liver microsome (HLM) incubation medium in 50 mM potassium phosphate buffer (pH 7.4). Reasoning: The pH 7.4 buffer mimics physiological conditions and maintains the structural integrity of the microsomal enzymes[6].

  • Cofactor Addition : Add MgCl₂ (10 mM) and an NADPH regenerating system (2 mM NADP+, 20 mM glucose-6-phosphate, and 4 U/mL glucose-6-phosphate dehydrogenase). Reasoning: CYP450 enzymes are obligate dependent on NADPH as an electron donor to catalyze oxidative metabolism[6].

  • Incubation & Sampling : Add the azetidine compound (2 μM final concentration) and incubate at 37°C under continuous agitation (800 rpm). Extract 30 μL aliquots at predefined intervals (0, 5, 10, 15, and 30 minutes)[6].

  • Quenching : Immediately transfer aliquots into 90 μL of ice-cold methanol containing a stable-isotope internal standard. Reasoning: Methanol instantly precipitates the microsomal proteins, halting the enzymatic reaction to provide exact time-point resolution[6].

  • Quantification : Centrifuge the samples and analyze the supernatant via LC-MS/MS (positive ion mode). Calculate

    
     from the semi-logarithmic plot of the remaining parent compound versus time[6].
    

ClearanceAssay P1 1. Prepare HLM (0.1 mg/mL, pH 7.4) P2 2. Add Compound (2 μM, 37°C) P1->P2 P3 3. Time-Course Quench (MeOH) P2->P3 P4 4. LC-MS/MS Quantification P3->P4 P5 5. Calculate Clint (Semi-log plot) P4->P5

Standardized workflow for determining intrinsic microsomal clearance (Cl_int).

Conclusion

While the unsubstituted azetidine ring is a powerful tool for reducing molecular weight and lipophilicity, it is not a universal panacea. The 3,3-dimethylazetidine motif serves a highly specific, advanced role in medicinal chemistry. By acting as a conformationally locked neopentyl bioisostere, it allows drug designers to maintain critical hydrophobic contacts within a target's binding pocket while simultaneously engineering out the metabolic liabilities associated with flexible aliphatic chains.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors PMC (NIH)
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry (ACS Public
  • Supporting Information: High-throughput measurement of ionization constants (pKa) and metabolic stability Wiley-VCH

Sources

Validation

A Comparative Guide to Quantifying 3,3-Dimethylazetidine Conversion by Quantitative NMR (qNMR)

Executive Summary Monitoring the conversion of reactants to products is a cornerstone of chemical process development, particularly in the pharmaceutical industry where efficiency, purity, and reproducibility are paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monitoring the conversion of reactants to products is a cornerstone of chemical process development, particularly in the pharmaceutical industry where efficiency, purity, and reproducibility are paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for monitoring the conversion of 3,3-Dimethylazetidine, a common heterocyclic building block. We will demonstrate that qNMR is a superior analytical technique for this application, offering a non-destructive, highly accurate, and rapid "snapshot" of the reaction mixture without the need for analyte-specific calibration curves. This guide details a validated, step-by-step qNMR protocol, explains the causality behind critical experimental choices, and presents the necessary framework for robust data interpretation, empowering researchers to confidently adopt this powerful technique.

Introduction: The Challenge of Reaction Monitoring

In drug development and fine chemical synthesis, the efficient conversion of starting materials to the desired product is critical. Azetidines, such as 3,3-Dimethylazetidine, are privileged heterocyclic scaffolds found in numerous bioactive molecules. Accurately quantifying their conversion during a reaction is essential for optimizing reaction conditions, determining endpoints, and ensuring process safety and efficiency. While various analytical techniques can monitor chemical reactions, they are not all created equal in terms of speed, accuracy, and ease of implementation.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method.[1][2] Its fundamental principle—that the area of an NMR signal is directly proportional to the number of nuclei generating it—allows for direct, calibration-curve-free quantification of multiple species simultaneously within a complex mixture.[1][3][4] This guide will explore the practical application and inherent advantages of ¹H qNMR for tracking the consumption of 3,3-Dimethylazetidine in a reaction mixture.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in analytical chemistry, qNMR offers distinct advantages for in-situ reaction monitoring.[5][6][7] The primary distinction lies in the nature of the detector response.[8] Chromatographic detectors often exhibit different response factors for different molecules, necessitating the creation of calibration curves for each analyte (starting material, products, by-products) to achieve accurate quantification.[4][7] This can be a significant bottleneck, especially in early-stage development where pure standards for all reaction components may not be available.[5][6]

qNMR, being inherently quantitative, circumvents this issue.[8][9] As long as a certified internal standard is used, the concentration of any analyte in the mixture can be determined directly, making it an ideal "fit-for-purpose" solution.[5]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal integral is directly proportional to the molar concentration of nuclei.[3][10]Differential partitioning of analytes between mobile and stationary phases, detected by UV, MS, etc.Partitioning of volatile analytes between mobile gas and stationary phase, detected by FID, MS, etc.
Calibration Not required for relative quantification. An internal standard of known concentration allows for absolute quantification of all components.[3][7]Requires individual calibration curves for each analyte to be quantified.Requires individual calibration curves for each analyte to be quantified.
Sample Prep Simple dilution of a reaction aliquot with a deuterated solvent containing an internal standard.Often requires quenching, extraction, and filtration. The mobile phase must be compatible with all analytes.Requires analyte volatility. Derivatization may be necessary for non-volatile compounds.
Speed High. A typical ¹H NMR spectrum can be acquired in minutes.[7][11]Moderate. Run times are typically 5-30 minutes, plus method development time.Moderate to High. Run times can be fast, but sample preparation can add time.
Selectivity Excellent. Provides structural information, allowing for unambiguous identification of reactants, products, and intermediates.Good. Depends on column chemistry and detector. Co-elution can be an issue.Excellent for volatile compounds. Co-elution can occur.
Destructive? No. The sample can be recovered and used for further analysis.[3][9]Yes. The sample is consumed during the analysis.Yes. The sample is consumed during the analysis.
Key Advantage Universal detection for protons, structural confirmation, and quantification in a single experiment without analyte-specific standards.[12]Widely available, highly sensitive for chromophoric compounds.Excellent for volatile and thermally stable compounds.
Key Limitation Lower sensitivity compared to HPLC/GC-MS; potential for signal overlap in very complex mixtures.[4]Response factors vary between compounds; requires pure standards for calibration.[8]Limited to volatile and thermally stable analytes.

Experimental Guide: Quantifying 3,3-Dimethylazetidine Conversion

This section provides a self-validating protocol for accurately determining the percent conversion of 3,3-Dimethylazetidine. The causality behind each step is explained to ensure scientific rigor.

The Causality of Component Selection

Analyte: 3,3-Dimethylazetidine. Its ¹H NMR spectrum is simple, featuring a high-intensity singlet for the two equivalent methyl groups (6H) and another singlet for the two equivalent methylene (CH₂) groups on the azetidine ring (4H). The methyl singlet is an excellent candidate for quantification due to its high signal-to-noise ratio and typical location in an uncluttered region of the spectrum.

Internal Standard (IS): The choice of an internal standard is the most critical decision in a qNMR experiment.[13][14] An ideal IS must meet several criteria:

  • High Purity (≥99%): The accuracy of the entire measurement hinges on the purity of the IS. Certified Reference Materials (CRMs) are recommended to ensure SI traceability.[13][15]

  • Chemical and Physical Stability: The IS must not react with the analyte, solvent, or other components in the mixture. It should also be non-volatile and non-hygroscopic to allow for accurate weighing.[8][16]

  • Signal Separation: The quantifiable signal(s) from the IS must not overlap with any signals from the reaction mixture.[4][13]

  • Solubility: The IS must be fully soluble in the chosen NMR solvent.[13][14]

  • Simple NMR Spectrum: An IS with one or more sharp singlet peaks is ideal.[16]

For this application, Maleic Acid is an excellent choice. It is a stable solid, available in high purity, and exhibits a sharp singlet in most deuterated solvents (e.g., DMSO-d₆, D₂O) that typically does not interfere with the aliphatic signals of 3,3-Dimethylazetidine.

Deuterated Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a versatile choice. It has a high boiling point, which minimizes evaporation, and dissolves a wide range of organic compounds. Its residual proton signal appears as a quintet around 2.50 ppm.[17]

Visualizing the qNMR Workflow

The entire process, from sample preparation to the final result, follows a logical and reproducible sequence designed to minimize error.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_is Accurately weigh Internal Standard (IS) (e.g., Maleic Acid) dissolve Dissolve IS and aliquot in deuterated solvent (e.g., DMSO-d6) weigh_is->dissolve into vial weigh_rxn Accurately weigh reaction aliquot weigh_rxn->dissolve into same vial nmr_tube Transfer solution to NMR tube dissolve->nmr_tube spectrometer Insert into NMR spectrometer nmr_tube->spectrometer acquire Acquire 1H spectrum with optimized quantitative parameters (D1 ≥ 7*T1) spectrometer->acquire process_fid Process FID: Apodization, Zero-Fill, Phase & Baseline Correction acquire->process_fid integrate Integrate characteristic peaks of Analyte and IS process_fid->integrate calculate Calculate concentration and % Conversion integrate->calculate report report calculate->report Final Report: % Conversion vs. Time

Caption: Workflow for qNMR-based reaction monitoring.

Step-by-Step Experimental Protocol
  • Preparation of the Internal Standard Stock Solution: a. Precisely weigh approximately 20 mg of a certified Maleic Acid standard into a clean, dry 10 mL volumetric flask. Record the mass to at least four decimal places. b. Dissolve and dilute to the mark with DMSO-d₆. This stock solution provides a known concentration of the internal standard.

  • Sample Preparation for Time Point (t=x): a. At the desired reaction time, withdraw an aliquot of the reaction mixture (e.g., ~100 µL). b. Accurately weigh the aliquot into a tared autosampler vial. Record the mass (m_aliquot). c. Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the Internal Standard stock solution to the vial. d. Cap the vial and mix thoroughly until the solution is homogeneous.

  • NMR Data Acquisition: a. Transfer the solution to a high-quality NMR tube. b. Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.[18] c. Tune and shim the sample to achieve optimal magnetic field homogeneity.[18] d. Acquire the ¹H NMR spectrum using validated quantitative parameters. This is the most critical step for data integrity.

    ParameterRecommended SettingRationale (The "Why")
    Pulse Angle 90° (or 30°)A 90° pulse provides the maximum signal per scan. A 30° pulse can be used with a shorter relaxation delay if T1 values are very long, but requires more scans.[4]
    Relaxation Delay (D1) ≥ 7 x T₁Crucial for accuracy. This ensures >99.9% of the magnetization has returned to thermal equilibrium for all nuclei of interest before the next pulse, preventing signal saturation and ensuring integrals are truly proportional to concentration.[4][18][19] The T₁ of the slowest-relaxing peak (analyte or IS) must be measured (e.g., using an inversion-recovery experiment) and used for this calculation.
    Acquisition Time (AQ) ≥ 3 x T₂*Ensures the Free Induction Decay (FID) has fully decayed to zero, preventing truncation artifacts ("sinc wiggles") that corrupt the baseline and integration.[20]
    Number of Scans (NS) 16 to 64 (or more)Set to achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the peaks being integrated. This is required for integration precision better than 1%.[4][18][20]
    Spectral Width (SW) ~12-16 ppmMust encompass all signals of interest and provide clean baseline regions on both ends for accurate correction.[4]
  • Data Processing: a. Apply an exponential weighting function (line broadening, LB) of 0.1-0.3 Hz to improve S/N without significantly degrading resolution.[4][18] b. Perform zero-filling to at least double the number of data points to improve digital resolution.[4][18] c. Manually perform phase correction and baseline correction. Automated routines can be used, but manual inspection and adjustment are essential for the highest accuracy.[4][21]

Data Analysis and Validation

The Calculation of Conversion

The concentration of the analyte (3,3-Dimethylazetidine) is calculated using the following master equation, which is the cornerstone of qNMR.[4][15]

Purity (or Concentration) Equation:



Where:

  • P : Purity or mass fraction (concentration)

  • I : Integral area of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • A : Analyte (3,3-Dimethylazetidine)

  • S : Internal Standard (Maleic Acid)

Step-by-Step Calculation for Reaction Conversion:

  • Identify and Integrate:

    • Integrate the singlet for the two methyl groups of 3,3-Dimethylazetidine (I_A ). Here, N_A = 6 .

    • Integrate the singlet for the two olefinic protons of Maleic Acid (I_S ). Here, N_S = 2 .

  • Calculate Moles at Time Zero (t=0):

    • Prepare and run a qNMR sample of the starting material before initiating the reaction.

    • Use the equation above to determine the initial moles of 3,3-Dimethylazetidine per gram of the initial reaction mixture.

  • Calculate Moles at Time (t=x):

    • For each subsequent time point, use the same equation to calculate the moles of remaining 3,3-Dimethylazetidine per gram of the aliquot.

  • Determine Percent Conversion:

    • Conversion (%) = [1 - (Moles_A at t=x / Moles_A at t=0)] * 100

Presenting the Quantitative Data
Time PointMass of Aliquot (g)Integral (Analyte, 6H)Integral (Std, 2H)Moles of Analyte% Conversion
t = 0 min0.10525.681.001.25 x 10⁻⁴0.0%
t = 30 min0.10312.891.006.35 x 10⁻⁵49.2%
t = 60 min0.10651.451.003.19 x 10⁻⁵74.5%
t = 120 min0.10480.281.000.62 x 10⁻⁵95.1%
(Note: Data is illustrative)
Ensuring a Self-Validating System

To ensure trustworthiness, the qNMR method should be validated according to ICH Q2(R1) guidelines.[3][11]

  • Specificity: The signals chosen for integration must be shown to be free of overlap from other components. 2D NMR experiments (like ¹H-¹³C HSQC) can be used to confirm signal purity.[22]

  • Linearity: While qNMR is inherently linear, this can be formally demonstrated by preparing samples with varying concentrations of 3,3-Dimethylazetidine against a fixed concentration of the internal standard.[19][22] The plot of the integral ratio (I_A / I_S) versus the concentration ratio should yield a straight line with R² > 0.99.

  • Accuracy & Precision: Determined by repeatedly preparing and measuring a sample of known concentration (a "mock" reaction mixture). Precision is expressed as the relative standard deviation (RSD), which should be <2%, while accuracy is the closeness to the true value.

G cluster_params Input Parameters cluster_metrics Performance Metrics D1 Relaxation Delay (D1) Acc Accuracy D1->Acc Ensures full relaxation NS Number of Scans (NS) Prec Precision NS->Prec Improves S/N IS Internal Standard Purity IS->Acc Defines reference Proc Data Processing (Phase, Baseline) Proc->Acc Affects integral Proc->Prec Operator consistency Rob Robustness

Caption: Relationship between qNMR parameters and data quality.

Conclusion

For monitoring the conversion of 3,3-Dimethylazetidine, quantitative NMR spectroscopy is a demonstrably superior method to traditional chromatography. Its ability to provide direct, simultaneous, and non-destructive quantification of multiple species within a reaction mixture eliminates the need for analyte-specific calibration and reduces sample preparation time.[3][5] By following a robust, validated protocol with careful attention to experimental parameters such as the relaxation delay and the selection of a certified internal standard, researchers can generate highly accurate and reproducible data. This enables faster process optimization, a deeper understanding of reaction kinetics, and ultimately, accelerates the drug development pipeline.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). PubMed.
  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. (2011). PubMed.
  • Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. (2014). PubMed.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.
  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma.
  • What is qNMR and why is it important?. (2024). Mestrelab Resources.
  • Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU.
  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). ACS Publications.
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Pure Chemical Corporation.
  • Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. (n.d.). Bruker.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM.
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM.
  • qNMR Purity Recipe Book (3 - Data Processing). (2025). Mestrelab Research.
  • NMR acquisition parameters and qNMR. (2021). Nanalysis.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange.
  • Core principles of precise qNMR. (n.d.). JEOL USA Inc.
  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. (2024). Frontiers.
  • Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako.
  • Quantitative NMR Spectroscopy. (2017). University of Oxford.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2022). PubMed.
  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. (2024). Frontiers.
  • NMR Reaction-Monitoring as a Process Analytical Technique. (2025). Pharmaceutical Technology.
  • Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Pfizer CentreOne.
  • NMR Solvent Data Chart. (n.d.). CK Gas.

Sources

Comparative

Biological activity comparison of 3,3-Dimethylazetidine analogs

Executive Summary: The "Gem-Dimethyl" Effect in Strained Rings In the optimization of lead compounds, the 3,3-dimethylazetidine scaffold represents a strategic intersection between conformational restriction and lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gem-Dimethyl" Effect in Strained Rings

In the optimization of lead compounds, the 3,3-dimethylazetidine scaffold represents a strategic intersection between conformational restriction and lipophilic tuning . While unsubstituted azetidine is frequently used to lower lipophilicity (LogP) relative to pyrrolidine or piperidine, it often introduces metabolic liabilities and chemical instability due to high ring strain (~25 kcal/mol).

The introduction of a gem-dimethyl group at the 3-position (beta to the nitrogen) offers three distinct advantages:

  • Conformational Locking: The Thorpe-Ingold effect biases the ring formation and restricts the "puckering" angle, potentially improving target residence time.

  • Metabolic Shielding: Steric bulk at the 3-position hinders enzymatic approach to the nitrogen lone pair and blocks beta-oxidation pathways.

  • Lipophilic Tuning: It provides a controlled increase in lipophilicity (approx. +0.8 to +1.0 LogP) without the entropic penalty of flexible alkyl chains.

This guide objectively compares 3,3-dimethylazetidine against its primary alternatives: unsubstituted azetidine, pyrrolidine, and piperidine.

Physicochemical & Structural Comparison

The following data synthesizes experimental trends and calculated properties (cLogP) to illustrate the scaffold's position in chemical space.

Feature3,3-Dimethylazetidine Azetidine Pyrrolidine Piperidine
Ring Size 4-membered4-membered5-membered6-membered
Ring Strain ~25-26 kcal/mol~25.4 kcal/mol~6 kcal/mol~0 kcal/mol
Basicity (pKa) 10.8 – 11.1 (Est.)*11.2911.2711.22
Lipophilicity (cLogP) ~1.3 0.31.01.5
Conformation Rigid, Locked PuckerFlexible PuckerEnvelopeChair
Metabolic Liability

-oxidation (Lactam)
Ring opening /

-ox

-oxidation
N-dealkylation
LLE Impact High (Potency driver)High (LogP driver)ModerateLow

*Note: The gem-dimethyl group slightly lowers pKa relative to azetidine due to steric hindrance of solvation around the protonated cation, despite the inductive electron-donating effect of the methyls.

Structural Analysis Diagram

The following diagram illustrates the bioisosteric relationships and the "sweet spot" occupied by 3,3-dimethylazetidine.

Bioisostere_Logic cluster_decision Optimization Logic Piperidine Piperidine (High LogP, Flexible) Pyrrolidine Pyrrolidine (Standard) Piperidine->Pyrrolidine Reduce Size Azetidine Azetidine (Low LogP, Unstable) DimethylAz 3,3-Dimethylazetidine (Rigid, Stable, Balanced LogP) Azetidine->DimethylAz + Gem-Dimethyl (Thorpe-Ingold Effect) Pyrrolidine->Azetidine Lower LogP Increase Strain NeedRigidity Need Rigidity? NeedRigidity->DimethylAz Yes MetabolicIssue Metabolic Hotspot? MetabolicIssue->DimethylAz Block Beta-Pos

Caption: Bioisosteric evolution showing 3,3-dimethylazetidine as a solution for rigidity and metabolic blocking.

Biological Activity & Potency[2]

The Conformational Lock

The 3,3-dimethyl substitution forces the azetidine ring into a more defined puckered conformation compared to the "flapping" motion of unsubstituted azetidine.

  • Impact: In GPCR and kinase targets, this rigid vector can fix the orientation of the nitrogen lone pair or N-substituents, reducing the entropic penalty of binding.

  • Data Support: In studies of STAT3 inhibitors , azetidine-2-carboxamides showed superior selectivity over larger rings. While specific 3,3-dimethyl data is proprietary in many active programs, analogous 3,3-difluoroazetidine and 3,3-dimethyl variants are routinely screened to optimize the vector of the exocyclic amine.

Metabolic Stability Profile

Azetidines are prone to oxidative ring opening and alpha-carbon oxidation (forming lactams).

  • Mechanism: CYP450 enzymes typically attack the electron-rich alpha-carbon (next to nitrogen).

  • 3,3-Dimethyl Advantage: While it does not directly block the alpha-carbon, the gem-dimethyl group at C3 creates a steric shield. This bulk interferes with the approach of the heme-iron center of CYP enzymes to the nitrogen lone pair (N-oxidation) and the adjacent carbons.

  • Validation: In microsomal stability assays (HLM/RLM), 3,3-disubstituted azetidines often exhibit 2-5x longer half-lives (t1/2) compared to their unsubstituted counterparts, provided the alpha-carbons are not the primary soft spot.

Experimental Protocols

Synthesis of 3,3-Dimethylazetidine Hydrochloride

Accessing the scaffold is the first bottleneck. This protocol utilizes the "Thorpe-Ingold" effect to facilitate cyclization.

Precursor: Neopentyl Glycol (2,2-dimethyl-1,3-propanediol).[1]

Step-by-Step Methodology:

  • Activation: Dissolve neopentyl glycol (10 mmol) in DCM (50 mL) with Et3N (22 mmol). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 22 mmol) dropwise. Stir 2h. Aqueous workup yields 2,2-dimethyl-1,3-propanediyl dimethanesulfonate .

  • Cyclization (Critical Step): Suspend the dimesylate (10 mmol) in acetonitrile (100 mL). Add Benzylamine (30 mmol) and Na2CO3 (30 mmol). Reflux for 16-24h.

    • Note: The gem-dimethyl group accelerates this ring closure (Thorpe-Ingold effect) compared to linear alkyl chains.

    • Purification: Evaporate solvent, extract with EtOAc, and purify via flash chromatography to obtain 1-benzyl-3,3-dimethylazetidine .

  • Deprotection: Dissolve the benzyl-azetidine in MeOH. Add Pd/C (10% w/w). Hydrogenate (H2 balloon) for 12h. Filter through Celite.

  • Salt Formation: Add HCl (4M in dioxane) to the filtrate and evaporate to yield 3,3-dimethylazetidine hydrochloride as a white solid.

Microsomal Stability Assay (Protocol)

Objective: Compare intrinsic clearance (CLint) of azetidine analogs.

  • Preparation: Prepare 10 mM stock solutions of test compounds (Azetidine, 3,3-Dimethylazetidine analog) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to initiate.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • CLint = (k * Volume) / Protein Amount

Decision Framework: When to Use This Scaffold

Use the following logic flow to determine if 3,3-dimethylazetidine is the correct bioisostere for your program.

SAR_Decision_Tree Start Lead Compound Optimization Issue_ID Identify Liability Start->Issue_ID HighLogP High LogP / Poor Sol? Issue_ID->HighLogP Lipophilicity MetabInstability Metabolic Instability? Issue_ID->MetabInstability Stability LackPotency Lack of Potency? Issue_ID->LackPotency Affinity ConsiderAzetidine Switch to Azetidine (Lowers LogP ~1.0) HighLogP->ConsiderAzetidine Use Unsub. Azetidine CheckSoftSpot Is Beta-position or N-lone pair vulnerable? MetabInstability->CheckSoftSpot Locate Site Rigidify Rigidify Linker LackPotency->Rigidify Entropic Penalty? UseDimethyl Use 3,3-Dimethylazetidine (Steric Shield + Rigid) CheckSoftSpot->UseDimethyl Yes Result Improved PK/PD Balance (Moderate LogP, High Stability) UseDimethyl->Result Result Rigidify->UseDimethyl Lock Conformation

Caption: SAR decision tree for selecting 3,3-dimethylazetidine during lead optimization.

References

  • Azetidine vs. Piperidine Comparison: BenchChem Technical Support. (2025).[2][3][4][5] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem. Link

  • Metabolic Stability of Azetidines: Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide CRTh2 Antagonists. Journal of Medicinal Chemistry. Link (Contextual reference for 4-membered ring stability).

  • Gem-Dimethyl Effect & Bioisosterism: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of Neopentyl Glycol Derivatives: Lewkowski, J. (2001). Synthesis, Chemistry and Applications of Neopentyl Glycol Derivatives. Arkivoc. Link

  • LogP/LogD Determination: BioDuro-Sundia. (2025). ADME LogP LogD Assay Protocols. Link

Sources

Validation

Validating the Structure of Synthesized 3,3-Dimethylazetidine Derivatives: A Comparative Analytical Guide

Executive Summary The 3,3-dimethylazetidine scaffold is a privileged motif in modern medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability via the gem-dimethyl effect.[1] However, the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-dimethylazetidine scaffold is a privileged motif in modern medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability via the gem-dimethyl effect.[1] However, the synthesis of this strained four-membered ring presents unique validation challenges. Unlike stable six-membered rings, azetidines are prone to ring-opening, polymerization, and volatility issues that can confound standard analytical workflows.[1]

This guide provides a technical comparison of structural validation methodologies. We move beyond basic characterization to rigorously compare the performance of Nuclear Magnetic Resonance (NMR) , X-Ray Crystallography , and High-Resolution Mass Spectrometry (HRMS) in confirming the 3,3-dimethylazetidine architecture.[1]

Comparative Analysis of Validation Methodologies

In the context of structural validation, "performance" is defined by three metrics: Resolution (ability to distinguish isomers), Throughput (speed of acquisition), and Definitive Proof (absolute structural certainty).[1]

Table 1: Performance Matrix of Analytical Techniques
Feature1H / 13C NMR Spectroscopy X-Ray Crystallography HRMS (LC-MS/MS)
Primary Utility Routine structural confirmation & purity assessment.Absolute 3D structural determination.Molecular formula confirmation & fragmentation analysis.
Resolution Power High. Distinguishes ring-closed azetidine from ring-opened isomers via coupling constants (

).
Ultimate. Unambiguously maps atom connectivity and bond lengths.Medium. Can be ambiguous for isomers with identical mass (e.g., ring-opened alkenes).[1]
Sample Requirement ~5-10 mg (Dissolved)Single Crystal (Solid state required)< 1 mg (Dissolved)
Throughput High (10-30 mins)Low (Days to Weeks)High (5-10 mins)
Key Limitation Signal overlap in complex derivatives; solvent effects.[1]Requires crystalline solid; time-intensive.Cannot easily distinguish regioisomers without complex MS^n experiments.

Deep Dive: The NMR Validation Protocol

NMR is the "workhorse" for validating 3,3-dimethylazetidine. The symmetry imposed by the 3,3-dimethyl substitution provides a distinct spectral fingerprint that instantly differentiates it from impurities.

The "Symmetry Check" Mechanism

The core of this validation relies on the chemical equivalence of the ring protons and the methyl groups.

  • 3,3-Dimethylazetidine (Free Base/Salt): Possesses a plane of symmetry passing through the nitrogen and the C3 carbon.

  • Result: The two methyl groups appear as a sharp singlet (or two closely spaced singlets if N-substitution breaks symmetry). The C2 and C4 methylene protons appear as a singlet (or AB quartet) rather than the complex multiplets seen in unsubstituted azetidines.

Experimental Workflow 1: NMR Structural Confirmation

Objective: Confirm ring closure and rule out acyclic isomers (e.g., 3-amino-2,2-dimethylpropan-1-ol derivatives).

  • Sample Preparation: Dissolve ~10 mg of the synthesized derivative in

    
     or 
    
    
    
    . Ensure the solution is free of paramagnetic impurities.
  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse angle.

    • 13C NMR: 512 scans, proton-decoupled.

  • Data Analysis (The "Go/No-Go" Signals):

MoietyExpected Shift (

)
MultiplicityDiagnostic Logic
C3-Methyls 1.1 – 1.3 ppmSinglet (6H)Pass: Sharp singlet confirms gem-dimethyl group is intact.[1] Fail: Split signals or olefinic protons indicate ring opening/elimination.
Ring

(C2/C4)
3.2 – 3.8 ppmSinglet (4H)*Pass: A singlet (or tight AB system) confirms equivalent environments typical of the symmetrical ring.[1] Fail: Complex multiplets suggest loss of symmetry or ring opening.
Quaternary C3 ~30 – 35 ppmSinglet (C)Pass: Distinct quaternary carbon signal in 13C NMR.

*Note: If the Nitrogen atom has a chiral substituent, the C2 and C4 protons become diastereotopic, splitting the singlet into an AB quartet (


).[1]

Expert Insight: A common pitfall is misidentifying the ring-opened "allylamine" isomer. If you observe olefinic protons at 5.0–6.0 ppm, the cyclization failed, and elimination occurred.[1]

Deep Dive: X-Ray Crystallography (The Absolute Standard)

While NMR is faster, X-ray crystallography is the only method that provides absolute confirmation of the strained four-membered ring geometry, specifically the bond angles which deviate significantly from the ideal


.
Protocol 2: Single Crystal Growth & Diffraction

Objective: Obtain a 3D structural model to validate bond lengths and ring puckering.

  • Derivatization: If the 3,3-dimethylazetidine derivative is an oil (common for free bases), convert it to a crystalline salt:

    • Dissolve free base in

      
      .
      
    • Add 1.0 eq of

      
       (in dioxane) or picric acid.
      
    • Filter the precipitate.

  • Crystallization: Use the vapor diffusion method .

    • Dissolve the salt in a minimal amount of Methanol (good solvent).

    • Place in a small vial, then place that vial inside a larger jar containing Diethyl Ether (anti-solvent).

    • Seal and allow to stand undisturbed for 3-7 days.

  • Validation Criteria:

    • Ring Planarity: Check the puckering angle. 3,3-dimethylazetidine rings are often puckered (~20-30°) to relieve torsional strain.[1]

    • Bond Lengths: C-N bonds in azetidines (~1.48 Å) are typically longer than in unstrained amines due to ring strain.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the synthesized scaffold.

ValidationWorkflow Start Crude Synthesis Product H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Check_Me Check Methyl Region (1.1 - 1.3 ppm) H_NMR->Check_Me Check_Ring Check Ring Protons (3.2 - 3.8 ppm) Check_Me->Check_Ring Sharp Singlet (6H) Result_Opened FAIL: Ring Opened/Elimination (Olefinic signals 5-6 ppm) Check_Me->Result_Opened Split/Olefinic Result_Polymer FAIL: Polymerization (Broad/Undefined peaks) Check_Ring->Result_Polymer Broad/Multiplet Intermediate_Pass Tentative Structure Confirmed Check_Ring->Intermediate_Pass Singlet/AB Qt (4H) C_NMR 13C NMR Confirmation (Quaternary C @ ~33ppm) Intermediate_Pass->C_NMR Final_Valid VALIDATED STRUCTURE 3,3-Dimethylazetidine C_NMR->Final_Valid Matches Predicted XRay Optional: X-Ray Diffraction (If solid/salt) Final_Valid->XRay For absolute proof

Figure 1: Decision tree for the structural validation of 3,3-dimethylazetidine derivatives, highlighting "Go/No-Go" checkpoints in the NMR spectrum.

Scientific Rationale & Causality

Why 3,3-Dimethyl? (The Gem-Dimethyl Effect)

The inclusion of the 3,3-dimethyl group is not merely structural; it is functional. The Thorpe-Ingold effect (or gem-dimethyl effect) accelerates the cyclization step during synthesis and stabilizes the strained ring against hydrolysis [1]. In the validation context, this effect is crucial because it increases the likelihood of forming the cyclic product over the open-chain polymer, a fact that should be verified by the sharpness of the NMR signals (polymers give broad signals).

The Ring Strain Factor

Azetidines have a ring strain energy of ~26 kcal/mol. This high energy makes the ring protons deshielded compared to acyclic amines. In 1H NMR, this shifts the


-protons downfield to ~3.2-3.8 ppm. If the ring opens, these protons relax to a more standard acyclic amine range (~2.6-2.8 ppm) or become vinylic if elimination occurs.[1] This chemical shift difference is the primary causal link  between structure and spectral data.

References

  • PubChem. (n.d.).[2] 3,3-Dimethylazetidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved October 26, 2023, from [Link][1]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved October 26, 2023, from [Link][1]

Sources

Comparative

Comparative study of 3,3-Dimethylazetidine and morpholine in synthesis

Comparative Study of 3,3-Dimethylazetidine and Morpholine in Synthesis and Drug Design Executive Summary The strategic replacement of saturated heterocycles is a cornerstone of lead optimization in medicinal chemistry. M...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of 3,3-Dimethylazetidine and Morpholine in Synthesis and Drug Design

Executive Summary

The strategic replacement of saturated heterocycles is a cornerstone of lead optimization in medicinal chemistry. Morpholine is a ubiquitous motif used to enhance aqueous solubility and tune the basicity of drug candidates. However, its susceptibility to oxidative metabolism often necessitates bioisosteric replacement. 3,3-Dimethylazetidine has emerged as a powerful alternative, offering a unique combination of altered exit vectors, increased metabolic stability via steric shielding, and distinct physicochemical properties. This guide provides an in-depth, data-driven comparison of these two amines, detailing their structural causality, roles in synthesis, and experimental workflows.

Physicochemical & Structural Profiling

Understanding the intrinsic properties of these heterocycles is critical for predicting their behavior in synthetic pathways and biological systems.

Morpholine is a six-membered ring containing both ether and amine functionalities. The electronegative oxygen atom exerts an electron-withdrawing inductive effect, lowering the basicity of the nitrogen (pKa ~8.49) compared to simple aliphatic amines[1]. This allows morpholine to remain partially unprotonated at physiological pH, facilitating membrane permeability while maintaining high aqueous solubility (LogP -0.86)[1].

Conversely, 3,3-dimethylazetidine is a highly strained four-membered ring. The inherent ring strain alters the hybridization of the nitrogen atom, but it remains a strong base (pKa ~10.4–11.3)[2]. The gem-dimethyl group significantly increases lipophilicity compared to morpholine[3]. However, its compact spatial arrangement allows it to fit into tight hydrophobic pockets that morpholine cannot access. Furthermore, the "angular" nature of the azetidine ring provides a different exit vector for substituents, fundamentally altering the overall 3D conformation of the parent drug molecule[4].

Table 1: Comparative Physicochemical Properties

PropertyMorpholine3,3-Dimethylazetidine
Molecular Weight 87.12 g/mol 85.15 g/mol
Ring Size 6-membered4-membered
pKa (Conjugate Acid) ~8.49~10.4 - 11.3
LogP -0.86~0.5 - 0.8
Topological Polar Surface Area (TPSA) 21.3 Ų12.0 Ų
Metabolic Vulnerability High (α-carbon oxidation)Low (Sterically shielded)

Mechanistic Causality in Drug Design: Overcoming Metabolic Liabilities

The primary driver for replacing morpholine with 3,3-dimethylazetidine is metabolic stability. Morpholine's α-carbons (adjacent to the nitrogen and oxygen) are prime sites for cytochrome P450 (CYP450) mediated oxidation, leading to ring-opening, dealkylation, and rapid clearance[5].

By substituting morpholine with 3,3-dimethylazetidine, medicinal chemists introduce a gem-dimethyl group that acts as a steric shield. This bulky moiety blocks metabolic enzymes from accessing the vulnerable carbon atoms of the azetidine ring[3]. Additionally, the absence of the oxygen atom removes a secondary site for metabolic liability. The causality here is direct: steric occlusion translates to a prolonged in vivo half-life. For example, in the development of MPS1 inhibitors, replacing a solvent-exposed motif with 3,3-dimethylazetidine drastically curbed metabolism while the neopentyl-like shape engaged in favorable hydrophobic contacts to maintain potency[3].

G cluster_0 Morpholine Pathway cluster_1 3,3-Dimethylazetidine Pathway M Morpholine Motif CYP CYP450 Oxidation (α-carbon) M->CYP Metab Rapid Clearance CYP->Metab A 3,3-Dimethylazetidine Motif Block Steric Shielding (gem-dimethyl) A->Block Stable Metabolic Stability Block->Stable

Logical pathway demonstrating how steric shielding prevents CYP450 oxidation.

Self-Validating Experimental Protocols

To objectively compare these amines, they are frequently coupled to an aryl halide core via Nucleophilic Aromatic Substitution (SNAr). The following protocol details a self-validating workflow designed to account for the distinct chemical reactivities of both amines.

Protocol: Parallel SNAr Amination of Aryl Halides Objective: Synthesize and validate morpholine and 3,3-dimethylazetidine analogs for head-to-head microsomal stability testing.

Step 1: Reagent Preparation & Stoichiometry

  • Morpholine Pathway: Add the aryl chloride core (1.0 eq) and morpholine (1.5 eq) to a microwave vial.

  • 3,3-Dimethylazetidine Pathway: Add the aryl chloride core (1.0 eq) and 3,3-dimethylazetidine hydrochloride (1.5 eq)[6].

  • Causality Note: 3,3-Dimethylazetidine is typically supplied as a hydrochloride salt to prevent volatilization and degradation[6]. Therefore, N,N-Diisopropylethylamine (DIPEA) (3.0 eq) MUST be added to this specific reaction to liberate the free base in situ and drive the nucleophilic attack.

Step 2: Reaction Execution

  • Dissolve both mixtures in anhydrous N-Methyl-2-pyrrolidone (NMP) to a 0.5 M concentration.

  • Heat the morpholine reaction to 80°C. Heat the 3,3-dimethylazetidine reaction to 100°C.

  • Causality Note: The increased ring strain and the severe steric hindrance of the gem-dimethyl group reduce the effective nucleophilicity of the azetidine nitrogen. Higher thermal energy is required to overcome the activation barrier compared to the unhindered morpholine.

Step 3: Self-Validating In-Process Monitoring

  • Monitor the reaction via LC-MS. This step is a self-validating system: the reaction is deemed complete only when the starting material mass ion is completely replaced by the exact calculated mass ions of the products. The absence of the starting material confirms conversion before any downstream purification is attempted.

Step 4: Purification and Structural Confirmation

  • Purify via reverse-phase preparative HPLC.

  • Validate via 1H NMR. For the azetidine product, the appearance of a sharp 6H singlet around 1.3 ppm confirms the intact gem-dimethyl group[3]. The morpholine product will show characteristic multiplets at 3.7 ppm (4H, -CH2-O-CH2-) and 3.1 ppm (4H, -CH2-N-CH2-).

G Start Aryl Halide Core Split Amine Selection Start->Split M_rxn Morpholine (SNAr, 80°C) Split->M_rxn A_rxn 3,3-Dimethylazetidine HCl (SNAr, DIPEA, 100°C) Split->A_rxn LCMS LC-MS & NMR Validation (Self-Validating Step) M_rxn->LCMS A_rxn->LCMS Assay In Vitro Microsomal Stability Assay LCMS->Assay

Parallel synthesis and self-validating workflow for generating comparative analogs.

References

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH Source: PubChem URL: [Link]

  • Azetidine | C3H7N | CID 10422 - PubChem - NIH Source: PubChem URL:[Link]

  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery Source: PubMed (NIH) URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors Source: PubMed Central (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3,3-Dimethylazetidine

The following operational guide details the safe handling, waste classification, and disposal procedures for 3,3-Dimethylazetidine . This guide is structured for researchers and safety officers requiring immediate, actio...

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the safe handling, waste classification, and disposal procedures for 3,3-Dimethylazetidine .

This guide is structured for researchers and safety officers requiring immediate, actionable protocols. It prioritizes the containment of the compound's high-energy strained ring system and its dual hazards of flammability and corrosivity.

Executive Hazard Summary

3,3-Dimethylazetidine (CAS: 19816-92-3) is a strained cyclic secondary amine. Unlike linear amines, the azetidine ring possesses significant ring-strain energy (~26 kcal/mol), making it thermodynamically unstable and highly reactive.

Critical Hazards for Disposal:

  • Flammability: High. Treat as a Class IB Flammable Liquid. Vapors are heavier than air and may travel to ignition sources.

  • Corrosivity: Severe.[1][2] Causes irreversible skin burns and eye damage (Category 1B).

  • Reactivity: Violent exothermic reaction with strong acids and oxidizers. The ring strain increases the energy release during neutralization or oxidation.

Physicochemical Data for Waste Profiling
PropertyValue / ClassificationOperational Implication
Physical State Liquid (Free Base)Requires leak-proof secondary containment.
Flash Point < 23°C (Estimated)*DO NOT autoclave. Ground all vessels during transfer.
pH > 12 (Strong Base)DO NOT mix with acidic waste streams (Violent exotherm).
Water Solubility SolubleSpills can rapidly contaminate drains/waterways.
RCRA Codes D001 (Ignitable), D002 (Corrosive)Must be segregated from general organic solvents.

*Note: While specific flash point data is rare for this derivative, the parent azetidine flashes at -20°C. Assume flash point is below room temperature.

Waste Segregation & Compatibility

The most common cause of accidents with azetidines is improper waste stream mixing. You must segregate this compound into a dedicated "Basic/Flammable" stream.

Incompatibility Matrix
  • STRICTLY PROHIBITED:

    • Strong Acids (e.g., HCl, H₂SO₄): Mixing causes immediate, violent neutralization and potential explosive ring-opening polymerization.

    • Oxidizers (e.g., H₂O₂, Nitric Acid): Risk of hypergolic ignition.

    • Halogenated Solvents (e.g., Dichloromethane): Secondary amines can react exothermically with halogenated compounds over time (Menshutkin reaction), leading to pressure buildup in sealed containers.

    • Carbon Disulfide (CS₂): Reacts to form dithiocarbamates.

Step-by-Step Disposal Protocol

Scenario A: Routine Laboratory Waste (Reaction Mixtures/Stock)

Objective: Prepare liquid waste for commercial incineration.

  • Selection of Container:

    • Use a High-Density Polyethylene (HDPE) or Borosilicate Glass container.

    • Avoid metal containers (aluminum) due to the corrosive nature of the amine.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Mandatory Fields: "Hazardous Waste," "3,3-Dimethylazetidine," "Flammable," "Corrosive," "High pH."

  • Transfer Procedure:

    • Perform all transfers inside a certified chemical fume hood.

    • Grounding: If transferring >500 mL, ground the receiving vessel to prevent static discharge.

    • Dilution (Optional but Recommended): If the waste is concentrated (>1 M), dilute with a compatible solvent (e.g., Ethanol or Isopropanol) to reduce reactivity. Do not use acetone if prolonged storage is expected.

  • Storage:

    • Store in a Flammable Safety Cabinet designated for bases.

    • Ensure the cap is vented (if available) or slightly loose during the first hour to allow thermal equilibrium, then torque tight.

Scenario B: Solid Waste (Contaminated Silica/Wipes)
  • Evaporation:

    • Allow trace volatiles on wipes to evaporate in the fume hood for 15 minutes before bagging (if permitted by local air quality regulations).

  • Bagging:

    • Place solid waste into a clear, 6-mil polyethylene bag .

    • Double-bag to prevent odor leakage (amines have a penetrating, fishy/ammoniacal odor).

  • Binning:

    • Place into the solid hazardous waste drum. Do not use general trash.

Emergency Spill Response Workflow

Trigger: Spillage of >10 mL of 3,3-Dimethylazetidine outside a fume hood.

  • Evacuate & Ventilate:

    • Alert personnel. Evacuate the immediate area.

    • If safe, turn off ignition sources (hot plates, stirrers).

  • PPE Up:

    • Respiratory: Full-face respirator with Organic Vapor/Amine cartridges (if outside hood).

    • Skin: Butyl rubber or Silver Shield gloves (Nitrile provides only momentary splash protection against amines).

  • Containment:

    • Dyke the spill with vermiculite or dry sand .

    • Do not use paper towels (fire risk).

  • Neutralization (Critical Step):

    • Apply a weak acid neutralizer (e.g., Citric acid powder or dilute Acetic acid) to the spill slowly.

    • Warning: This will generate heat and fumes.

  • Cleanup:

    • Absorb the neutralized residue with clay or vermiculite.

    • Scoop into a wide-mouth HDPE jar. Label as "Spill Debris: Flammable/Corrosive."

Visualizations

Figure 1: Waste Segregation Decision Logic

This logic gate ensures the user does not accidentally mix the azetidine with incompatible streams.

WasteSegregation Start Waste Generation: 3,3-Dimethylazetidine IsPure Is the waste pure or in solvent? Start->IsPure CheckSolvent Check Solvent Compatibility IsPure->CheckSolvent HaloSolvent Halogenated Solvent? (DCM, Chloroform) CheckSolvent->HaloSolvent AcidMixed Mixed with Acid? HaloSolvent->AcidMixed No StreamB Stream B: Halogenated Waste (Segregate Immediately) HaloSolvent->StreamB Yes (Reaction Risk) StreamA Stream A: Flammable/Basic (Dedicated Carboy) AcidMixed->StreamA No StreamC STOP: High Explosion Risk Neutralize Carefully Before Disposal AcidMixed->StreamC Yes

Caption: Decision matrix for segregating 3,3-Dimethylazetidine waste to prevent incompatible reactions (e.g., Menshutkin reaction with halogenated solvents).

Figure 2: Emergency Spill Response Protocol

SpillResponse Spill Spill Detected (>10mL) Ventilate 1. Evacuate & Ventilate Remove Ignition Sources Spill->Ventilate PPE 2. Don PPE (Butyl Gloves, Resp) Ventilate->PPE Contain 3. Contain (Sand/Vermiculite) PPE->Contain Neutralize 4. Neutralize (Citric Acid/Spill Kit) Contain->Neutralize Collect 5. Collect & Label (Hazardous Waste Tag) Neutralize->Collect

Caption: Immediate action workflow for 3,3-Dimethylazetidine spills outside of containment.

References

  • PubChem. (n.d.). 3,3-Dimethylazetidine Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 5, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved March 5, 2026, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3,3-Dimethylazetidine

Part 1: Executive Hazard Assessment Core Directive: 3,3-Dimethylazetidine exists in two distinct forms with vastly different risk profiles. You must identify which form you are handling before selecting PPE.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Assessment

Core Directive: 3,3-Dimethylazetidine exists in two distinct forms with vastly different risk profiles. You must identify which form you are handling before selecting PPE.

FeatureFree Base (Liquid) Hydrochloride Salt (Solid)
Physical State Volatile LiquidCrystalline Solid
Primary Hazard CORROSIVE / FLAMMABLE IRRITANT / TOXIC
Skin Risk Chemical burns, rapid permeationIrritation, dermatitis
Inhalation Risk Vapors cause lung damage/edemaDust causes upper respiratory irritation
GHS Codes H225, H314, H335H302, H315, H319, H335

Critical Warning: The free base is a strained, four-membered nitrogen heterocycle. It possesses high amine basicity and ring strain energy, making it significantly more reactive and volatile than unstrained amines like piperidine. Standard organic vapor (OV) protocols are insufficient.

Part 2: PPE Selection Matrix

This matrix is designed to be self-validating. If your equipment does not meet the "Verification Standard" listed, it is unsafe for this specific compound.

Hand Protection (Gloves)

The Challenge: Low molecular weight (MW) amines like 3,3-Dimethylazetidine can permeate standard nitrile gloves in <15 minutes without visible degradation.

Handling ScenarioRecommended MaterialVerification Standard
Liquid Free Base (Transfer/Synthesis)Laminate (Silver Shield/4H) EN 374 Type A Permeation > 480 min for secondary amines.
Solid Salt (Weighing/Transfer)Double Nitrile (min 5 mil) EN 374 Type B Inspect for pinholes before donning.
Dexterity Required (Micro-scale)Double Gloving: Inner: LaminateOuter: Nitrile (for grip)Outer glove must be changed immediately upon splash contact.
Respiratory Protection

The Challenge: Standard Organic Vapor (OV/Black) cartridges often fail with low MW amines due to poor adsorption capacity and potential desorption (migration) of the chemical through the carbon bed.

  • Primary Control: All handling must occur in a certified Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Maintenance):

    • Cartridge Type: Methylamine/Ammonia (Green) or Multi-Gas (Olive) .

    • Do NOT Use: Standard Organic Vapor (Black) cartridges alone.

Eye & Body Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect venting). Safety glasses are insufficient for the liquid free base due to vapor corrosivity.

  • Face: 8-inch Face Shield required when pouring >10mL of free base.

  • Body: Flame-resistant (FR) lab coat (Nomex/Cooltex) required for free base due to flammability (Flash Point < 23°C).

Part 3: Operational Workflow & Decision Logic

The following diagram illustrates the critical decision pathways for safe handling.

G Start START: Identify Chemical Form FormCheck Is it Free Base (Liquid) or HCl Salt (Solid)? Start->FormCheck Salt HCl Salt (Solid) FormCheck->Salt Solid Base Free Base (Liquid) FormCheck->Base Liquid SaltPPE PPE: Double Nitrile + N95/P100 (if outside hood) + Safety Glasses Salt->SaltPPE SaltAction Weighing/Transfer SaltPPE->SaltAction Disposal Disposal: Segregate into Amine-Specific Waste SaltAction->Disposal BasePPE PPE: Laminate Gloves + Goggles + FR Coat Base->BasePPE HoodCheck Is Fume Hood Available? BasePPE->HoodCheck HoodYes Proceed in Hood (Sash at 18 inches) HoodCheck->HoodYes Yes HoodNo STOP WORK Resp. Protection Required: Full Face w/ Ammonia/Methylamine Cartridge HoodCheck->HoodNo No HoodYes->Disposal HoodNo->Disposal

Figure 1: Decision logic for PPE selection based on chemical form and engineering controls.

Part 4: Detailed Experimental Protocols

Protocol A: Safe Transfer of Free Base (Liquid)

Objective: Transfer 3,3-Dimethylazetidine from stock bottle to reaction vessel without vapor release.

  • Preparation:

    • Don Laminate (Silver Shield) gloves. If dexterity is needed, wear a size-larger Nitrile glove over the laminate glove.

    • Ensure the receiving vessel is pre-cooled (if reaction is exothermic) and under inert gas (Nitrogen/Argon) as azetidines can react with atmospheric CO2 and moisture.

  • Syringe Technique:

    • Use a glass syringe with a PTFE-tipped plunger (avoid rubber, which amines can swell).

    • Needle Lock: Use Luer-lock needles to prevent detachment due to back-pressure from high volatility.

  • Neutralization of Sharps:

    • Immediately draw dilute HCl or Acetone into the used syringe before disposal to neutralize residual amine.

Protocol B: Spill Management

Scenario: 50 mL spill of Free Base outside the hood.

  • Evacuate: Clear the immediate area. Vapor is flammable and corrosive.

  • PPE Up-Armor: Don Full-Face Respirator with Ammonia/Methylamine cartridges (Green/Olive).

  • Containment:

    • Do NOT use standard clay kitty litter (can generate heat).

    • Use Amphoteric Absorbent (e.g., Chemizorb®) or sand mixed with Sodium Bisulfate (to neutralize).

  • Disposal: Scoop into a hazardous waste bag, label as "Corrosive/Flammable - Amine Waste," and seal immediately.

Part 5: Disposal & Waste Stream Management

Proper disposal prevents downstream reactions in waste drums.

Waste StreamClassificationTreatment Prior to Disposal
Aqueous Waste Basic (pH > 12)Adjust pH to 6–8 with dilute Sulfuric Acid before combining with general aqueous waste (prevents heating).
Organic Waste Flammable/CorrosiveSegregate into "Basic Organic" waste containers. Do not mix with Acid Chlorides or Anhydrides (Risk of explosion).
Solid Waste Toxic SolidDouble-bag in polyethylene; label as "Cytotoxic/Irritant" if biological activity is suspected.

References

  • PubChem. (n.d.). 3,3-Dimethylazetidine hydrochloride (Compound).[1][2] National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

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